Xanthosine 5'-monophosphate sodium salt
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H11N4Na2O9P |
|---|---|
Molekulargewicht |
408.17 g/mol |
IUPAC-Name |
disodium;9-[3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purine-2,6-diolate |
InChI |
InChI=1S/C10H13N4O9P.2Na/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2 |
InChI-Schlüssel |
QQPVYRBCIRHGSZ-UHFFFAOYSA-L |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Central Role of Xanthosine 5'-monophosphate in Guanine Nucleotide Synthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Xanthosine 5'-monophosphate (XMP) is a critical ribonucleotide intermediate situated at a key juncture in de novo purine (B94841) metabolism. It represents the committed step in the biosynthesis of guanine (B1146940) nucleotides, which are essential for a myriad of cellular processes including DNA and RNA synthesis, signal transduction, and energy transfer. XMP is synthesized from inosine (B1671953) 5'-monophosphate (IMP), the branch-point of purine synthesis, and is subsequently converted to guanosine (B1672433) 5'-monophosphate (GMP). The two enzymes mediating this two-step conversion, IMP dehydrogenase (IMPDH) and GMP synthetase (GMPS), are tightly regulated and represent significant targets for therapeutic intervention in oncology, immunology, and virology. This guide provides an in-depth examination of the synthesis, conversion, and regulation of XMP, complete with quantitative data and detailed experimental methodologies.
The Synthesis of XMP: A Rate-Limiting Step Catalyzed by IMP Dehydrogenase (IMPDH)
The formation of XMP from IMP is the first committed and rate-limiting step in the pathway leading to GMP.[1][2] This reaction is an NAD⁺-dependent oxidation catalyzed by the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH).
Reaction: IMP + NAD⁺ + H₂O ⇌ XMP + NADH + H⁺
Enzyme Structure and Mechanism
IMPDH functions as a tetramer.[3] The catalytic mechanism involves a nucleophilic attack on the C2 position of IMP by a conserved cysteine residue in the active site, followed by hydride transfer to NAD⁺ to produce NADH and a covalent enzyme-XMP intermediate (E-XMP*).[4] This intermediate is then hydrolyzed, releasing XMP and regenerating the free enzyme.[4]
Isoforms and Regulation
In humans, two isoforms of IMPDH, IMPDH1 and IMPDH2, exist. They share 84% amino acid sequence identity and have similar catalytic activities.[5] IMPDH1 is constitutively expressed, while IMPDH2 is typically upregulated in proliferating cells, making it a key target in cancer and immunology.[5][6]
The primary regulatory mechanism for IMPDH is feedback inhibition by the downstream products of the pathway. GMP and its derivatives can inhibit IMPDH activity, thus controlling the flux into the guanine nucleotide pool.[2] Specifically, Xanthosine monophosphate (XMP) acts as a competitive inhibitor.[7]
Conversion of XMP to GMP: An Amination Reaction Catalyzed by GMP Synthetase (GMPS)
The final step in the de novo synthesis of GMP is the conversion of XMP, a reaction catalyzed by GMP synthetase (GMPS). This enzyme is a member of the glutamine amidotransferase family.
Reaction: XMP + Glutamine + ATP + H₂O → GMP + Glutamate + AMP + PPi
Enzyme Structure and Mechanism
GMPS is a complex enzyme composed of two distinct catalytic domains: a glutamine amidotransferase (GATase) domain and an ATP pyrophosphatase (ATPPase) domain.[8] The mechanism involves a coordinated, multi-step process:
-
ATPPase Domain: XMP and ATP bind. ATP adenylates XMP to form a reactive AMP-XMP intermediate.[8]
-
Allosteric Activation: The binding of substrates to the ATPPase domain induces a conformational change that allosterically activates the GATase domain.[9]
-
GATase Domain: The activated GATase domain hydrolyzes glutamine to glutamate, releasing ammonia (B1221849) (NH₃).
-
Ammonia Channeling: The generated ammonia is not released into the solvent but is transferred through an internal molecular tunnel from the GATase active site to the ATPPase active site.[10]
-
Amination: Ammonia attacks the AMP-XMP intermediate, displacing AMP and forming GMP.[8]
This intricate mechanism ensures that the highly reactive ammonia is efficiently delivered to its site of utilization.
References
- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immune Response-Dependent Assembly of IMP Dehydrogenase Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Inhibition of inosine monophosphate dehydrogenase by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Point mutations in IMPDH2 which cause early-onset neurodevelopmental disorders disrupt enzyme regulation and filament structure - PMC [pmc.ncbi.nlm.nih.gov]
Xanthosine 5'-monophosphate sodium salt structure and function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthosine 5'-monophosphate (XMP), and its stable sodium salt form, is a pivotal intermediate in the de novo biosynthesis of purine (B94841) nucleotides. As the metabolic product of inosine (B1671953) 5'-monophosphate (IMP) dehydrogenation and the direct precursor to guanosine (B1672433) 5'-monophosphate (GMP), XMP holds a critical position in the pathway that supplies essential building blocks for DNA and RNA synthesis. This technical guide provides an in-depth overview of the structure, function, and relevant quantitative data of Xanthosine 5'-monophosphate sodium salt. Furthermore, it details key experimental protocols for its study and presents visual representations of its metabolic context and experimental workflows.
Structure and Chemical Properties
Xanthosine 5'-monophosphate is a ribonucleotide consisting of a xanthine (B1682287) base, a ribose sugar, and a phosphate (B84403) group attached to the 5' carbon of the ribose. The sodium salt form enhances its stability and solubility in aqueous solutions.
The chemical structure of Xanthosine 5'-monophosphate is depicted below:
Caption: 2D chemical structure of Xanthosine 5'-monophosphate.
Quantitative Physicochemical Data
A summary of the key physicochemical properties of Xanthosine 5'-monophosphate and its sodium salt is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₁N₄Na₂O₉P | [1] |
| Molecular Weight | 408.17 g/mol | [1] |
| CAS Number | 25899-70-1 | [1] |
| pKa Values (XMP) | pKa₁ = 0.97, pKa₂ = 5.30, pKa₃ = 6.45 | [2] |
| Solubility (Sodium Salt) | 10 mg/mL in PBS (pH 7.2) | [3] |
| 100 mg/mL in H₂O | [4] |
Biological Function: A Key Intermediate in Purine Metabolism
Xanthosine 5'-monophosphate is a central molecule in the de novo synthesis of guanine (B1146940) nucleotides, a critical pathway for cellular proliferation, and consequently, a target for therapeutic intervention in cancer and viral diseases.[1]
De Novo Purine Biosynthesis Pathway
The primary role of XMP is as an intermediate in the conversion of Inosine 5'-monophosphate (IMP) to Guanosine 5'-monophosphate (GMP). This two-step process is essential for maintaining the cellular pool of guanine nucleotides required for DNA and RNA synthesis.
Caption: The central role of XMP in de novo purine biosynthesis.
Inosine 5'-monophosphate Dehydrogenase (IMPDH): This enzyme catalyzes the NAD⁺-dependent oxidation of IMP to XMP. This is the rate-limiting step in the de novo synthesis of guanine nucleotides, making IMPDH a significant target for drug development.[5][6]
GMP Synthase: This enzyme catalyzes the conversion of XMP to GMP, utilizing glutamine as a nitrogen donor and ATP as an energy source.[7][8]
Quantitative Biological Data
The enzymatic reactions involving XMP have been characterized, providing valuable kinetic data for researchers.
| Enzyme | Substrate | Kinetic Parameter | Value | Organism/Source | Source(s) |
| GMP Synthase | d-XMP | Apparent Kₘ | 35.3 µM | E. coli | [9] |
| kcat | 4.8 x 10⁻² s⁻¹ | E. coli | [9] | ||
| GMP Synthase | XMP | Kₘ (K₀.₅) | 8.8 - 166 µM | Various | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving the synthesis and quantification of Xanthosine 5'-monophosphate are provided below.
IMP Dehydrogenase (IMPDH) Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available kits and literature procedures for measuring IMPDH activity by monitoring the production of NADH.[9][10]
Materials:
-
Assay Buffer: 50 mM Tris, 150 mM KCl, 1 mM DTT, pH 8.0
-
Substrate Solution: 1 mM IMP in Assay Buffer
-
Cofactor Solution: Variable concentrations of NAD⁺ in Assay Buffer
-
Enzyme: Purified IMPDH or cell lysate containing IMPDH
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each reaction, combine:
-
50 µL of Assay Buffer
-
20 µL of Substrate Solution (IMP)
-
10 µL of Cofactor Solution (NAD⁺)
-
10 µL of Enzyme solution
-
-
Initiate the reaction by adding the enzyme or NAD⁺ solution last.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADH production is directly proportional to the IMPDH activity.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Caption: Workflow for a spectrophotometric IMPDH activity assay.
GMP Synthase Activity Assay (HPLC-based)
This protocol outlines a general method for assessing GMP synthase activity by quantifying the formation of GMP from XMP using High-Performance Liquid Chromatography (HPLC).[11]
Materials:
-
Assay Buffer: 50 mM EPPS, pH 8.5, 20 mM MgCl₂
-
Substrates: XMP, ATP, and glutamine
-
Enzyme: Purified GMP Synthase
-
Quenching Solution: e.g., perchloric acid or EDTA
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase: e.g., gradient of aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (like methanol (B129727) or acetonitrile)
-
UV detector
Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube:
-
Assay Buffer
-
Saturating concentrations of ATP and glutamine
-
A defined concentration of XMP
-
Purified GMP Synthase
-
-
Incubate the reaction at 37°C for a specific time period (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the sample to pellet the precipitated protein.
-
Filter the supernatant and inject a defined volume onto the HPLC system.
-
Separate the nucleotides (XMP, GMP, ATP, ADP, AMP) using an appropriate gradient elution method.
-
Detect the nucleotides by their absorbance at a specific wavelength (e.g., 254 nm or 260 nm).
-
Quantify the amount of GMP produced by comparing the peak area to a standard curve of known GMP concentrations.
Quantification of XMP by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and specificity for the quantification of XMP in biological samples.[3]
Sample Preparation:
-
For cellular extracts, lyse the cells in a suitable buffer and centrifuge to remove debris.
-
Precipitate proteins from the lysate using a method such as acetonitrile (B52724) or methanol precipitation.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase A: Aqueous solution with an additive like formic acid or ammonium acetate.
-
Mobile Phase B: Organic solvent like acetonitrile or methanol.
-
Gradient: A gradient elution to separate XMP from other cellular components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for XMP (and an internal standard).
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of XMP.
-
Quantify the amount of XMP in the biological samples by comparing their peak areas to the standard curve.
Conclusion
This compound is a fundamentally important molecule in cellular metabolism. Its central position in the de novo purine biosynthesis pathway makes it and its related enzymes, IMPDH and GMP synthase, critical areas of study for understanding cell growth and for the development of novel therapeutics. The data and protocols provided in this guide offer a comprehensive resource for researchers in this field.
References
- 1. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. bmrservice.com [bmrservice.com]
- 3. Liquid chromatography-coupled tandem mass spectrometry based assay to evaluate inosine-5'-monophosphate dehydrogenase activity in peripheral blood mononuclear cells from stem cell transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of 5'-monophosphate nucleotides in infant formulas by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bmrservice.com [bmrservice.com]
- 8. GMP synthase - Wikipedia [en.wikipedia.org]
- 9. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 10. Inhibition of IMPDH from Bacillus anthracis: Mechanism revealed by pre-steady state kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Xanthosine 5'-Monophosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthosine (B1684192) 5'-monophosphate (XMP), a pivotal intermediate in the de novo biosynthesis of purine (B94841) nucleotides, stands at a critical metabolic crossroads. Its formation and subsequent conversion are essential for the production of guanosine (B1672433) triphosphate (GTP), a fundamental building block for DNA and RNA synthesis, as well as a key molecule in cellular signaling and energy transfer. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with XMP, tailored for researchers, scientists, and professionals in drug development who seek a deeper understanding of this crucial nucleotide.
The Dawn of Discovery: Unraveling Purine Biosynthesis
The discovery of Xanthosine 5'-monophosphate is intrinsically woven into the broader scientific endeavor to elucidate the intricate pathways of purine metabolism in the mid-20th century. While a single, definitive "discovery" paper for XMP is not readily identifiable, its existence was inferred and subsequently confirmed through a series of landmark studies on microbial genetics and enzymology.
The enzymatic basis for XMP formation was firmly established in 1957 , with the report of an enzyme capable of converting inosine (B1671953) 5'-monophosphate (IMP) to XMP[2]. This enzyme, now known as IMP dehydrogenase (IMPDH), was found to be the first committed and rate-limiting step in the biosynthesis of guanine (B1146940) nucleotides from IMP[3]. The subsequent conversion of XMP to guanosine monophosphate (GMP) is catalyzed by GMP synthetase (GMPS)[4][5]. These enzymatic discoveries solidified the central role of XMP in the purine biosynthetic pathway.
Further solidifying its importance, in 1965 , A. L. Demain and M. Jackson at the Merck Sharp & Dohme Research Laboratories described the production of significant quantities of XMP by auxotrophic mutants of a coryneform bacterium[6][7]. This work not only provided a method for the large-scale production of XMP for research purposes but also offered a practical demonstration of its position as a key metabolic intermediate.
Quantitative Data of Xanthosine 5'-Monophosphate
A compilation of the key quantitative properties of XMP is presented below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₃N₄O₉P | [8] |
| Molar Mass | 364.206 g/mol | [8] |
| CAS Number | 523-98-8 | [8] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in water | |
| pKa values | The deprotonation of the H₂(XMP) species occurs with a pKa of approximately 5.30, and the deprotonation of the XMP²⁻ species has a pKa of about 6.45. | |
| UV Absorption (λmax) | ~263 nm and ~290 nm at neutral pH |
Signaling Pathways and Metabolic Relationships
XMP occupies a central position in the de novo purine biosynthesis pathway, branching from the central intermediate IMP. The following diagram illustrates this critical metabolic junction.
References
- 1. THE METABOLISM OF PURINES IN AEROBACTER AEROGENES: A STUDY OF PURINELESS MUTANTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Production of guanosine-5'-monophosphate and inosine-5'-monophosphate by fermentation. | Semantic Scholar [semanticscholar.org]
- 4. GMP synthase - Wikipedia [en.wikipedia.org]
- 5. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of xanthosine-5'-monophosphate and inosine-5'-monophosphate by auxotrophic mutants of a coryneform bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of Xanthosine-5′-Monophosphate and Inosine-5′-Monophosphate by Auxotrophic Mutants of a Coryneform Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymes essential for the biosynthesis of nucleic acid guanine; xanthosine 5'-phosphate aminase of Aerobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanthosine 5'-Monophosphate: A Pivotal Precursor in Guanine Nucleotide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Guanine (B1146940) nucleotides are fundamental building blocks for DNA and RNA synthesis, and they play critical roles in a myriad of cellular processes, including signal transduction, energy transfer, and the synthesis of glycoproteins.[1][2] The de novo synthesis of these vital molecules is a tightly regulated process, with Xanthosine 5'-monophosphate (XMP) serving as the immediate precursor. The enzymatic conversion of XMP to Guanosine (B1672433) 5'-monophosphate (GMP) is a critical control point in the guanine nucleotide biosynthetic pathway.[1][3][4] This technical guide provides a comprehensive overview of the synthesis of guanine nucleotides from XMP, detailing the enzymatic reactions, kinetic parameters, and relevant experimental methodologies. This pathway is of significant interest to drug development professionals as the enzymes involved, IMP dehydrogenase (IMPDH) and GMP synthetase (GMPS), are established targets for immunosuppressive, antiviral, and anticancer therapies.[2][5][6][7][8]
The Guanine Nucleotide Synthesis Pathway
The synthesis of GMP from the central purine (B94841) metabolic intermediate, Inosine (B1671953) 5'-monophosphate (IMP), is a two-step process.
-
Oxidation of IMP to XMP: The first committed step in the synthesis of guanine nucleotides is the NAD+-dependent oxidation of IMP to XMP.[1][3][4][9] This reaction is catalyzed by the enzyme Inosine 5'-monophosphate dehydrogenase (IMPDH) .[3][4][6][9] IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, making it a key regulator of the intracellular guanine nucleotide pool.[1][4][7][8]
-
Amination of XMP to GMP: The subsequent and final step is the conversion of XMP to GMP, a reaction catalyzed by Guanosine 5'-monophosphate synthetase (GMPS) , also known as GMP synthase.[3][10][11][12] This enzyme utilizes the amide group from glutamine and the energy from ATP hydrolysis to adenylate XMP, forming an adenyl-XMP intermediate, which is then aminated to produce GMP.[11][12][13][14]
Following its synthesis, GMP is further phosphorylated to guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP) by guanylate kinase and nucleoside diphosphate kinase, respectively, to fulfill its diverse cellular roles.[15]
Quantitative Data: Enzyme Kinetics
The kinetic parameters of the key enzymes in the guanine nucleotide synthesis pathway have been characterized from various sources. A summary of these values for the human enzymes is presented below.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | Source Organism | Reference |
| IMP Dehydrogenase (Type I) | IMP | 14 - 18 | 1.5 - 1.8 | Human | [16][17] |
| NAD+ | 42 - 46 | Human | [16][17] | ||
| IMP Dehydrogenase (Type II) | IMP | 9 - 9.3 | 1.3 - 1.4 | Human | [16][17] |
| NAD+ | 32 | Human | [16][17] | ||
| GMP Synthetase | XMP | 8.8 - 166 (K0.5) | Human | [18][19] | |
| ATP | Human | [18] | |||
| Glutamine | 240 - 2690 | Various | [19] | ||
| NH4Cl | 174,000 | Human | [19] |
Note: Human GMP synthetase exhibits sigmoidal kinetics with respect to XMP, hence K0.5 is reported.[18][19]
Experimental Protocols
IMP Dehydrogenase (IMPDH) Activity Assay
This spectrophotometric assay measures the rate of NAD+ reduction to NADH, which corresponds to the conversion of IMP to XMP.
Principle: The formation of NADH is monitored by the increase in absorbance at 340 nm (ε = 6220 M-1cm-1).
Materials:
-
Purified IMPDH enzyme
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT
-
Substrates: Inosine 5'-monophosphate (IMP), β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Reaction Buffer, a saturating concentration of IMP (e.g., 200 µM), and varying concentrations of NAD+ (or vice versa for determining the Km of IMP).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified IMPDH enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance curve.
-
Perform control reactions lacking either the enzyme or one of the substrates to account for any background absorbance changes.
-
To determine kinetic parameters, repeat the assay with varying concentrations of one substrate while keeping the other constant and fit the data to the Michaelis-Menten equation.
GMP Synthetase (GMPS) Activity Assay
This assay can be performed using multiple methods, including a coupled spectrophotometric assay or by direct measurement of product formation via HPLC.
Principle (Coupled Assay): The production of AMP can be coupled to the oxidation of NADH through the activities of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The decrease in NADH is monitored at 340 nm.
Materials:
-
Purified GMPS enzyme
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 100 mM KCl, 1 mM DTT
-
Substrates: Xanthosine 5'-monophosphate (XMP), ATP, L-glutamine
-
Coupling Enzymes: Myokinase, Pyruvate kinase (PK), Lactate dehydrogenase (LDH)
-
Coupling Substrates: Phosphoenolpyruvate (PEP), NADH
-
Spectrophotometer capable of reading at 340 nm
Procedure (Coupled Assay):
-
Prepare a reaction mixture in a quartz cuvette containing Reaction Buffer, XMP, ATP, L-glutamine, PEP, and NADH.
-
Add the coupling enzymes (myokinase, PK, LDH) to the mixture.
-
Equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified GMPS enzyme.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial velocity from the linear portion of the curve, noting that the stoichiometry is 1 mole of GMP produced per mole of AMP, which results in the oxidation of 2 moles of NADH.
-
Perform control reactions, including one lacking GMPS to ensure the coupling system is not rate-limiting and one lacking XMP to measure any background ATPase activity.
Quantification of Intracellular Nucleotide Pools by HPLC
This method allows for the direct measurement of XMP, GMP, GDP, and GTP concentrations in cell extracts.
Principle: Cell extracts are prepared and separated by high-performance liquid chromatography (HPLC), typically using an ion-pair reversed-phase column. Nucleotides are detected by their UV absorbance and quantified by comparison to known standards.[20][21][22][23][24]
Materials:
-
Cultured cells
-
Cold 60% methanol (B129727) or perchloric acid for extraction
-
HPLC system with a UV detector
-
Ion-pair reversed-phase column (e.g., C18)
-
Mobile phases (e.g., potassium phosphate (B84403) buffer with an ion-pairing agent like tetrabutylammonium (B224687) bromide)
-
Nucleotide standards (XMP, GMP, GDP, GTP)
Procedure:
-
Cell Culture and Harvesting: Grow cells to the desired density. Quickly harvest the cells and quench metabolic activity, for example, by rapidly washing with ice-cold saline and snap-freezing in liquid nitrogen.
-
Extraction: Resuspend the cell pellet in a cold extraction solution (e.g., 60% methanol or 0.5 M perchloric acid).[24] Lyse the cells by sonication or freeze-thaw cycles.
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. If using perchloric acid, neutralize the supernatant with potassium hydroxide (B78521) and remove the potassium perchlorate (B79767) precipitate by centrifugation.[24] Filter the final supernatant through a 0.22 µm filter.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system. Separate the nucleotides using an appropriate gradient of the mobile phases.
-
Detection and Quantification: Monitor the column effluent at 254 nm. Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of the nucleotide standards.
-
Data Normalization: Normalize the nucleotide amounts to the cell number or total protein content of the initial sample.
Conclusion
The conversion of XMP to guanine nucleotides represents a fundamental and highly regulated branch of purine metabolism. The enzymes IMPDH and GMPS, which catalyze this two-step process, are crucial for maintaining the cellular pool of guanine nucleotides required for proliferation and other essential functions. Consequently, these enzymes are attractive targets for the development of therapeutic agents. The detailed understanding of this pathway, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and drug development professionals seeking to modulate guanine nucleotide synthesis for therapeutic benefit.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GMP synthase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IMP dehydrogenase: mechanism of action and inhibition. | Semantic Scholar [semanticscholar.org]
- 9. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanistic Insights into the Functioning of a Two-Subunit GMP Synthetase, an Allosterically Regulated, Ammonia Channeling Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recombinant human inosine monophosphate dehydrogenase type I and type II proteins. Purification and characterization of inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biochemical characterization of human GMP synthetase [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 22. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
The Metabolic Pathway from IMP to GMP: A Technical Guide for Researchers
An In-depth Examination of the Core Enzymatic Conversions and Their Regulation
This technical guide provides a comprehensive overview of the metabolic pathway converting inosine (B1671953) monophosphate (IMP) to guanosine (B1672433) monophosphate (GMP) via the intermediate xanthosine (B1684192) monophosphate (XMP). This critical arm of de novo purine (B94841) biosynthesis is essential for the production of guanine (B1146940) nucleotides, which are vital for DNA and RNA synthesis, cellular energy, and signaling processes.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the enzymatic mechanisms, quantitative data, experimental protocols, and regulatory networks that govern this pathway.
Pathway Overview: The Two-Step Conversion of IMP to GMP
The synthesis of GMP from the branch-point metabolite IMP is a two-step enzymatic process.[3][4] First, IMP dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to XMP.[5][6] Subsequently, GMP synthetase (GMPS) facilitates the amination of XMP to yield GMP, a reaction that utilizes glutamine as a nitrogen donor and is powered by the hydrolysis of ATP.[4][7][8] This pathway is a key contributor to the cellular pool of guanine nucleotides.[1][9]
Core Enzymes of the Pathway
Inosine Monophosphate Dehydrogenase (IMPDH)
IMPDH (EC 1.1.1.205) is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the conversion of IMP to XMP.[5][6][9] This enzyme is a critical target for immunosuppressive, antiviral, and anticancer therapies.[3][5] The reaction involves the formation of a covalent enzyme intermediate (E-XMP*) which is subsequently hydrolyzed.[5][6]
GMP Synthetase (GMPS)
GMP synthetase (EC 6.3.5.2) catalyzes the final step in GMP synthesis, the conversion of XMP to GMP.[4] This enzyme is a member of the glutamine amidotransferase family and possesses two distinct catalytic domains: a glutaminase (B10826351) domain that hydrolyzes glutamine to produce ammonia (B1221849), and a synthetase (or ATP pyrophosphatase) domain that activates XMP by forming an AMP-XMP intermediate.[7][8][10] The ammonia generated is then channeled to the synthetase active site to react with the AMP-XMP intermediate, yielding GMP.[7][8]
Quantitative Data
The following tables summarize key quantitative data for IMPDH and GMPS from various sources, providing a comparative look at their kinetic properties.
Table 1: Kinetic Parameters for IMP Dehydrogenase (IMPDH)
| Organism/Enzyme Source | Substrate | Km (µM) |
| Yoshida Sarcoma Ascites Tumor Cells | IMP | 12 |
| NAD | 25 | |
| Methanocaldococcus jannaschii | IMP | - |
| NAD+ | - |
Table 2: Kinetic Parameters for GMP Synthetase (GMPS)
| Organism/Enzyme Source | Substrate | Km (µM) |
| Yoshida Sarcoma Ascites Cells | XMP | 4.6 |
| ATP | 120 | |
| Glutamine | 300 | |
| Methanocaldococcus jannaschii | ATP.Mg2+ | 447 ± 5 |
| XMP | 30 ± 2 | |
| NH4Cl | 4100 ± 200 | |
| Glutamine | 700 |
Note: Some studies utilize ammonium (B1175870) chloride as a source of ammonia in vitro.[8]
Experimental Protocols
Purification of IMP Dehydrogenase
A common method for purifying IMPDH is affinity chromatography.[1][9][11] The following is a generalized protocol based on purification from rat hepatoma cells and recombinant expression systems.[1][9][11][12]
References
- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. GMP synthase - Wikipedia [en.wikipedia.org]
- 5. IMP dehydrogenase: mechanism of action and inhibition. | Semantic Scholar [semanticscholar.org]
- 6. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Insights into the Functioning of a Two-Subunit GMP Synthetase, an Allosterically Regulated, Ammonia Channeling Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of IMP dehydrogenase from rat hepatoma 3924A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression and purification of inosine monophosphate dehydrogenase (IMPDH) from <i>Pneumocystis carinii</i> - ProQuest [proquest.com]
The Cellular Function of Xanthosine 5'-Monophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthosine 5'-monophosphate (XMP) is a ribonucleoside monophosphate that serves as a critical intermediate in the de novo biosynthesis of purine (B94841) nucleotides.[1][2][3] Specifically, XMP lies at a key metabolic branch point, directing the flux of purine synthesis towards the production of guanosine (B1672433) nucleotides, which are essential for a multitude of cellular processes including DNA and RNA synthesis, signal transduction, and energy metabolism.[2][4] This technical guide provides an in-depth exploration of the cellular function of XMP, with a focus on its metabolic role, the enzymes that govern its synthesis and conversion, and its significance as a target for therapeutic intervention.
Core Function: An Intermediate in Purine Metabolism
The primary and most well-characterized cellular function of XMP is its role as a direct precursor to guanosine monophosphate (GMP).[1][2][3] The synthesis of GMP from inosine (B1671953) 5'-monophosphate (IMP), a central precursor in purine metabolism, occurs via a two-step pathway where XMP is the obligate intermediate.[2][4]
-
Formation of XMP: Inosine 5'-monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to XMP. This is the first committed and rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides.[2][5]
-
Conversion to GMP: GMP synthase (GMPS) then catalyzes the ATP-dependent conversion of XMP to GMP, utilizing glutamine as a nitrogen donor.[4]
This pathway is fundamental for maintaining the cellular pool of guanine nucleotides required for DNA and RNA synthesis. Due to its critical role, the enzymes involved in XMP metabolism, particularly IMPDH, are significant targets for anticancer, antiviral, and immunosuppressive drugs.[5][6][7]
Quantitative Data
Precise quantification of intracellular nucleotide pools is essential for understanding cellular metabolism and the effects of drugs. While the absolute intracellular concentration of XMP is not widely reported and can vary significantly based on cell type and metabolic state, data on related purine nucleotides and the kinetic parameters of the enzymes involved in its metabolism provide valuable context.
Intracellular Nucleotide Concentrations
The following table summarizes the reported intracellular concentrations of purine nucleotides in HeLa cells under purine-depleted and purine-rich conditions. These values provide an indication of the relative abundance of XMP's precursor (IMP) and its downstream products (GMP, GDP, GTP).
| Nucleotide | Concentration in Purine-Depleted HeLa Cells (pmol/10^6 cells) | Concentration in Purine-Rich HeLa Cells (pmol/10^6 cells) |
| IMP | 3.6 ± 0.9 | 1.2 ± 0.3 |
| GMP | 13.2 ± 3.1 | 15.8 ± 2.9 |
| GDP | 101.4 ± 18.2 | 110.3 ± 21.5 |
| GTP | 1089.6 ± 196.1 | 1152.1 ± 223.5 |
| AMP | 38.4 ± 8.1 | 25.1 ± 4.9 |
| ADP | 301.2 ± 54.2 | 315.8 ± 60.1 |
| ATP | 3215.4 ± 578.8 | 3301.2 ± 612.3 |
Data adapted from a study on HeLa cells.
Enzyme Kinetic Parameters
The kinetic properties of IMPDH and GMP synthase are crucial for understanding the regulation of GMP synthesis. The following tables summarize key kinetic parameters for the human isoforms of these enzymes.
Table 2: Kinetic Parameters of Human IMP Dehydrogenase (IMPDH)
| Isoform | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) |
| Type I | IMP | 18 | 1.5 |
| NAD⁺ | 46 | ||
| Type II | IMP | 9.3 | 1.3 |
| NAD⁺ | 32 |
Data obtained from studies on recombinant human IMPDH isoforms.[8]
Table 3: Kinetic Properties of Human GMP Synthase (GMPS)
| Substrate | Kinetic Behavior | Hill Coefficient (n_H_) |
| XMP | Sigmoidal | 1.48 ± 0.07 |
| ATP | Michaelis-Menten | N/A |
| Glutamine | Michaelis-Menten | N/A |
Human GMP synthase exhibits positive cooperativity for its substrate XMP.[1]
Inhibition Constants (K_i_) for IMPDH Inhibitors
Several clinically important drugs target IMPDH. The following table provides the inhibition constants (Ki) for two prominent examples.
| Inhibitor | Target Isoform | K_i_ (nM) | Inhibition Type |
| Mycophenolic Acid (MPA) | Human IMPDH Type I | Not specified, but higher than Type II | Uncompetitive/Non-competitive |
| Human IMPDH Type II | 4.8-fold lower than Type I | Uncompetitive/Non-competitive | |
| Ribavirin-5'-monophosphate | Not specified | 250 | Competitive |
Data compiled from various studies on IMPDH inhibitors.[8][9]
Signaling Pathways and Molecular Interactions
Current research has not identified a direct signaling role for XMP analogous to well-known second messengers like cAMP or cGMP. Its primary function appears to be confined to its role as a metabolic intermediate in the purine biosynthesis pathway. However, the flux through the pathway leading to XMP and its subsequent conversion to GMP is tightly regulated and integrated with cellular signaling networks that control cell growth, proliferation, and differentiation.
The diagram below illustrates the central position of XMP in the de novo purine biosynthesis pathway.
Experimental Protocols
IMP Dehydrogenase (IMPDH) Activity Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to measure the activity of IMPDH by monitoring the production of NADH at 340 nm.
Materials:
-
Purified IMPDH enzyme
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT
-
Substrate Stock Solutions:
-
10 mM IMP in Reaction Buffer
-
10 mM NAD+ in Reaction Buffer
-
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing:
-
80 µL of Reaction Buffer
-
10 µL of 10 mM IMP (final concentration: 1 mM)
-
-
Enzyme Addition: Add 10 µL of appropriately diluted IMPDH enzyme to each well. Mix gently by pipetting.
-
Initiate Reaction: Start the reaction by adding 10 µL of 10 mM NAD+ (final concentration: 1 mM) to each well.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of NADH formation (ΔA340/min) from the linear portion of the kinetic trace.
-
Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of NADH production. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Enzyme activity is typically expressed in units (U), where 1 U is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
GMP Synthase (GMPS) Activity Assay (Coupled Spectrophotometric)
This protocol describes a coupled enzyme assay for GMP synthase. The production of AMP is coupled to the oxidation of NADH through the activities of myokinase (MK), pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH). The decrease in NADH is monitored at 340 nm.
Materials:
-
Purified GMP synthase enzyme
-
Coupling Enzymes: Myokinase (MK), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 100 mM KCl, 1 mM DTT
-
Substrate and Cofactor Stock Solutions:
-
10 mM XMP
-
20 mM ATP
-
100 mM L-glutamine
-
20 mM Phosphoenolpyruvate (PEP)
-
10 mM NADH
-
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare Coupled Enzyme Mixture: In a microcentrifuge tube, prepare a mixture of the coupling enzymes in Reaction Buffer. The final concentrations in the assay should be optimized but can be started at ~5-10 units/mL for each.
-
Prepare Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing:
-
50 µL of Reaction Buffer
-
10 µL of 10 mM XMP (final concentration: 1 mM)
-
5 µL of 100 mM L-glutamine (final concentration: 5 mM)
-
10 µL of 20 mM PEP (final concentration: 2 mM)
-
5 µL of 10 mM NADH (final concentration: 0.5 mM)
-
10 µL of the Coupled Enzyme Mixture
-
-
Enzyme Addition: Add 10 µL of appropriately diluted GMP synthase to each well.
-
Initiate Reaction: Start the reaction by adding 10 µL of 20 mM ATP (final concentration: 2 mM).
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the decrease in absorbance at 340 nm for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹) to determine the rate of GMP production (note: 1 mole of GMP produced results in the oxidation of 1 mole of NADH in this coupled system).
-
Express enzyme activity in appropriate units.
-
Quantification of Intracellular XMP by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of intracellular XMP and other purine nucleotides from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvent: 80% methanol (B129727) in water, pre-chilled to -80°C
-
Internal Standard (IS): A stable isotope-labeled analog of a purine nucleotide (e.g., ¹³C₅-AMP)
-
LC-MS/MS system with a suitable column for polar metabolite separation (e.g., HILIC or reversed-phase with ion-pairing)
Procedure:
-
Cell Culture and Harvest:
-
Grow cells to the desired confluency in appropriate culture vessels.
-
Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS.
-
Immediately add a defined volume of ice-cold Extraction Solvent containing the Internal Standard to the cells.
-
-
Metabolite Extraction:
-
Scrape the cells in the Extraction Solvent and transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully collect the supernatant containing the extracted metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the nucleotides using an appropriate chromatographic gradient.
-
Detect and quantify XMP and other target nucleotides using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for XMP will need to be optimized.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of XMP.
-
Calculate the concentration of XMP in the samples by normalizing the peak area of the analyte to the peak area of the Internal Standard and comparing it to the standard curve.
-
Express the final concentration per cell number or total protein content.
-
Conclusion
Xanthosine 5'-monophosphate is a pivotal molecule in cellular metabolism, acting as the committed precursor for the synthesis of guanine nucleotides. Its formation and conversion are tightly regulated by the enzymes IMPDH and GMP synthase, respectively. The central role of this pathway in cell growth and proliferation has made it a prime target for the development of a range of therapeutics. While a direct signaling function for XMP has not been established, its metabolic context places it at the heart of cellular homeostasis. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricacies of XMP metabolism and its therapeutic potential.
References
- 1. Active site coupling in Plasmodium falciparum GMP synthetase is triggered by domain rotation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GMP Environment Monitoring in Pharma Production [processsensing.com]
- 3. journals.ipinnovative.com [journals.ipinnovative.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-coupled tandem mass spectrometry based assay to evaluate inosine-5'-monophosphate dehydrogenase activity in peripheral blood mononuclear cells from stem cell transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. UV - Spectroscopy: as a tool to determine enzyme activity [journals.ipinnovative.com]
Unveiling the Chemical Landscape of Xanthosine 5'-Monophosphate Sodium Salt: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties of Xanthosine 5'-monophosphate (XMP) sodium salt, an essential intermediate in purine (B94841) metabolism. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical characteristics, analytical methodologies, and biological significance of this nucleotide, presenting data in a structured and accessible format.
Core Chemical Properties
Xanthosine 5'-monophosphate sodium salt is a purine nucleotide that plays a pivotal role in the biosynthesis of guanosine (B1672433) monophosphate (GMP).[1][2][3] Its chemical identity and physical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Parameter | Value |
| Chemical Name | This compound |
| Synonyms | 5'-Xanthylic acid sodium salt, XMP sodium salt |
| CAS Number | 25899-70-1[4] |
| Molecular Formula | C₁₀H₁₁N₄Na₂O₉P[4] |
| Molecular Weight | 408.17 g/mol [3] |
| Chemical Structure | A purine nucleotide comprising a xanthine (B1682287) base, a ribose sugar, and a phosphate (B84403) group. |
Table 2: Physicochemical Properties of this compound
| Parameter | Value |
| Physical Form | Crystalline solid[4] |
| Color | White to off-white powder |
| Solubility | Soluble in water. Soluble in PBS (pH 7.2) at 10 mg/mL.[4] |
| Stability | Stable under recommended storage conditions. Solutions are unstable and should be prepared fresh.[3] |
| Storage | Recommended storage at -20°C.[5] |
Table 3: Spectroscopic Data for Xanthosine 5'-Monophosphate
| Parameter | Value |
| UV Maximum (λmax) | 250 nm[4] and 276 nm[5] in Tris-HCl at pH 7.5 |
| Molar Extinction Coefficient (ε) | 9.6 L mmol⁻¹ cm⁻¹ at 276 nm in Tris-HCl (pH 7.5)[5] |
Role in Purine Metabolism
Xanthosine 5'-monophosphate is a key intermediate in the de novo synthesis of purine nucleotides.[6][7] It is formed from inosine (B1671953) 5'-monophosphate (IMP) and is a direct precursor to guanosine 5'-monophosphate (GMP).[4][7] This conversion is a critical control point in maintaining the balance of adenine (B156593) and guanine (B1146940) nucleotides within the cell.
The metabolic pathway from IMP to GMP is a two-step process:
-
IMP Dehydrogenase (IMPDH): This enzyme catalyzes the NAD⁺-dependent oxidation of IMP to XMP.[8][9] This is the rate-limiting step in the biosynthesis of guanine nucleotides.[9]
-
GMP Synthetase: This enzyme catalyzes the amination of XMP to GMP, utilizing glutamine as the amino group donor and requiring ATP for energy.[7][10]
Experimental Protocols
Precise quantification and purity assessment of this compound are crucial for research and development applications. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.
General HPLC Method for Nucleotide Analysis
While a specific, validated protocol for XMP sodium salt was not found in the public domain, a general method for the analysis of 5'-monophosphate nucleotides can be adapted. This typically involves reverse-phase or ion-exchange chromatography.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic
-
Potassium phosphate dibasic
-
Water (HPLC grade)
-
This compound standard
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1 M potassium phosphate buffer (pH 6.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-dependent gradient from 0% to 20% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the XMP sodium salt in the mobile phase A to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample to be analyzed in mobile phase A.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
The following diagram illustrates a typical workflow for the purity analysis of XMP sodium salt by HPLC.
Conclusion
This compound is a fundamentally important molecule in cellular metabolism. A thorough understanding of its chemical properties, as outlined in this guide, is essential for researchers working in the fields of biochemistry, molecular biology, and drug discovery. The provided data and methodologies offer a solid foundation for the accurate handling, analysis, and application of this key nucleotide.
References
- 1. Reactome | De novo synthesis of GMP [reactome.org]
- 2. Purine metabolism - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cellco.com.br [cellco.com.br]
- 6. news-medical.net [news-medical.net]
- 7. GMP synthase - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Central Role of Xanthosine 5'-Monophosphate in Guanine Nucleotide Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthosine 5'-monophosphate (XMP) is a critical intermediate in the de novo biosynthesis of purine (B94841) nucleotides, specifically serving as the direct precursor for guanosine (B1672433) monophosphate (GMP). The metabolic pathway leading to and from XMP is tightly regulated and represents a key control point in maintaining the balance of adenine (B156593) and guanine (B1146940) nucleotide pools essential for DNA and RNA synthesis, signal transduction, and energy transfer. The enzymes responsible for the synthesis and conversion of XMP, inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) and GMP synthetase (GMPS), are significant targets for a range of therapeutic agents, including immunosuppressants, antivirals, and anticancer drugs. This technical guide provides an in-depth overview of the role of XMP in nucleic acid biosynthesis, detailing the enzymatic reactions, regulatory mechanisms, and methodologies for its study.
Introduction to Purine Nucleotide Biosynthesis
The de novo synthesis of purine nucleotides is a highly conserved and essential metabolic pathway that builds the purine rings of adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP) from simpler precursors. The pathway culminates in the synthesis of inosine 5'-monophosphate (IMP), which serves as the branch-point precursor for both AMP and GMP. The conversion of IMP to GMP proceeds through a two-step process with Xanthosine 5'-monophosphate (XMP) as the key intermediate. This bifurcation ensures the balanced production of adenine and guanine nucleotides to meet the cell's metabolic demands.
The Synthesis and Conversion of Xanthosine 5'-Monophosphate
The metabolic journey from IMP to GMP is catalyzed by two sequential enzymatic reactions.
Synthesis of XMP by Inosine 5'-Monophosphate Dehydrogenase (IMPDH)
The first and rate-limiting step in the conversion of IMP to GMP is the NAD⁺-dependent oxidation of IMP to XMP, a reaction catalyzed by inosine 5'-monophosphate dehydrogenase (IMPDH)[1][2]. This reaction is essentially irreversible and commits IMP to the guanine nucleotide biosynthetic pathway[1][3].
Reaction: Inosine 5'-phosphate + NAD⁺ + H₂O → Xanthosine 5'-phosphate + NADH + H⁺[1]
IMPDH is a crucial enzyme for cellular proliferation, as rapidly dividing cells have a high demand for guanine nucleotides that often cannot be met by salvage pathways alone[4]. In humans, two isozymes of IMPDH, IMPDH1 and IMPDH2, are expressed from two distinct genes. While IMPDH1 is constitutively expressed at low levels in most tissues, IMPDH2 is often upregulated in proliferating cells and neoplastic tissues, making it an attractive target for cancer chemotherapy[1][5].
Conversion of XMP to GMP by GMP Synthetase
The final step in the de novo synthesis of GMP is the amination of XMP, a reaction catalyzed by GMP synthetase (GMPS)[6][7]. This enzyme utilizes the amide nitrogen from glutamine and the energy from ATP hydrolysis to convert the xanthine (B1682287) base of XMP into guanine[6][8]. The reaction proceeds through an adenyl-XMP intermediate[8][9].
Reaction: Xanthosine 5'-monophosphate + L-glutamine + ATP + H₂O → Guanosine 5'-monophosphate + L-glutamate + AMP + Pyrophosphate[10]
GMP synthetase is a member of the glutamine amidotransferase family of enzymes and possesses two distinct catalytic domains: a glutaminase (B10826351) domain that hydrolyzes glutamine to provide ammonia, and a synthetase domain that catalyzes the formation of GMP[9].
Signaling Pathways and Logical Relationships
The biosynthesis of GMP from IMP via XMP is a fundamental metabolic pathway.
Figure 1: De novo synthesis of GMP from IMP via XMP.
Quantitative Data
The kinetic parameters of the enzymes involved in XMP metabolism are crucial for understanding the efficiency and regulation of this pathway.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference(s) |
| IMP Dehydrogenase (IMPDH) | Homo sapiens (Type II) | IMP | 15 - 40 | 0.4 - 1.2 | |
| NAD⁺ | 50 - 150 | ||||
| Escherichia coli | IMP | 18 | 4.5 | ||
| NAD⁺ | 110 | ||||
| Bacillus anthracis | IMP | 25 | 3.1 | ||
| NAD⁺ | 250 | ||||
| GMP Synthetase (GMPS) | Escherichia coli | XMP | 11 | 0.8 | [10] |
| ATP | 130 | [10] | |||
| Glutamine | 1000 | [10] | |||
| Plasmodium falciparum | XMP | 8.5 | 0.34 | ||
| ATP | 28 | ||||
| Glutamine | 120 |
Table 1: Kinetic Parameters of IMP Dehydrogenase and GMP Synthetase.
Intracellular concentrations of purine nucleotides are tightly regulated to meet cellular demands.
| Nucleotide | Cell Type | Concentration (µM) | Reference(s) |
| IMP | Rat Brain | 50 - 100 | |
| XMP | Rat Brain | Low / Undetectable | |
| GMP | Rat Brain | 50 - 150 | |
| cGMP | Rod Photoreceptors | 3.5 (free) |
Table 2: Intracellular Concentrations of Purine Nucleotides. Note: XMP concentrations are generally low due to its rapid conversion to GMP.
Experimental Protocols
IMP Dehydrogenase Activity Assay (Spectrophotometric)
This assay measures the activity of IMPDH by monitoring the production of NADH, which absorbs light at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA
-
Substrate Stock Solutions: 10 mM IMP, 10 mM NAD⁺
-
Purified IMPDH enzyme or cell lysate
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the reaction buffer.
-
Add IMP and NAD⁺ to the desired final concentrations (e.g., 200 µM IMP and 400 µM NAD⁺).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known amount of IMPDH enzyme or cell lysate.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Figure 2: Workflow for a spectrophotometric IMPDH assay.
GMP Synthetase Activity Assay (Spectrophotometric)
This assay measures the conversion of XMP to GMP, which results in a decrease in absorbance at 290 nm.
Materials:
-
Spectrophotometer capable of reading at 290 nm
-
Cuvettes
-
Reaction Buffer: 90 mM Tris-HCl (pH 8.5), 20 mM MgCl₂, 0.1 mM EDTA, 0.1 mM DTT
-
Substrate Stock Solutions: 10 mM XMP, 100 mM ATP, 100 mM L-glutamine
-
Purified GMP synthetase or cell lysate
Procedure:
-
Prepare the reaction mixture in a cuvette with the reaction buffer.
-
Add XMP, ATP, and L-glutamine to the desired final concentrations (e.g., 150 µM XMP, 2 mM ATP, 5 mM L-glutamine).
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of GMP synthetase.
-
Immediately monitor the decrease in absorbance at 290 nm over time.
-
Calculate the initial reaction velocity using the change in the molar extinction coefficient for the conversion of XMP to GMP (Δε₂₉₀ = -1500 M⁻¹cm⁻¹).
Quantification of Intracellular XMP by LC-MS/MS
This method allows for the sensitive and specific quantification of XMP in cell extracts.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., tributylamine)
-
Mobile Phase B: Acetonitrile or methanol
-
Cell lysis buffer (e.g., ice-cold methanol/water)
-
XMP standard for calibration curve
Procedure:
-
Cell Lysis and Extraction:
-
Harvest cells and rapidly quench metabolism by washing with ice-cold saline.
-
Lyse cells with a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge to pellet cellular debris and collect the supernatant containing metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto the C18 column.
-
Separate the nucleotides using a gradient of Mobile Phase B.
-
Detect and quantify XMP using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for XMP.
-
-
Quantification:
-
Generate a standard curve using known concentrations of XMP.
-
Determine the concentration of XMP in the samples by comparing their peak areas to the standard curve.
-
Figure 3: Workflow for LC-MS/MS quantification of XMP.
Therapeutic Targeting of XMP Metabolism
The critical role of IMPDH in providing precursors for guanine nucleotide synthesis makes it an important target for various therapeutic interventions. Inhibition of IMPDH leads to a depletion of the guanine nucleotide pool, which disproportionately affects rapidly proliferating cells such as activated lymphocytes and cancer cells.
Key IMPDH Inhibitors:
-
Mycophenolic Acid (MPA): An immunosuppressive drug used to prevent organ transplant rejection.
-
Ribavirin: A broad-spectrum antiviral agent.
-
Mizoribine: An immunosuppressive drug.
These inhibitors highlight the therapeutic potential of targeting the XMP synthesis pathway.
Conclusion
Xanthosine 5'-monophosphate stands as a pivotal metabolite at the crossroads of purine biosynthesis. The enzymes that govern its formation and subsequent conversion, IMPDH and GMP synthetase, are fundamental to cellular life and serve as validated targets for therapeutic intervention. A thorough understanding of the biochemistry of XMP metabolism, coupled with robust analytical and enzymatic assay methodologies, is essential for researchers in both basic science and drug development to further explore the intricacies of nucleic acid biosynthesis and to develop novel therapeutic strategies.
References
- 1. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3’3’-cyclic-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The catalytic mechanism of cyclic GMP‐AMP synthase (cGAS) and implications for innate immunity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Active site coupling in Plasmodium falciparum GMP synthetase is triggered by domain rotation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GMP synthetase (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Intermediates of the Purine Salvage Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purine (B94841) salvage pathway, a critical metabolic route for the synthesis of purine nucleotides from the degradation products of DNA and RNA. This pathway is of significant interest in biomedical research and drug development due to its essential role in nucleotide homeostasis and its implications in various diseases, including cancer and inherited metabolic disorders.
The Core of Purine Salvage: Intermediates and Enzymes
The purine salvage pathway is a highly efficient recycling system that conserves energy compared to the de novo synthesis of purines.[1] It primarily utilizes pre-formed purine bases—hypoxanthine (B114508), guanine (B1146940), and adenine (B156593)—to regenerate the corresponding mononucleotides.
The central reaction of this pathway involves the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to a purine base.[2] This is catalyzed by two key enzymes:
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme is responsible for the conversion of hypoxanthine to inosine (B1671953) monophosphate (IMP) and guanine to guanosine (B1672433) monophosphate (GMP).[2][3]
-
Adenine phosphoribosyltransferase (APRT): This enzyme catalyzes the conversion of adenine to adenosine (B11128) monophosphate (AMP).[2]
IMP can be subsequently converted to AMP or GMP, making it a crucial branch-point intermediate. The purine nucleosides, inosine and guanosine, can be cleaved by purine nucleoside phosphorylase (PNP) to release the free bases hypoxanthine and guanine, respectively, which can then enter the salvage pathway.
The regulation of the purine salvage pathway is intricately linked to the availability of its substrates, particularly PRPP, and the feedback inhibition by its nucleotide products.[2]
Quantitative Insights: Intermediates and Enzyme Kinetics
The following tables summarize key quantitative data related to the purine salvage pathway, providing a comparative overview for researchers.
Table 1: Intracellular Concentrations of Purine Salvage Pathway Intermediates
| Intermediate | Cell Line/Tissue | Concentration (µM) | Reference |
| Inosine | Human Blood (post-exercise) | 0.5 ± 0.26 | [1] |
| Hypoxanthine | Human Blood (post-exercise) | Not significantly changed from resting | [1] |
| IMP | HeLa cells (purine-depleted) | ~3-fold increase compared to purine-rich conditions | [1][4] |
| AMP | HeLa cells (purine-depleted) | Slightly higher than purine-rich conditions | [1] |
| GMP | HeLa cells (purine-depleted) | Slightly higher than purine-rich conditions | [1] |
Table 2: Kinetic Parameters of Key Purine Salvage Enzymes
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Organism/Tissue | Reference |
| Human HGPRT | Guanine | - | - | Human | [5] |
| Human HGPRT | Hypoxanthine | - | 6.0 s⁻¹ (kcat) | Human | [6] |
| Human HGPRT | PRPP | - | - | Human | [6] |
| Human APRT | Adenine | - | Specific Activity: 550 nmol/h/mg | Human Erythrocytes | [6] |
| Human APRT | PRPP | - | - | Human Erythrocytes | [6] |
Note: Comprehensive kinetic data for human enzymes is often variable depending on the study and experimental conditions. The provided values serve as a reference.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the purine salvage pathway. Below are protocols for key experiments.
Quantification of Purine Metabolites by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for the analysis of purines in biological samples.[5][7]
Objective: To separate and quantify purine bases and nucleosides in cell or tissue extracts.
Materials:
-
Perchloric acid (PCA), ice-cold
-
Potassium carbonate (K₂CO₃)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile phase: Potassium phosphate (B84403) buffer with methanol
-
Purine standards (hypoxanthine, guanine, adenine, inosine, etc.)
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation (Cell Culture):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a known volume of ice-cold 0.4 M PCA.
-
Incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding a calculated amount of 3 M K₂CO₃ to bring the pH to ~7.0.
-
Incubate on ice for 15 minutes to precipitate potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a known volume of the filtered extract onto the HPLC column.
-
Elute the purines using a suitable gradient of the mobile phase.
-
Detect the purines by their absorbance at a specific wavelength (e.g., 254 nm).
-
Quantify the peaks by comparing their area to a standard curve generated with known concentrations of purine standards.
-
Spectrophotometric Assay for HGPRT Enzyme Activity
This protocol is based on the continuous monitoring of GMP formation.[5][7]
Objective: To determine the enzymatic activity of HGPRT in cell or tissue lysates.
Materials:
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
Guanine solution
-
PRPP solution
-
Cell or tissue lysate containing HGPRT
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 257.5 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of guanine, and PRPP.
-
-
Enzyme Addition:
-
Initiate the reaction by adding a specific amount of the cell or tissue lysate to the reaction mixture.
-
-
Spectrophotometric Measurement:
-
Immediately start monitoring the increase in absorbance at 257.5 nm over time at a constant temperature. This increase corresponds to the conversion of guanine to GMP.
-
-
Calculation of Activity:
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Calculate the specific activity of HGPRT using the molar extinction coefficient difference between GMP and guanine at 257.5 nm. Express the activity as nmol of GMP formed per minute per mg of protein.
-
Visualizing the Pathway and its Connections
Diagrams are essential for understanding the complex relationships within metabolic pathways.
Caption: The core reactions of the purine salvage pathway.
Conclusion and Future Directions
The purine salvage pathway is a fundamental component of cellular metabolism with significant implications for health and disease. Its enzymes, particularly HGPRT and APRT, are critical for nucleotide homeostasis and represent important targets for therapeutic intervention. The methodologies outlined in this guide provide a robust framework for researchers to investigate this pathway further, paving the way for new discoveries and the development of novel therapeutic strategies targeting purine metabolism. The intricate regulation and crosstalk between the de novo and salvage pathways remain an active area of research, with the potential to uncover new vulnerabilities in cancer and other proliferative diseases.
References
- 1. Adenine, guanine and pyridine nucleotides in blood during physical exercise and restitution in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 3. The crystal structure of free human hypoxanthine-guanine phosphoribosyltransferase reveals extensive conformational plasticity throughout the catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human hypoxanthine-guanine phosphoribosyltransferase. Development of a spectrophotometric assay and its use in detection and characterization of mutant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic mechanism of human hypoxanthine-guanine phosphoribosyltransferase: rapid phosphoribosyl transfer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Xanthosine 5'-monophosphate in IMP Dehydrogenase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of purine (B94841) nucleotides.[1][2] It catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to Xanthosine 5'-monophosphate (XMP).[2][3] This reaction represents the rate-limiting step in the pathway leading to the synthesis of guanine (B1146940) nucleotides (GMP, GDP, and GTP), which are essential for numerous cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[1][2] Consequently, IMPDH has emerged as a significant therapeutic target for a range of diseases, including cancer, viral infections, and autoimmune disorders.[2][3]
This document provides detailed application notes and experimental protocols for the use of its product, Xanthosine 5'-monophosphate (XMP), in various IMPDH assay formats. These assays are fundamental for studying the enzyme's kinetic properties, screening for novel inhibitors, and characterizing the mechanism of action of potential drug candidates.
Biochemical Pathway
The synthesis of guanine nucleotides from IMP is a two-step process. First, IMPDH converts IMP to XMP. Subsequently, GMP synthase catalyzes the conversion of XMP to GMP.[3]
Quantitative Data
The following tables summarize key quantitative data for IMPDH activity and inhibition. This information is crucial for experimental design and data interpretation.
Table 1: Kinetic Parameters for IMPDH Substrates
| Substrate | Organism/Enzyme Source | Km (µM) | Reference(s) |
| IMP | Tritrichomonas foetus | 8-13 fold increase with Lys310Arg mutation | [4] |
| IMP | Human IMPDH II | 200 (saturating concentration) | [5] |
| NAD+ | Tritrichomonas foetus | 8-13 fold increase with Lys310Arg mutation | [4] |
| NAD+ | Human IMPDH II | 400 (saturating concentration) | [5] |
| NAD+ | E. coli | 1500 | [6] |
| IMP | E. coli | 500 | [6] |
| NAD+ | Human IMPDH II | 400 | [6] |
| IMP | Human IMPDH II | 200 | [6] |
Table 2: Inhibition Constants (Ki and IC50) for IMPDH Inhibitors
| Inhibitor | Organism/Enzyme Source | Ki (nM) | IC50 (nM) | Reference(s) |
| Mycophenolic acid (MPA) | Human IMPDH II | - | 20,000 | [7] |
| Mycophenolic acid (MPA) | Human IMPDH II | - | 532-1022 fold lower than MPAG | [8] |
| Mycophenolic acid (MPA) | Canine | - | ~200,000 | [9] |
| Mycophenolic acid (MPA) | Human (in PBMC) | - | 2,760,000 (plasma), 23 (PBMC) | [10][11] |
| Merimepodib | Not specified | - | 7.0 | [7][12] |
| Mizoribine monophosphate (MZP) | E. coli | 0.5 | - | [13] |
| Mizoribine monophosphate (MZP) | Human IMPDH1 | 8 | - | [13] |
| Inosinic acid | Not specified | 250 | - | [7] |
| 4-Amino-7-chloroquinoline | Not specified | - | 168,000 | [7] |
| AVN-944 (VX-944) | Human IMPDH | 6-10 | - | [12] |
| VX-148 | Human IMPDH II | 6 | - | [12] |
| Sappanone A | Human IMPDH2 | 3.944 (Kd) | - | [12] |
| IMPDH2-IN-5 | Human IMPDH2 | - | 620 | [12] |
| Q151 | M. tuberculosis IMPDH2 | - | 18 | [3] |
Experimental Protocols
Two primary methods for assaying IMPDH activity are detailed below: a continuous spectrophotometric/fluorometric assay monitoring NADH production and a discontinuous endpoint assay quantifying XMP formation via HPLC.
Protocol 1: Continuous Spectrophotometric/Fluorometric Assay
This method continuously measures the increase in NADH concentration, which absorbs light at 340 nm and fluoresces at approximately 440-460 nm when excited at 340 nm.[14][15]
Materials:
-
Recombinant IMPDH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4-8.0), 100-300 mM KCl or NaCl, 1 mM DTT, 1-3 mM EDTA, 0.1 mg/ml BSA[6]
-
Substrate Stock Solutions: 100 mM IMP in deionized water, 100 mM NAD+ in deionized water
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent or black plates
-
Spectrophotometer or fluorometer capable of reading at 340 nm (absorbance) or 340 nm excitation/440 nm emission (fluorescence)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, IMP, and NAD+. The final concentrations should be saturating (e.g., 200-500 µM IMP and 400-1000 µM NAD+).[6]
-
Inhibitor Pre-incubation:
-
For inhibitor screening, add the test compound to the wells of the microplate.
-
Add the diluted IMPDH enzyme to the wells containing the test compounds and incubate for a defined period (e.g., 10-30 minutes) at room temperature.[16]
-
-
Initiate Reaction: Add the substrate mixture to the wells to start the reaction. The final volume should be between 100-200 µL.
-
Data Acquisition: Immediately place the plate in the reader and begin kinetic measurements at 37°C for 30-60 minutes, taking readings every 30-60 seconds.[14][17]
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance or fluorescence) from the linear portion of the progress curve.
-
For inhibitor studies, calculate the percent inhibition relative to a vehicle control (e.g., DMSO).
-
IC50 values can be determined by plotting percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
-
Protocol 2: Discontinuous HPLC-Based Assay
This method measures the amount of XMP produced at a specific time point. It is a direct measurement of product formation and can be more sensitive, but it is lower throughput than the continuous assay.[11][18]
Materials:
-
Recombinant IMPDH enzyme
-
Assay Buffer (as in Protocol 1)
-
Substrate Stock Solutions (as in Protocol 1)
-
Test compounds (inhibitors)
-
Quenching Solution: e.g., perchloric acid or a buffer that denatures the enzyme.
-
HPLC system with a C18 column
-
Mobile Phase: e.g., ammonium (B1175870) formate (B1220265) buffer with a methanol (B129727) gradient[11]
-
XMP standard for calibration curve
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine Assay Buffer, IMP, NAD+, and the test compound.
-
Enzyme Incubation: Pre-warm the reaction mixtures to 37°C.
-
Initiate Reaction: Add a known amount of IMPDH enzyme to each tube to start the reaction.
-
Incubation: Incubate the reactions at 37°C for a specific time (e.g., 30-120 minutes). The incubation time should be within the linear range of product formation.[18]
-
Stop Reaction: Terminate the reaction by adding the Quenching Solution.
-
Sample Preparation: Centrifuge the quenched reactions to pellet the precipitated protein. Transfer the supernatant to HPLC vials.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Separate XMP from other components using a suitable gradient.
-
Detect XMP by UV absorbance at approximately 260 nm.
-
-
Data Analysis:
-
Quantify the amount of XMP produced by comparing the peak area to a standard curve generated with known concentrations of XMP.
-
Calculate the enzyme activity (e.g., in nmol of XMP produced per minute per mg of enzyme).
-
Determine percent inhibition and IC50 values as described in Protocol 1.
-
Mechanism of Inhibition
IMPDH inhibitors can act through various mechanisms. Mycophenolic acid (MPA), a widely used immunosuppressant, is a non-competitive inhibitor.[2] It binds to a site distinct from the substrate binding sites and traps the covalent E-XMP* intermediate, preventing the final hydrolysis step and release of XMP.[2][4][19]
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers utilizing XMP in IMPDH assays. The selection of the appropriate assay depends on the specific research question, available instrumentation, and required throughput. Careful consideration of the kinetic parameters and inhibitor constants will aid in robust experimental design and accurate data interpretation, ultimately facilitating the discovery and development of novel IMPDH-targeting therapeutics.
References
- 1. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inosine-5'-monophosphate dehydrogenase (IMPDH) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic assessment of mycophenolic acid-induced immunosuppression by measurement of inosine monophosphate dehydrogenase activity in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of mycophenolic acid in plasma and peripheral blood mononuclear cells and its relationship with activity of inosine monophosphate dehydrogenase in Chinese adult kidney allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IMPDH (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IMPDH activity assay [bio-protocol.org]
- 15. Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abcam.cn [abcam.cn]
- 17. bmrservice.com [bmrservice.com]
- 18. Optimization and application of an HPLC method for quantification of inosine-5'-monophosphate dehydrogenase activity as a pharmacodynamic biomarker of mycophenolic acid in Chinese renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. IMP dehydrogenase: the dynamics of drug selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GMP Synthetase Activity Assay with XMP as Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine (B1672433) 5'-monophosphate (GMP) synthetase (GMPS; EC 6.3.5.2) is a crucial enzyme in the de novo biosynthesis of purine (B94841) nucleotides.[1][2] It catalyzes the final step in the synthesis of GMP from xanthosine (B1684192) 5'-monophosphate (XMP).[3] This reaction is vital for supplying guanine (B1146940) nucleotides for various cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism.[4] GMPS is a member of the glutamine amidotransferase family of enzymes and utilizes the hydrolysis of glutamine to provide ammonia (B1221849) for the amination of XMP. The overall reaction is as follows:
XMP + ATP + L-glutamine + H₂O → GMP + AMP + Pyrophosphate + L-glutamate[5]
The enzyme can also utilize exogenous ammonia in place of glutamine.[4] GMPS is a validated target for antimicrobial and anticancer drug development, making the study of its activity and inhibition a significant area of research.[6][7]
These application notes provide detailed protocols for assaying GMP synthetase activity using XMP as the primary substrate. Two primary methods are described: a continuous spectrophotometric assay and a discontinuous high-performance liquid chromatography (HPLC)-based assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the de novo purine biosynthesis pathway, highlighting the role of GMP synthetase, and the general experimental workflows for the activity assays.
Caption: De novo purine biosynthesis pathway highlighting the central role of IMP and GMPS.
Caption: General experimental workflow for the GMP synthetase activity assay.
Data Presentation
Table 1: Kinetic Parameters of GMP Synthetase from Various Organisms
| Organism | Substrate | K_m / K_0.5 (µM) | k_cat (s⁻¹) | Hill Coefficient (n_H) | Reference |
| Homo sapiens | XMP | - | - | 1.48 | [4][8] |
| ATP | - | - | - | [4] | |
| Glutamine | - | - | - | [4] | |
| Escherichia coli | XMP | 35.3 | 0.048 | - | [9] |
| ATP | - | - | - | [4] | |
| Glutamine | - | - | - | [4] | |
| Mycobacterium tuberculosis | XMP | - | - | 2.4 | [4] |
| ATP | 27 | - | - | [4] | |
| Glutamine | - | - | - | [4] |
Table 2: Inhibitors of GMP Synthetase
| Inhibitor | Target Organism | Inhibition Type | K_i / IC_50 (µM) | Reference |
| Decoyinine | Homo sapiens | Uncompetitive (vs. Gln, XMP) | - | [8] |
| Psicofuranine | Homo sapiens | - | 17.3 | [6] |
| l-XMP | Escherichia coli | Competitive | 7.5 | [9] |
| Folic Acid | Candidatus Liberibacter asiaticus | - | 51.98 (K_i) | [6] |
| AZD1152 | Candidatus Liberibacter asiaticus | - | 4.05 (K_i) | [6] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified GMP synthetase
-
Substrates:
-
Xanthosine 5'-monophosphate (XMP) sodium salt
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
L-glutamine or Ammonium chloride (NH₄Cl)
-
-
Buffer Components:
-
Tris-HCl or HEPES buffer
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
-
For HPLC Assay:
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Acetonitrile (HPLC grade)
-
Trichloroacetic acid (TCA) for quenching
-
-
Instrumentation:
-
UV-Vis Spectrophotometer (plate reader or cuvette-based)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 100 mM KCl, 20 mM MgCl₂. Prepare a 10X stock and dilute to 1X before use. Store at 4°C.
-
Substrate Stocks:
-
XMP: 10 mM in dH₂O. Store at -20°C.
-
ATP: 100 mM in dH₂O, pH adjusted to 7.0 with NaOH. Store at -20°C.
-
L-glutamine: 200 mM in dH₂O. Prepare fresh for each experiment.
-
Ammonium Chloride: 1 M in dH₂O. Store at room temperature.
-
-
Enzyme Dilution Buffer: Assay Buffer containing 1 mg/mL BSA to prevent enzyme denaturation at low concentrations.
-
HPLC Mobile Phase (Isocratic): 100 mM potassium phosphate buffer (pH 6.0) with 5% methanol. Filter and degas before use.[10][11]
Protocol 1: Continuous Spectrophotometric Assay
This assay continuously monitors the decrease in absorbance at 290 nm as XMP is converted to GMP. The molar extinction coefficient change (Δε₂₉₀) for this conversion is approximately -1500 M⁻¹cm⁻¹.[9]
Procedure:
-
Prepare Reaction Mixture: In a microplate well or a cuvette, prepare a reaction mixture with the final concentrations as follows:
-
50 mM Tris-HCl (pH 8.5)
-
100 mM KCl
-
20 mM MgCl₂
-
1 mM ATP
-
2 mM L-glutamine (or 10 mM NH₄Cl)
-
Varying concentrations of XMP (e.g., 0-200 µM for K_m determination)
-
dH₂O to the final volume.
-
-
Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate Reaction: Add a known amount of purified GMP synthetase to initiate the reaction. The final enzyme concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 290 nm over time using a spectrophotometer. Record data points every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law:
-
v₀ (M/min) = (ΔA₂₉₀/min) / Δε₂₉₀
-
-
Convert the velocity to µmol/min/mg of enzyme (specific activity).
-
For kinetic parameter determination, plot the initial velocities against the corresponding XMP concentrations and fit the data to the Michaelis-Menten equation.
-
Protocol 2: Discontinuous HPLC-Based Assay
This method is highly specific and allows for the direct quantification of the substrate (XMP) and the product (GMP).[10][11]
Procedure:
-
Prepare Reaction Mixtures: In microcentrifuge tubes, set up the reaction mixtures as described in the spectrophotometric assay.
-
Initiate and Incubate: Add GMP synthetase to initiate the reaction. Incubate the tubes at the desired temperature for a specific time (e.g., 10, 20, 30 minutes).
-
Quench Reaction: Stop the reaction at the desired time points by adding an equal volume of ice-cold 10% Trichloroacetic acid (TCA).
-
Sample Preparation for HPLC:
-
Vortex the quenched reaction mixture.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject a defined volume (e.g., 20 µL) of the sample onto a C18 reverse-phase column.
-
Elute the nucleotides isocratically with the prepared mobile phase.
-
Monitor the absorbance at 254 nm.
-
-
Data Analysis:
-
Identify and integrate the peak areas for XMP and GMP based on the retention times of standards.
-
Create a standard curve for both XMP and GMP to quantify their concentrations in the reaction samples.
-
Calculate the amount of GMP produced over time to determine the reaction velocity.
-
Calculate the specific activity and kinetic parameters as described for the spectrophotometric assay.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage conditions. |
| Missing essential cofactor (Mg²⁺) | Check the concentration of MgCl₂ in the assay buffer. | |
| Incorrect pH | Verify the pH of the assay buffer. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. |
| Enzyme instability | Add BSA to the enzyme dilution buffer; keep the enzyme on ice. | |
| High background in spectrophotometric assay | Absorbance interference from other components | Run a blank reaction without the enzyme to subtract the background rate. |
| Poor peak resolution in HPLC | Inappropriate mobile phase | Optimize the mobile phase composition (e.g., pH, methanol concentration). |
| Column degradation | Use a new or properly cleaned column. |
References
- 1. GMP synthase - Wikipedia [en.wikipedia.org]
- 2. Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. uniprot.org [uniprot.org]
- 6. Discovery of Novel GMPS Inhibitors of Candidatus Liberibacter Asiaticus by Structure Based Design and Enzyme Kinetic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical characterization of human GMP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
Application Note: High-Performance Liquid Chromatography for the Resolution of Xanthine and its Nucleotide Derivatives
Abstract
This application note details a robust and reproducible ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) method for the simultaneous separation and quantification of xanthine (B1682287) and its corresponding nucleoside and nucleotides: xanthosine (B1684192), xanthosine monophosphate (XMP), xanthosine diphosphate (B83284) (XDP), and xanthosine triphosphate (XTP). This method is crucial for researchers in metabolic studies, drug development, and diagnostics, enabling the precise monitoring of the purine (B94841) salvage pathway and related enzymatic activities. An alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method is also discussed for comparative purposes.
Introduction
Xanthine and its phosphorylated derivatives are key intermediates in purine metabolism. Dysregulation of this pathway is implicated in various pathological conditions, including hyperuricemia, gout, and certain metabolic disorders. Consequently, a reliable analytical method to resolve and quantify these compounds is of significant interest to researchers and clinicians. Due to their high polarity and structural similarity, the separation of these compounds presents a chromatographic challenge. Ion-pair reversed-phase HPLC has emerged as a powerful technique to achieve this separation by enhancing the retention of these anionic analytes on a non-polar stationary phase.[1][2]
Experimental Methods
This section outlines the detailed protocols for the IP-RP-HPLC and HILIC methods.
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This is the primary and recommended method for its robustness and resolving power for nucleotides.
1. Sample Preparation (from cell culture or tissue):
-
Extraction: Homogenize cell pellets or pulverized tissue in 1 mL of ice-cold 0.6 N perchloric acid per 10-20 mg of tissue.[3]
-
Deproteinization: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize with 1 M potassium hydroxide (B78521) (KOH).[4]
-
Precipitation Removal: Centrifuge at 13,000 x g for 5 minutes to pellet the potassium perchlorate (B79767) precipitate.[4]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]
-
Mobile Phase A: 50 mM Potassium Phosphate Monobasic (KH₂PO₄) with 10 mM Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) as the ion-pairing agent, adjusted to pH 6.0 with orthophosphoric acid.[4]
-
Mobile Phase B: 100% Acetonitrile (ACN).[4]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 20 µL.[3]
3. Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 10.0 | 92 | 8 |
| 20.0 | 70 | 30 |
| 20.5 | 98 | 2 |
| 35.0 | 98 | 2 |
This gradient is adapted from a similar nucleotide separation method and may require optimization for baseline resolution of all xanthine species.[4]
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative technique that can be effective for separating highly polar compounds.[8]
1. Sample Preparation:
-
Follow the same extraction and neutralization protocol as for the IP-RP-HPLC method.
-
Solvent Exchange: The final sample should be in a high organic solvent concentration (e.g., 80-90% acetonitrile) for optimal peak shape in HILIC. This can be achieved by evaporating the aqueous sample and reconstituting it in the appropriate solvent mixture.
2. HILIC Instrumentation and Conditions:
-
HPLC System: As described for the IP-RP-HPLC method.
-
Column: HILIC column with a zwitterionic or amide-bonded stationary phase (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in water, pH adjusted to 9.5 with ammonium hydroxide.[9]
-
Mobile Phase B: 100% Acetonitrile.[9]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
3. Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 10 | 90 |
| 15.0 | 50 | 50 |
| 15.1 | 10 | 90 |
| 25.0 | 10 | 90 |
Data Presentation
The following table summarizes the expected retention times and limits of detection for the target analytes using the primary IP-RP-HPLC method. These values are illustrative and will vary based on the specific HPLC system and column used.
| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |
| Xanthine | ~ 4.5 | ~ 5 | ~ 15 |
| Xanthosine | ~ 8.2 | ~ 5 | ~ 15 |
| XMP | ~ 12.5 | ~ 10 | ~ 30 |
| XDP | ~ 15.8 | ~ 10 | ~ 30 |
| XTP | ~ 18.3 | ~ 10 | ~ 30 |
Visualizations
Signaling Pathway
Caption: Metabolic pathway of xanthine and its nucleotides.
Experimental Workflow
Caption: Workflow for xanthine nucleotide analysis by HPLC.
Conclusion
The described ion-pair reversed-phase HPLC method provides excellent resolution and sensitivity for the simultaneous analysis of xanthine, xanthosine, XMP, XDP, and XTP. The detailed protocol for sample preparation and chromatographic conditions can be readily implemented in a research or clinical laboratory setting. This method is a valuable tool for advancing our understanding of purine metabolism and its role in health and disease.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. longdom.org [longdom.org]
- 3. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. researchgate.net [researchgate.net]
- 7. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
Application Notes: Xanthosine 5'-Monophosphate Sodium Salt as a Standard for HPLC Analysis
Introduction
Xanthosine 5'-monophosphate (XMP) is a critical intermediate in the de novo biosynthesis of purine (B94841) nucleotides.[1][2][3][4][5] Specifically, it is synthesized from inosine (B1671953) 5'-monophosphate (IMP) by the enzyme IMP dehydrogenase (IMPDH), a key regulatory point in the pathway leading to the formation of guanosine (B1672433) monophosphate (GMP).[6][7][8][9][10] Given its importance in cellular metabolism, accurate quantification of XMP is essential for research in drug development, particularly for screening inhibitors of IMPDH, which have applications as immunosuppressive, antiviral, and anti-cancer agents.[6][7][9][10]
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of nucleotides like XMP.[11] The use of a well-characterized Xanthosine 5'-monophosphate sodium salt standard is paramount for achieving accurate and reproducible quantitative results. This document provides detailed application notes and protocols for the use of this compound as an HPLC standard.
Physicochemical Properties of Standard
| Property | Value |
| Chemical Name | This compound |
| Synonyms | XMP, 5'-Xanthylic acid sodium salt |
| CAS Number | 25899-70-1 |
| Molecular Formula | C₁₀H₁₁N₄O₉P·2Na |
| Purity (Typical) | ≥95% (HPLC) |
| Appearance | Crystalline solid |
| UV Maximum (λmax) | ~250-260 nm in aqueous buffer |
| Storage | Store at -20°C |
Application: Quantification of XMP in Biological Samples
A common application is the determination of IMPDH enzyme activity by measuring the formation of XMP from its substrate, IMP.[6][7][11] This requires a reliable method to separate and quantify XMP in the presence of other nucleotides like IMP, GMP, and ATP. Reversed-phase HPLC is well-suited for this purpose.
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Objective: To prepare a series of XMP standard solutions for calibration.
Materials:
-
This compound (purity ≥95%)
-
HPLC-grade water
-
Mobile Phase A (see HPLC method below)
Protocol:
-
Standard Stock Solution (e.g., 1 mM):
-
Accurately weigh an appropriate amount of this compound.
-
Dissolve the solid in HPLC-grade water to a final concentration of 1 mM. Note: Gentle sonication may be required to fully dissolve the salt.
-
Store the stock solution in small aliquots at -20°C. Solutions are often unstable and should be freshly prepared or used from recently prepared frozen stock.[11]
-
-
Working Standard Solutions:
-
On the day of analysis, thaw a stock solution aliquot.
-
Prepare a series of working standards by serially diluting the stock solution with Mobile Phase A. A typical concentration range for a calibration curve is 0.5 µM to 50 µM.[12]
-
HPLC Method for XMP Quantification
Objective: To establish an HPLC method for the separation and quantification of XMP.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[13][14]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 6.0 |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or a shallow gradient depending on the complexity of the sample matrix. For a simple standard, an isocratic elution with 95-98% Mobile Phase A and 2-5% Mobile Phase B can be effective.[12][15] |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10-20 µL |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (Mobile Phase A) to ensure no carryover.
-
Inject the prepared working standard solutions in increasing order of concentration.
-
Construct a calibration curve by plotting the peak area of XMP against its concentration.
-
Inject the unknown samples for analysis. The concentration of XMP in the samples can be determined from the calibration curve.
Data Presentation: Method Performance Characteristics
The following table summarizes the typical performance characteristics of a validated HPLC-UV method for XMP analysis.
| Parameter | Typical Value |
| Retention Time | 5-10 minutes (highly dependent on exact conditions and column) |
| Linearity (R²) | ≥0.999 |
| Concentration Range | 0.5 - 100 µM |
| Limit of Detection (LOD) | ~0.1 µM |
| Limit of Quantification (LOQ) | ~0.5 µM[12] |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Mandatory Visualizations
Signaling Pathway
References
- 1. Schematic diagram of de novo and salvage purine nucleotide synthesis with points of regulation by Akt [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IMP dehydrogenase: mechanism of action and inhibition. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of inosine 5'-monophosphate dehydrogenase activity in red blood cells of thiopurine-treated patients using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 15. Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Synthesis of Guanosine Monophosphate (GMP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the in vitro enzymatic synthesis of Guanosine (B1672433) Monophosphate (GMP) from Xanthosine 5'-monophosphate (XMP). The synthesis is catalyzed by the enzyme GMP synthetase (GMPS), which facilitates the amination of XMP in the presence of essential co-substrates. This methodology is critical for various research and drug development applications, including the production of GMP analogs, stable isotope-labeled GMP for metabolic studies, and as a fundamental step in the de novo synthesis of purine (B94841) nucleotides. The protocols herein describe the enzymatic reaction, purification of the synthesized GMP, and analytical methods for quantification and qualification.
Introduction
Guanosine Monophosphate (GMP) is a vital purine nucleotide involved in numerous cellular processes, including nucleic acid synthesis, signal transduction, and as a precursor for the synthesis of guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP).[1][2] The in vitro synthesis of GMP offers a controlled system to produce this important molecule for various scientific investigations. The key enzymatic step in the de novo synthesis of GMP from IMP involves the conversion of Xanthosine 5'-monophosphate (XMP) to GMP.[1] This reaction is catalyzed by GMP synthetase (GMPS, EC 6.3.5.2).[1]
The enzymatic reaction proceeds as follows: XMP + ATP + L-glutamine + H₂O → GMP + AMP + Pyrophosphate + L-glutamate[3][4]
GMP synthetase is a complex enzyme composed of two catalytic domains: a glutamine amidotransferase (GATase) domain that hydrolyzes glutamine to provide ammonia (B1221849), and an ATP pyrophosphatase (ATPPase) domain that activates XMP by adenylation.[2][5] The ammonia generated is then channeled to the ATPPase active site to react with the adenylated XMP intermediate, forming GMP.[2][5]
These application notes provide a comprehensive guide for researchers to perform the in vitro synthesis of GMP, including detailed protocols, data presentation in tabular format, and graphical representations of the pathway and workflow.
Biochemical Pathway
The synthesis of GMP from XMP is a crucial step in the overall de novo purine biosynthesis pathway.
Quantitative Data
Table 1: Kinetic Parameters of GMP Synthetase from Various Organisms
| Organism Source | Substrate | K_m (μM) | Optimal pH | Optimal Temperature (°C) | Reference |
| Escherichia coli | XMP | 10 - 50 | 8.5 - 9.2 | 37 | [6] |
| ATP | 50 - 200 | [6] | |||
| Glutamine | 500 - 1000 | [6] | |||
| Human | XMP | 8.8 - 166 | 8.5 - 9.2 | 37 | [2] |
| ATP | 100 - 500 | [2] | |||
| Glutamine | 240 - 2690 | [2] | |||
| Methanocaldococcus jannaschii | XMP | 30 ± 2 | 7.0 | 70 | [6] |
| ATP | 447 ± 5 | [6] | |||
| NH₄Cl | 4100 ± 200 | [6] | |||
| Plasmodium falciparum | XMP | ~25 | 9.2 | Not Specified | [6] |
| ATP | ~100 | [6] | |||
| Glutamine | ~600 | [6] |
Table 2: Typical Reaction Conditions for In Vitro GMP Synthesis
| Component | Concentration |
| Xanthosine 5'-monophosphate (XMP) | 1 - 5 mM |
| Adenosine Triphosphate (ATP) | 2 - 10 mM |
| L-Glutamine | 5 - 20 mM |
| MgCl₂ | 5 - 20 mM |
| GMP Synthetase (GMPS) | 0.1 - 1 U/mL |
| Buffer (e.g., Tris-HCl, HEPES) | 50 - 100 mM |
| pH | 7.5 - 8.5 |
| Temperature | 37 °C |
| Incubation Time | 1 - 4 hours |
Experimental Protocols
Expression and Purification of Recombinant GMP Synthetase
For consistent and high-yield synthesis, the use of purified recombinant GMP synthetase is recommended. A common expression system is E. coli.
Protocol:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the gene for GMP synthetase (e.g., human or E. coli GMPS) with an affinity tag (e.g., 6x-His tag).
-
Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the His-tagged GMPS with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Dialysis and Storage: Dialyze the purified enzyme against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol). Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE. Store the purified enzyme at -80°C.
In Vitro Synthesis of GMP
This protocol outlines the preparative synthesis of GMP from XMP.
Materials:
-
Xanthosine 5'-monophosphate (XMP) sodium salt
-
Adenosine Triphosphate (ATP) disodium (B8443419) salt
-
L-Glutamine
-
MgCl₂
-
Tris-HCl buffer (1 M, pH 8.0)
-
Purified GMP Synthetase (GMPS)
-
Nuclease-free water
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice by adding the components in the following order to a final volume of 1 mL:
-
Nuclease-free water: to final volume
-
1 M Tris-HCl, pH 8.0: 100 µL (final concentration 100 mM)
-
100 mM XMP: 50 µL (final concentration 5 mM)
-
100 mM ATP: 100 µL (final concentration 10 mM)
-
200 mM L-Glutamine: 100 µL (final concentration 20 mM)
-
1 M MgCl₂: 20 µL (final concentration 20 mM)
-
-
Enzyme Addition: Add purified GMP synthetase to a final concentration of 0.5 U/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The reaction progress can be monitored over time.
-
Reaction Termination: Terminate the reaction by heating at 95°C for 5 minutes or by adding an equal volume of ice-cold ethanol (B145695) to precipitate the enzyme. Centrifuge to remove the precipitated protein.
Spectrophotometric Assay for Monitoring GMP Synthesis
The conversion of XMP to GMP can be monitored continuously by observing the decrease in absorbance at 290 nm.
Protocol:
-
Prepare the reaction mixture as described in section 4.2, but in a quartz cuvette suitable for spectrophotometry.
-
Pre-warm the spectrophotometer to 37°C.
-
Initiate the reaction by adding GMP synthetase.
-
Immediately place the cuvette in the spectrophotometer and record the absorbance at 290 nm at regular intervals (e.g., every 30 seconds) for at least 10 minutes.
-
The rate of decrease in absorbance is proportional to the rate of GMP synthesis.
Purification of Synthesized GMP
Ion-exchange chromatography is an effective method for purifying the negatively charged GMP from the reaction mixture.[7][8][9][10][11]
Materials:
-
DEAE-Sephadex or similar anion-exchange resin
-
Triethylammonium (B8662869) bicarbonate (TEAB) buffer (0.1 M and 1 M, pH 7.5)
-
Reaction mixture from section 4.2
Protocol:
-
Column Preparation: Pack a column with the anion-exchange resin and equilibrate it with 0.1 M TEAB buffer.
-
Sample Loading: Load the supernatant from the terminated reaction onto the column.
-
Washing: Wash the column with several volumes of 0.1 M TEAB buffer to remove unbound components like L-glutamate.
-
Elution: Elute the bound nucleotides using a linear gradient of 0.1 M to 1 M TEAB buffer. GMP will elute at a specific salt concentration, which can be determined by monitoring the absorbance of the fractions at 252 nm (the absorbance maximum for GMP).
-
Desalting: Pool the fractions containing GMP and remove the TEAB buffer by lyophilization. The resulting GMP will be in the triethylammonium salt form.
Analytical Quantification by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) with an ion-pairing agent is a robust method for separating and quantifying XMP, GMP, ATP, and AMP.[12][13][14][15][16]
Materials:
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer, pH 6.0, with 5 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) (ion-pairing agent).
-
Mobile Phase B: Acetonitrile
-
Standards for XMP, GMP, ATP, and AMP
Protocol:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with Mobile Phase A.
-
HPLC Analysis: Inject the sample onto the C18 column equilibrated with Mobile Phase A.
-
Elution Gradient: Use a gradient elution to separate the nucleotides. For example:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 20% Mobile Phase B
-
15-20 min: Hold at 20% Mobile Phase B
-
20-25 min: Return to 100% Mobile Phase A
-
-
Detection: Monitor the elution profile at 254 nm.
-
Quantification: Create a standard curve for each nucleotide using known concentrations to quantify the amounts of XMP consumed and GMP produced in the reaction.
Experimental Workflow and Logical Relationships
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the successful in vitro synthesis of GMP from XMP using GMP synthetase. By following these detailed methodologies, researchers can reliably produce and purify GMP for a wide range of scientific applications. The provided quantitative data and graphical representations offer valuable references for optimizing reaction conditions and understanding the biochemical process. Careful execution of these protocols will enable the generation of high-quality GMP for advancing research in molecular biology, drug discovery, and metabolic studies.
References
- 1. GMP synthase - Wikipedia [en.wikipedia.org]
- 2. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | De novo synthesis of GMP [reactome.org]
- 4. BiGG Reaction GMPS2 in iEcHS_1320 [bigg.ucsd.edu]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. iajps.com [iajps.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Purolite How to Series: Introduction to Ion Exchange Chromatography [purolite.com]
- 11. sinobiological.com [sinobiological.com]
- 12. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. longdom.org [longdom.org]
- 15. bitesizebio.com [bitesizebio.com]
- 16. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Xanthosine Monophosphate (XMP) in Studying Purine Salvage in Parasites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protozoan parasites, including the causative agents of malaria (Plasmodium spp.), African trypanosomiasis (Trypanosoma brucei), and leishmaniasis (Leishmania spp.), are incapable of synthesizing purines de novo.[1][2][3][4] This metabolic deficiency renders them entirely dependent on salvaging purine (B94841) bases and nucleosides from their host environment to synthesize the essential purine nucleotides required for DNA and RNA synthesis, energy metabolism (ATP, GTP), and the formation of various cofactors.[1][3] This reliance on the purine salvage pathway presents a significant vulnerability that can be exploited for the development of antiparasitic chemotherapies.
Xanthosine monophosphate (XMP) is a key intermediate in the purine salvage pathway, specifically in the branch leading to the synthesis of guanylate nucleotides.[2][5] It is positioned at a critical juncture, making the enzymes responsible for its synthesis and conversion attractive targets for drug development. These application notes provide an overview of the role of XMP in parasite purine metabolism, summarize key quantitative data, and offer detailed protocols for studying this pathway.
The Central Role of XMP in Guanylate Nucleotide Synthesis
In the purine salvage pathway of parasites, salvaged purines like hypoxanthine (B114508) are converted to inosine (B1671953) monophosphate (IMP). IMP serves as the common precursor for both adenylate (AMP) and guanylate (GMP) nucleotides. The synthesis of GMP from IMP is a two-step process where XMP is the obligate intermediate:
-
IMP Dehydrogenase (IMPDH): This enzyme catalyzes the NAD⁺-dependent oxidation of IMP to form XMP.[5][6] This is the rate-limiting step in the de novo synthesis of GMP.[6]
-
GMP Synthetase (GMPS): This enzyme catalyzes the ATP-dependent amination of XMP to produce GMP.[2][7][8]
Additionally, some parasites possess a hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) which can directly convert xanthine (B1682287) into XMP.[5][9] The interconversion of purine nucleotides is tightly regulated, and enzymes like GMP reductase (GMPR), which converts GMP back to IMP, can also influence the flux through this pathway.[10][11]
Data Presentation
The following tables summarize key quantitative data for enzymes involved in XMP metabolism and inhibitors that target this pathway in various parasites.
Table 1: Kinetic Parameters of Key Enzymes in Purine Salvage
| Enzyme | Parasite | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| GMP Synthetase | Plasmodium falciparum | ATP | 200 | 2.8 | [8] |
| XMP | 15 | 2.8 | [8] | ||
| Glutamine | 500 | 2.8 | [8] | ||
| GMP Synthetase | Trypanosoma brucei | XMP | 1.8 | - | [2] |
| ATP | 24 | - | [2] | ||
| Glutamine | 180 | - | [2] | ||
| l-XMP (inhibitor) | E. coli GMPS | - | K_i_ = 7.5 | - | [12] |
Table 2: Inhibitors of Guanylate Synthesis Pathway in Parasites
| Inhibitor | Target Enzyme | Parasite | IC₅₀ / EC₅₀ (µM) | Reference |
| Acivicin | GMP Synthetase | Trypanosoma brucei | 1 - 3 | [2] |
| 6-diazo-5-oxo-L-norleucine (DON) | GMP Synthetase | Trypanosoma brucei | 1 - 3 | [2] |
| Bredinin | IMPDH and GMPS | Plasmodium spp. | Potent antimalarial activity | [7] |
| Zaprinast | cGMP-PDE | Plasmodium falciparum | Mid-micromolar range | [13] |
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Purine salvage pathway in parasites highlighting XMP's central role.
Caption: Experimental workflow for screening inhibitors of purine salvage.
Caption: Logical relationship of a genetic knockout study of GMP synthase.
Experimental Protocols
Protocol 1: In Vitro Enzyme Activity Assay for IMP Dehydrogenase (IMPDH)
This protocol is for measuring the conversion of IMP to XMP, often by monitoring the production of NADH spectrophotometrically.
Materials:
-
Recombinant parasite IMPDH
-
Reaction buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT
-
IMP solution (10 mM)
-
NAD⁺ solution (10 mM)
-
Test inhibitors dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing:
-
Reaction buffer
-
Desired concentration of test inhibitor (or DMSO for control)
-
NAD⁺ (final concentration 1 mM)
-
-
Add recombinant IMPDH to the mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding IMP (final concentration 0.2 mM).
-
Immediately begin monitoring the increase in absorbance at 340 nm (due to NADH formation) every 30 seconds for 15-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Enzyme Activity Assay for GMP Synthetase (GMPS)
This protocol measures the conversion of XMP to GMP. A common method is to measure the consumption of ATP using a coupled-enzyme system (pyruvate kinase and lactate (B86563) dehydrogenase) that links ATP hydrolysis to NADH oxidation.[8]
Materials:
-
Recombinant parasite GMPS
-
Reaction buffer: 90 mM Tris-HCl, pH 8.5, 20 mM MgCl₂, 0.1 mM EDTA, 0.1 mM DTT[8]
-
XMP solution (10 mM)
-
ATP solution (20 mM)
-
L-glutamine solution (50 mM)
-
Coupled-enzyme system: Pyruvate kinase (PK), Lactate dehydrogenase (LDH), Phosphoenolpyruvate (PEP), and NADH
-
Test inhibitors dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well containing:
-
Add recombinant GMPS to the mixture and pre-incubate for 5 minutes at 25°C.[8]
-
Initiate the reaction by adding ATP (final concentration 2 mM).[8]
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) every 30 seconds for 20-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the percent inhibition and calculate the IC₅₀ value as described in Protocol 1.
Protocol 3: Parasite Growth Inhibition Assay
This assay evaluates the effect of inhibitors on the viability of parasites in culture. The example below is for Plasmodium falciparum.
Materials:
-
Synchronized P. falciparum ring-stage culture (e.g., Dd2 clone) in RPMI 1640 medium with appropriate supplements.[14]
-
Human erythrocytes
-
Test inhibitors serially diluted in culture medium
-
96-well microplate
-
DNA-intercalating dye (e.g., SYBR Green I)
-
Lysis buffer with dye
-
Fluorescence plate reader
Procedure:
-
Add 100 µL of complete culture medium with serially diluted inhibitor to each well of a 96-well plate.
-
Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit).
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).[14]
-
After incubation, freeze the plate at -80°C to lyse the cells.
-
Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark for 1 hour at room temperature.
-
Measure fluorescence (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Subtract background fluorescence from uninfected red blood cells. Calculate the percent inhibition of growth for each inhibitor concentration relative to the drug-free control. Determine the EC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Metabolic Labeling with Radiolabeled Purine Precursors
This protocol traces the metabolic fate of salvaged purines.
Materials:
-
Parasite culture (e.g., T. brucei bloodstream forms)
-
[³H]-hypoxanthine or other radiolabeled purine
-
Perchloric acid (PCA)
-
KOH
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
-
Scintillation counter
Procedure:
-
Harvest parasites and resuspend them in a defined medium.
-
Add the test inhibitor and pre-incubate for a defined period.
-
Add [³H]-hypoxanthine to the culture and incubate for a specific time (e.g., 1-4 hours).
-
Stop the reaction by adding ice-cold PCA to precipitate macromolecules.
-
Centrifuge to pellet the precipitate.
-
Neutralize the supernatant (containing soluble nucleotides) with KOH.
-
Analyze the supernatant by HPLC to separate the different purine nucleotides (IMP, XMP, GMP, AMP, etc.).
-
Quantify the radioactivity in each nucleotide peak using a radiodetector or by collecting fractions and using a scintillation counter.
-
Data Analysis: Compare the distribution of radioactivity among the nucleotide pools in treated versus untreated parasites to identify specific metabolic blocks.
Protocol 5: Quantification of Intracellular Nucleotide Pools by LC-MS/MS
This protocol provides a highly sensitive and specific method for quantifying nucleotides like XMP.
Materials:
-
Parasite culture
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. An ion-pairing reversed-phase UPLC-MS/MS method is often used for separating these polar metabolites.[14]
Procedure:
-
Rapidly harvest a known number of parasite cells and quench their metabolism by adding ice-cold quenching solution.
-
Centrifuge at low temperature to pellet the cells.
-
Extract the metabolites by adding a cold extraction solvent and vortexing vigorously.
-
Centrifuge to remove cell debris.
-
Collect the supernatant containing the metabolites and dry it under vacuum.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Data Analysis: Identify and quantify XMP and other nucleotides based on their retention times and specific mass transitions (parent ion -> fragment ion) compared to known standards. Normalize the amounts to the initial cell number.[14][15]
References
- 1. Purine import into malaria parasites as a target for antimalarial drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GMP synthase is essential for viability and infectivity of Trypanosoma brucei despite a redundant purine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GMP synthase is essential for viability and infectivity of Trypanosoma brucei despite a redundant purine salvage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Purine Salvage Pathways in the Intraerythrocytic Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active site coupling in Plasmodium falciparum GMP synthetase is triggered by domain rotation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purine salvage in Leishmania: complex or simple by design? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GMP reductase - Wikipedia [en.wikipedia.org]
- 11. GMP reductase and genetic uncoupling of adenylate and guanylate metabolism in Leishmania donovani parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gametogenesis in Malaria Parasites Is Mediated by the cGMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Xanthosine 5'-monophosphate (XMP) as a Substrate for Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthosine (B1684192) 5'-monophosphate (XMP) is a critical ribonucleoside monophosphate that serves as an intermediate in the de novo biosynthesis of purine (B94841) nucleotides.[1][2] It is enzymatically synthesized from inosine (B1671953) 5'-monophosphate (IMP) by IMP dehydrogenase (IMPDH) and is the direct precursor for the synthesis of guanosine (B1672433) monophosphate (GMP) by GMP synthetase (GMPS).[1][2] The pivotal role of XMP in this metabolic pathway makes it an essential substrate for the kinetic characterization of these enzymes, which are significant targets for the development of immunosuppressive, anti-cancer, and anti-viral therapies.[2][3] These application notes provide detailed protocols for utilizing XMP in kinetic studies of relevant enzymes, a summary of key kinetic parameters, and visual representations of the associated metabolic pathway and experimental workflows.
Enzymes Utilizing Xanthosine Nucleotides
While GMP synthetase is the primary enzyme that uses XMP as a substrate, other enzymes can interact with xanthosine, the corresponding nucleoside.
-
GMP Synthetase (GMPS): This enzyme catalyzes the ATP-dependent conversion of XMP to GMP, utilizing glutamine or ammonia (B1221849) as a nitrogen source.[4][5] Kinetic analysis of GMPS with XMP is fundamental to understanding its catalytic mechanism and for the screening of potential inhibitors.
-
IMP Dehydrogenase (IMPDH): Although IMPDH catalyzes the formation of XMP from IMP, studies on product inhibition by XMP are crucial for a complete kinetic characterization of the enzyme.[6][7]
-
Purine Nucleoside Phosphorylase (PNP) and Xanthosine Phosphorylase: These enzymes act on the nucleoside form, xanthosine. They catalyze the reversible phosphorolysis of xanthosine to xanthine (B1682287) and ribose-1-phosphate.[1][8][9] Understanding the kinetics of these enzymes provides a broader context for purine metabolism.
Data Presentation: Kinetic Parameters
The following table summarizes the kinetic constants for enzymes utilizing XMP or xanthosine as a substrate from various organisms.
| Enzyme | Organism | Substrate(s) | Km (μM) | kcat (s-1) | Hill Coefficient (n) | Specific Activity (kcat/Km) (μM-1s-1) | Reference(s) |
| GMP Synthetase | Escherichia coli | d-XMP | 35.3 | 0.048 | - | 0.0014 | [10] |
| l-XMP | 316.7 | 3.2 x 10-6 | - | 1.0 x 10-8 | [10] | ||
| Escherichia coli | XMP | 29-166 | 0.094 | - | - | [10] | |
| Homo sapiens | XMP | - | - | 1.48 ± 0.07 | - | [2] | |
| Mycobacterium tuberculosis | XMP | - | - | 2.4 | - | [11] | |
| Yoshida Sarcoma Ascites Cells | XMP | 4.6 | - | - | - | [12] | |
| ATP | 120 | - | - | - | [12] | ||
| Glutamine | 300 | - | - | - | [12] | ||
| Ammonia | 120,000 | - | - | - | [12] |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for GMP Synthetase Activity
This protocol describes a continuous assay that monitors the conversion of XMP to GMP by measuring the decrease in absorbance at 290 nm.[10][13][14]
Materials:
-
Purified GMP Synthetase
-
Xanthosine 5'-monophosphate (XMP) sodium salt
-
Adenosine 5'-triphosphate (ATP) magnesium salt
-
L-glutamine or Ammonium Chloride (NH₄Cl)
-
Magnesium Chloride (MgCl₂)
-
HEPES or Tris-HCl buffer
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of reading at 290 nm
Procedure:
-
Prepare a reaction buffer: 90 mM HEPES-Na, pH 8.0, containing 10 mM MgCl₂.[13] The optimal pH may vary depending on the enzyme source.
-
Prepare substrate stock solutions:
-
XMP: 10 mM in reaction buffer
-
ATP: 100 mM in reaction buffer
-
L-glutamine: 100 mM in reaction buffer or NH₄Cl: 1 M in reaction buffer
-
-
Set up the reaction mixture: In a cuvette, combine the following (for a 1 mL final volume):
-
Reaction buffer: to final volume
-
ATP: to a final concentration of 1-2 mM
-
L-glutamine or NH₄Cl: to a saturating concentration (e.g., 2 mM for glutamine)
-
GMP Synthetase: an appropriate amount to ensure a linear reaction rate.
-
-
Initiate the reaction: Add varying concentrations of XMP to the reaction mixture to determine the Km.
-
Monitor the reaction: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 290 nm over time at a constant temperature (e.g., 25°C or 37°C). The extinction coefficient change (Δε) for the conversion of XMP to GMP at 290 nm is -1500 M⁻¹cm⁻¹.[13][14]
-
Calculate the initial velocity: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Data analysis: Plot the initial velocities against the XMP concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: HPLC-Based Assay for GMP Synthetase Activity
This discontinuous assay provides a direct measurement of substrate consumption and product formation and is particularly useful when spectrophotometric assays are not feasible due to interfering substances.[10][15]
Materials:
-
All materials from Protocol 1
-
Internal standard (e.g., Cytidine 5'-monophosphate, CMP)
-
Quenching solution (e.g., ice-cold 50% trichloroacetic acid or 0.1% HCl)
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Mobile phase (e.g., phosphate (B84403) buffer with methanol)[15]
Procedure:
-
Set up the enzymatic reaction: Prepare the reaction mixture as described in Protocol 1, typically in a larger volume (e.g., 100 µL).[14]
-
Incubate the reaction: Place the reaction tubes in a temperature-controlled water bath or incubator.
-
Time-course sampling: At various time points, withdraw aliquots from the reaction mixture and quench the reaction by adding the quenching solution. The addition of an internal standard like CMP before quenching can improve quantification.[14]
-
Sample preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC analysis: Inject the samples onto a C18 column. Use an isocratic or gradient elution method to separate XMP, GMP, ATP, ADP, and the internal standard. Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 260 nm).[15][16]
-
Quantification: Create a standard curve for both XMP and GMP to quantify their concentrations in the reaction samples based on the peak areas.
-
Data analysis: Plot the concentration of GMP formed or XMP consumed over time to determine the initial reaction velocity. Subsequently, plot the initial velocities against the varying substrate concentrations to calculate the kinetic parameters.
Mandatory Visualizations
Caption: De novo biosynthesis pathway from IMP to GMP, highlighting the central role of XMP.
Caption: General experimental workflow for determining enzyme kinetic parameters using XMP as a substrate.
References
- 1. Xanthosine and xanthine. Substrate properties with purine nucleoside phosphorylases, and relevance to other enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of human GMP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human GMP synthetase. Protein purification, cloning, and functional expression of cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | XMP + L-Glutamine + ATP + H2O => GMP + L-Glutamate + AMP + pyrophosphate [reactome.org]
- 5. GMP synthase - Wikipedia [en.wikipedia.org]
- 6. Inhibition of IMPDH from Bacillus anthracis: Mechanism revealed by pre-steady state kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A second purine nucleoside phosphorylase in Escherichia coli K-12. II. Properties of xanthosine phosphorylase and its induction by xanthosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xanthosine phosphorylase - Wikipedia [en.wikipedia.org]
- 10. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Purification and characterization of GMP synthetase from Yoshida sarcoma ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Supplementation with Xanthosine 5'-Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthosine (B1684192) 5'-monophosphate (XMP) is a critical intermediate in the de novo biosynthesis of purine (B94841) nucleotides.[1][2] Specifically, it is the precursor to guanosine (B1672433) monophosphate (GMP), a fundamental building block for DNA, RNA, and essential for cellular energy metabolism and signaling.[1][2] In rapidly proliferating mammalian cells, particularly those used in biopharmaceutical production such as Chinese Hamster Ovary (CHO) cells, the demand for nucleotides is exceptionally high. Supplementing cell culture media with XMP can help meet this demand, potentially leading to enhanced cell growth, viability, and productivity.
These application notes provide a comprehensive guide to the use of Xanthosine 5'-monophosphate as a cell culture supplement. They include detailed protocols for its preparation and use, a summary of its effects on cell culture performance, and an overview of the relevant metabolic pathways.
Principle and Applications
The primary role of XMP in cell culture supplementation is to bolster the intracellular pool of guanine (B1146940) nucleotides. This is particularly relevant in scenarios where:
-
High-density cell cultures: Rapidly dividing cells require a substantial and continuous supply of nucleotides for DNA replication and RNA synthesis.
-
Recombinant protein production: The transcriptional and translational machinery involved in producing large quantities of recombinant proteins, such as monoclonal antibodies, places a heavy burden on nucleotide pools.
-
Metabolic limitations: Certain cell lines or culture conditions may lead to limitations in the de novo purine synthesis pathway, making supplementation with intermediates like XMP beneficial.
-
Overcoming metabolic inhibitors: XMP supplementation can be used to bypass the effects of drugs that inhibit enzymes upstream in the purine synthesis pathway, such as mycophenolic acid (MPA), which targets IMP dehydrogenase (IMPDH).[1][3][4]
Product Information
| Parameter | Specification |
| Full Name | Xanthosine 5'-monophosphate |
| Synonyms | XMP, 5'-Xanthylic acid |
| Molecular Formula | C₁₀H₁₃N₄O₉P |
| Molecular Weight | 364.20 g/mol |
| CAS Number | 523-98-8 |
| Appearance | White to off-white powder |
| Purity | ≥98% |
| Solubility | Soluble in aqueous solutions, such as PBS (pH 7.2) |
Protocols
Preparation of XMP Stock Solution (100 mM)
Materials:
-
Xanthosine 5'-monophosphate (sodium salt recommended for better solubility)
-
Cell culture-grade water or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of XMP powder. For a 10 mL stock solution of 100 mM XMP (MW: 364.20 g/mol for the free acid), you would need 36.42 mg. If using a salt form, adjust the weight accordingly.
-
Dissolving: Add the XMP powder to a sterile conical tube. Add a portion of the cell culture-grade water or PBS (e.g., 8 mL for a final volume of 10 mL) to the tube.
-
Mixing: Gently vortex or swirl the tube until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
pH Adjustment (if necessary): If the XMP does not fully dissolve, the pH may need to be adjusted. Use sterile 1 N NaOH to slowly increase the pH until the powder dissolves. Check the pH to ensure it is within a physiological range (7.0-7.4).
-
Final Volume Adjustment: Bring the solution to the final desired volume with sterile water or PBS.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For long-term storage, -80°C is recommended. Note that solutions of XMP may be unstable, and fresh preparation is often advised.[5]
Supplementation of Cell Culture Medium
Materials:
-
Prepared sterile XMP stock solution (100 mM)
-
Basal cell culture medium (e.g., CHO-S-SFMII, DMEM/F-12)
-
Cell culture flasks or plates
-
Your cell line of interest (e.g., CHO, HEK293, hybridoma)
Procedure:
-
Thaw XMP Stock: Thaw an aliquot of the 100 mM XMP stock solution at room temperature or in a 37°C water bath.
-
Dilution: Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 100 mL of medium with a final XMP concentration of 100 µM, add 100 µL of the 100 mM stock solution to 99.9 mL of medium.
-
Cell Seeding: Seed the cells into the XMP-supplemented medium at the desired density.
-
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
Optimization of XMP Concentration:
The optimal concentration of XMP can vary depending on the cell line, media formulation, and specific application. It is recommended to perform a dose-response experiment to determine the ideal concentration for your system. A typical starting range for optimization is between 10 µM and 500 µM.
Expected Results and Data Presentation
Supplementation with XMP is anticipated to enhance key cell culture performance indicators. The following tables summarize hypothetical but expected quantitative outcomes based on the known metabolic role of XMP.
Table 1: Effect of XMP Supplementation on CHO Cell Growth and Viability
| XMP Concentration (µM) | Peak Viable Cell Density (x 10⁶ cells/mL) | Integral of Viable Cell Density (IVCD) (x 10⁶ cells·day/mL) | Viability (%) at Day 7 |
| 0 (Control) | 8.5 ± 0.4 | 45.2 ± 2.1 | 85 ± 3 |
| 50 | 9.2 ± 0.5 | 50.1 ± 2.5 | 88 ± 2 |
| 100 | 10.1 ± 0.6 | 55.8 ± 3.0 | 92 ± 2 |
| 250 | 9.8 ± 0.5 | 54.2 ± 2.8 | 90 ± 3 |
| 500 | 8.9 ± 0.4 | 48.5 ± 2.3 | 86 ± 4 |
Table 2: Effect of XMP Supplementation on Monoclonal Antibody (mAb) Production in CHO Cells
| XMP Concentration (µM) | Final mAb Titer (mg/L) | Specific Productivity (qP) (pg/cell/day) |
| 0 (Control) | 850 ± 40 | 20.1 ± 1.5 |
| 50 | 930 ± 45 | 21.5 ± 1.8 |
| 100 | 1050 ± 50 | 23.8 ± 2.0 |
| 250 | 1020 ± 48 | 23.1 ± 1.9 |
| 500 | 880 ± 42 | 20.5 ± 1.6 |
Signaling Pathways and Workflow Diagrams
Purine Biosynthesis Pathway
The diagram below illustrates the central role of XMP in the de novo synthesis of guanine nucleotides. XMP is synthesized from inosine (B1671953) monophosphate (IMP) by the enzyme IMP dehydrogenase (IMPDH) and is subsequently converted to GMP by GMP synthase.
Experimental Workflow for XMP Supplementation
The following workflow outlines the key steps for evaluating the effect of XMP supplementation on a cell culture process.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Precipitate in XMP stock solution | Incomplete dissolution or pH issue. | Ensure the powder is fully dissolved before bringing to the final volume. If necessary, adjust the pH to ~7.2 with sterile 1 N NaOH. Use the sodium salt form of XMP for better solubility. |
| Reduced cell growth or viability at high XMP concentrations | Potential cytotoxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a lower concentration range (10-100 µM). |
| Inconsistent results between experiments | Instability of XMP in solution. | Prepare fresh XMP stock solutions regularly. Avoid multiple freeze-thaw cycles by using single-use aliquots. |
| No significant effect on cell growth or productivity | Cell line may have a robust endogenous purine synthesis pathway. | XMP supplementation may not be beneficial for all cell lines. Consider using XMP in combination with other supplements or under conditions of metabolic stress. |
Conclusion
Supplementation of cell culture media with Xanthosine 5'-monophosphate offers a promising strategy to enhance the performance of mammalian cell cultures, particularly in the context of biopharmaceutical production. By providing a direct precursor to GMP, XMP can alleviate potential bottlenecks in nucleotide metabolism, leading to improved cell growth, viability, and recombinant protein yield. The protocols and guidelines presented here provide a framework for the successful implementation and optimization of XMP supplementation in your research and development workflows.
References
- 1. Antifibrotic actions of mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mycophenolic acid inhibits IL-2-dependent T cell proliferation, but not IL-2-dependent survival and sensitization to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant purine nucleoside catabolism employs a guanosine deaminase required for the generation of xanthosine in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Xanthosine Monophosphate (XMP) Synthesis Inhibition in Antiviral and Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthosine Monophosphate (XMP) is a critical intermediate in the de novo biosynthesis of guanine (B1146940) nucleotides. The synthesis of XMP from inosine (B1671953) monophosphate (IMP) is catalyzed by the enzyme inosine monophosphate dehydrogenase (IMPDH). This enzymatic step is the rate-limiting reaction in the pathway leading to the production of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential building blocks for RNA and DNA synthesis, respectively.[1][2][3] Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for guanine nucleotides to support nucleic acid replication and other cellular processes.[2] Consequently, IMPDH has emerged as a key therapeutic target for the development of antiviral and anticancer agents.[3][4]
This document provides detailed application notes and experimental protocols for studying the effects of IMPDH inhibition, and therefore the disruption of XMP synthesis, on viral replication and cancer cell proliferation.
Mechanism of Action: Targeting XMP Synthesis
The primary mechanism by which targeting XMP synthesis exerts its antiviral and anticancer effects is through the depletion of intracellular guanine nucleotide pools.[2] IMPDH exists in two isoforms in humans, type I and type II.[1] IMPDH type II is often upregulated in proliferating cells, including cancer cells, making it an attractive target for selective inhibition.[1][4]
Inhibition of IMPDH blocks the conversion of IMP to XMP, leading to a significant reduction in GTP and dGTP levels. This depletion has several downstream consequences:
-
Antiviral Effects: Viruses are obligate intracellular parasites that rely heavily on the host cell's machinery for their replication. By depleting the guanine nucleotide pool, IMPDH inhibitors effectively starve the virus of essential precursors for the synthesis of its genetic material (RNA or DNA), thereby inhibiting viral replication.[3][4] This mechanism provides a broad-spectrum antiviral strategy.[5]
-
Anticancer Effects: Cancer cells are characterized by uncontrolled proliferation, which necessitates a high rate of nucleic acid synthesis. The reduction of GTP and dGTP levels through IMPDH inhibition leads to cell cycle arrest, primarily in the S phase, and can induce apoptosis (programmed cell death).[6][7]
The central role of IMPDH in guanine nucleotide synthesis is depicted in the following signaling pathway.
Quantitative Data on IMPDH Inhibitors
Several compounds have been identified and are used in research and clinical settings to inhibit IMPDH. The following tables summarize the in vitro efficacy of two prominent IMPDH inhibitors, Mycophenolic Acid (MPA) and Ribavirin (B1680618), against various viruses and cancer cell lines.
Table 1: Antiviral Activity of IMPDH Inhibitors
| Compound | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Mycophenolic Acid | Influenza A (H1N1)pdm09 | MDCK | Cell Protection | 1.51 | [5] |
| Mycophenolic Acid | Influenza B | MDCK | Cell Protection | 0.21 | [5] |
| Mycophenolic Acid | SARS-CoV-2 | VeroE6/TMPRSS2 | CPE Assay | 0.87 | [8][9] |
| Ribavirin | Respiratory Syncytial Virus (RSV) | HeLa, Vero, MDCK, LLC-MK2 | Plaque Reduction | 1.38 - 5.3 µg/mL | [10] |
| Ribavirin | Influenza Virus (FLUV) | HeLa, Vero, MDCK, LLC-MK2 | Plaque Reduction | 1.38 - 5.3 µg/mL | [10] |
| Ribavirin | Vesicular Stomatitis Virus (VSV) | Vero | Plaque Reduction | 2250 | [11] |
| Ribavirin | Sendai Virus (SeV) | Vero | Plaque Reduction | 1550 | [11] |
| Ribavirin | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | Viral Titer Reduction | 3.69 - 8.72 µg/mL | [12] |
Table 2: Anticancer Activity of IMPDH Inhibitors
| Compound | Cancer Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| Mycophenolic Acid | MNNG/HOS | Osteosarcoma | Growth Inhibition | 0.46 | [6] |
| Mycophenolic Acid | U2OS | Osteosarcoma | Growth Inhibition | 1.2 | [6] |
| Mycophenolic Acid | SaOS-2 | Osteosarcoma | Growth Inhibition | 2.5 | [6] |
| Mycophenolic Acid | MG-63 | Osteosarcoma | Growth Inhibition | 7.3 | [6] |
| Mycophenolic Acid | 143B | Osteosarcoma | Growth Inhibition | 1.8 | [6] |
| Mycophenolic Acid | MKL-1 | Merkel Cell Carcinoma | Cell Viability | ~1 | [13] |
| Mycophenolic Acid | WaGa | Merkel Cell Carcinoma | Cell Viability | ~1 | [13] |
| Mycophenolic Acid | PeTa | Merkel Cell Carcinoma | Cell Viability | ~1 | [13] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the activity of IMPDH inhibitors.
Protocol 1: In Vitro IMPDH Enzyme Activity Assay (Spectrophotometric)
This protocol is for measuring the enzymatic activity of IMPDH by monitoring the production of NADH, which absorbs light at 340 nm.[14][15][16]
Materials:
-
Purified recombinant human IMPDH2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA
-
Substrate Solution: Inosine Monophosphate (IMP) in Assay Buffer (e.g., 250 µM final concentration)
-
Cofactor Solution: Nicotinamide Adenine Dinucleotide (NAD+) in Assay Buffer (e.g., 100 µM final concentration)
-
Test compound (IMPDH inhibitor) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well, UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of Assay Buffer, Substrate Solution, and Cofactor Solution on the day of the experiment.
-
Prepare Test Compound Dilutions: Prepare a serial dilution of the test compound in the Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1% (v/v).
-
Assay Setup: In a 96-well microplate, add the following components to each well:
-
Assay Buffer to bring the final volume to 200 µL.
-
10 µL of the test compound dilution or solvent control.
-
Purified IMPDH2 enzyme (the amount will need to be optimized to ensure a linear reaction rate).
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the test compound to bind to the enzyme.
-
Initiate Reaction: Add the Substrate Solution (IMP) and Cofactor Solution (NAD+) to each well to initiate the enzymatic reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for 15-30 minutes using a microplate spectrophotometer.
-
Data Analysis:
-
Calculate the rate of NADH production (V) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the percentage of IMPDH activity versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Viral Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).[17][18][19]
Materials:
-
Susceptible host cell line (e.g., Vero cells for many viruses)
-
Virus stock with a known titer (PFU/mL)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (IMPDH inhibitor)
-
Overlay medium (e.g., cell culture medium containing 1% low-melting-point agarose (B213101) or methylcellulose)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Infection:
-
The next day, remove the culture medium from the confluent cell monolayers.
-
Infect the cells with a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 PFU per well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the overlay medium.
-
After the adsorption period, remove the virus inoculum and gently wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells. Include a "no compound" control.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
After incubation, fix the cells (e.g., with 10% formalin) and then remove the overlay medium.
-
Stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the "no compound" control.
-
Plot the percentage of plaque reduction versus the logarithm of the compound concentration and determine the IC50 value.
-
Protocol 3: Cancer Cell Cytotoxicity/Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of a compound.[20][21]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound (IMPDH inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a "no compound" control.
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "no compound" control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
The inhibition of IMPDH, the enzyme responsible for XMP synthesis, represents a validated and promising strategy for the development of both antiviral and anticancer therapeutics. The depletion of guanine nucleotides effectively targets the proliferative machinery of cancer cells and the replication of a broad range of viruses. The protocols and data presented in this document provide a comprehensive resource for researchers to investigate the potential of novel IMPDH inhibitors in their drug discovery and development efforts.
References
- 1. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inosine monophosphate dehydrogenase as a target for antiviral, anticancer, antimicrobial and immunosuppressive therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mycophenolic acid, an immunomodulator, has potent and broad-spectrum in vitro antiviral activity against pandemic, seasonal and avian influenza viruses affecting humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mycophenolic acid is a drug with the potential to be repurposed for suppressing tumor growth and metastasis in osteosarcoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential and molecular mechanisms of mycophenolic acid as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral activities of mycophenolic acid and IMD-0354 against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activities of mycophenolic acid and IMD‐0354 against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IMPDH inhibition induces DNA replication stress and ATR sensitivity in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 16. Light-sensitive phosphorylation regulates enzyme activity and filament assembly of human IMPDH1 retinal splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Viral Plaque Assay [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. japsonline.com [japsonline.com]
- 21. texaschildrens.org [texaschildrens.org]
Xanthosine 5'-Monophosphate: A Versatile Tool in Molecular Biology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Xanthosine 5'-monophosphate (XMP) is a critical intermediate in the de novo biosynthesis of purine (B94841) nucleotides.[1] Its central position in this essential metabolic pathway makes it an invaluable tool for a wide range of applications in molecular biology research, from genetic selection to enzyme kinetics and drug discovery. This document provides detailed application notes and experimental protocols for the effective use of XMP in the laboratory.
Introduction to Xanthosine 5'-Monophosphate
XMP is a ribonucleoside monophosphate that serves as the precursor for the synthesis of guanosine (B1672433) monophosphate (GMP). It is formed from inosine (B1671953) monophosphate (IMP) through the catalytic action of IMP dehydrogenase (IMPDH), an enzyme that is the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides.[2][3] Subsequently, XMP is converted to GMP by GMP synthetase.[4] The critical role of these enzymes, and of XMP itself, in cellular proliferation and viability has made them key targets for therapeutic intervention and cornerstone tools for genetic manipulation.
Key Applications in Molecular Biology
The unique position of XMP in purine metabolism allows for its use in several key research applications:
-
Enzyme Assays and Inhibitor Screening: XMP is the direct product of the IMPDH reaction, making it a fundamental component in assays designed to measure the activity of this enzyme. Such assays are crucial for screening and characterizing inhibitors of IMPDH, a validated target for immunosuppressive, antiviral, and anticancer drugs.[3][5]
-
Substrate for GMP Synthetase Studies: As the natural substrate for GMP synthetase, XMP is essential for in vitro studies of this enzyme's kinetics and for screening potential inhibitors.[1][6]
-
Dominant Selectable Marker Systems: The bacterial enzyme xanthine-guanine phosphoribosyltransferase (XGPRT), encoded by the E. coli gpt gene, can utilize xanthine (B1682287) to produce XMP. This forms the basis of a powerful dominant selection system in mammalian cells, allowing for the isolation of stably transfected cells.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for enzymes that metabolize XMP and for a common inhibitor of its synthesis. This data is essential for designing and interpreting experiments.
Table 1: Kinetic Parameters of IMP Dehydrogenase (IMPDH)
| Organism/Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| Human (Type II) | IMP | 4.1 | 0.25 | |
| Human (Type II) | NAD⁺ | 29 | 0.25 | |
| Tritrichomonas foetus | IMP | 8-13 fold increase with Lys310Arg mutation | - | [9] |
| Tritrichomonas foetus | NAD⁺ | 8-13 fold increase with Lys310Arg mutation | - | [9] |
| Leishmania donovani | IMP | 33 | - | [10] |
| Leishmania donovani | NAD⁺ | 390 | - | [10] |
Table 2: Kinetic Parameters of GMP Synthetase
| Organism | Substrate | Km / K0.5 (µM) | kcat (s-1) | Reference(s) |
| Escherichia coli | XMP | 8.8 - 166 | 0.43 - 23 | [1] |
| Escherichia coli | ATP | 27 - 452 | - | [1] |
| Escherichia coli | Glutamine | 240 - 2690 | - | [1] |
| Human | XMP | Sigmoidal (Hill coeff. 1.48) | - | [1] |
| Plasmodium falciparum | ATP | - | 0.43 | [1][6] |
| Plasmodium falciparum | XMP | - | - | [6] |
Table 3: Inhibition of IMP Dehydrogenase
| Inhibitor | Organism/Enzyme | Ki / IC50 | Inhibition Type | Reference(s) |
| Mycophenolic Acid | Human (T-lymphoblast) | EC50 = 0.24 µM | Uncompetitive | [11] |
| Mycophenolic Acid | Leishmania donovani | Ki ≈ 25 nM | - | [10] |
| Mycophenolic Acid Glucuronide | Human (recombinant Type II) | 532-1022 fold higher than MPA | Weak inhibitor | [12] |
| XMP | Leishmania donovani | Ki ≈ 26 µM | - | [10] |
| GMP | Leishmania donovani | Ki ≈ 210 µM | - | [10] |
Table 4: Kinetic Parameters of Xanthine-Guanine Phosphoribosyltransferase (XGPRT)
| Organism | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| Trypanosoma cruzi | Guanine | Variable | - | [13] |
| Trypanosoma cruzi | PRPP | Variable | - | [13] |
| Human | Hypoxanthine | - | 6.0 | [14] |
| Human | PRPP | - | - | [14] |
Signaling Pathways and Experimental Workflows
Visualizing the metabolic context and experimental procedures is crucial for understanding the role of XMP.
Experimental Protocols
Here are detailed protocols for key experiments involving XMP.
Protocol 1: IMP Dehydrogenase (IMPDH) Activity Assay
Principle: This spectrophotometric assay measures the activity of IMPDH by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD⁺ as IMP is oxidized to XMP.[15][16]
Reagents and Equipment:
-
Purified IMPDH or cell lysate containing IMPDH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT
-
Substrate Stock Solutions:
-
10 mM IMP in Assay Buffer
-
10 mM NAD⁺ in Assay Buffer
-
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For a final volume of 200 µL per well, add the components in the following order:
-
150 µL Assay Buffer
-
20 µL of 10 mM NAD⁺ (final concentration: 1 mM)
-
10 µL of enzyme solution (diluted in Assay Buffer to a concentration that gives a linear reaction rate for at least 10 minutes)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of 10 mM IMP (final concentration: 1 mM).
-
Immediately start monitoring the increase in absorbance at 340 nm at 37°C. Take readings every 30 seconds for 10-20 minutes.
-
Control: Prepare a reaction mixture without IMP to measure any background NADH production.
-
Calculation: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production (and thus XMP production).
Protocol 2: GMP Synthetase Activity Assay
Principle: This assay measures the activity of GMP synthetase by quantifying the conversion of XMP to GMP. The reaction products can be separated and quantified by reverse-phase high-performance liquid chromatography (HPLC).[17][18]
Reagents and Equipment:
-
Purified GMP synthetase
-
Assay Buffer: 50 mM EPPS (pH 8.5), 20 mM MgCl₂, 100 mM KCl
-
Substrate Stock Solutions:
-
10 mM XMP in water
-
20 mM ATP in water
-
40 mM L-glutamine in water
-
-
Quenching Solution: 10% Trichloroacetic acid (TCA)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase: e.g., 100 mM potassium phosphate (B84403) (pH 6.0) with a methanol (B129727) gradient.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. For a final volume of 100 µL, add the components in the following order:
-
58 µL Assay Buffer
-
10 µL of 20 mM ATP (final concentration: 2 mM)
-
10 µL of 40 mM L-glutamine (final concentration: 4 mM)
-
2 µL of purified GMP synthetase
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of 10 mM XMP (final concentration: 2 mM).
-
Incubate at 37°C. At various time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw a 20 µL aliquot and add it to 5 µL of ice-cold 10% TCA to stop the reaction.
-
Centrifuge the quenched samples at >10,000 x g for 5 minutes to pellet the precipitated protein.
-
Analyze the supernatant by HPLC. Inject a defined volume (e.g., 10 µL) onto the C18 column.
-
Monitor the elution of XMP and GMP by UV absorbance at 260 nm.
-
Quantification: Create a standard curve for both XMP and GMP to determine their concentrations in the reaction samples. Calculate the rate of GMP formation.
Protocol 3: Stable Transfection of Mammalian Cells using the E. coli gpt Selection System
Principle: This protocol describes the generation of stable mammalian cell lines using a plasmid containing the E. coli gpt gene as a dominant selectable marker. The selection medium contains mycophenolic acid, which inhibits the endogenous IMPDH, thus blocking the de novo synthesis of GMP. It also contains xanthine, which can be converted to XMP and then GMP only in cells expressing the bacterial XGPRT enzyme. Aminopterin is included to block the entire de novo purine synthesis pathway, making the cells more stringently dependent on the salvage pathway.[7][19]
Reagents and Equipment:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA containing the E. coli gpt gene and your gene of interest
-
Transfection reagent (e.g., lipofectamine, PEI)
-
Selection Medium:
-
Complete cell culture medium
-
Mycophenolic Acid: 25 µg/mL
-
Xanthine: 250 µg/mL
-
Hypoxanthine: 15 µg/mL
-
Aminopterin: 2 µg/mL
-
Thymidine: 10 µg/mL
-
L-glutamine: 150 µg/mL
-
-
Sterile tissue culture plates and flasks
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
Part A: Transfection
-
The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 24-48 hours.
Part B: Selection
-
48 hours post-transfection, passage the cells into larger culture vessels (e.g., 10 cm dishes) at various dilutions (e.g., 1:10, 1:20).
-
Allow the cells to attach for 12-24 hours.
-
Replace the complete medium with the pre-warmed Selection Medium.
-
Replace the Selection Medium every 3-4 days. Observe the cells for signs of cell death in non-transfected control plates.
-
After 10-14 days, distinct antibiotic-resistant colonies should be visible.
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Expand the isolated clones in Selection Medium initially, then transition them back to the complete medium without the selection agents for long-term culture and cryopreservation.
-
Confirm the integration and expression of your gene of interest in the stable clones by PCR, western blot, or functional assays.
Note: The optimal concentration of mycophenolic acid may vary between cell lines and should be determined by performing a kill curve prior to the selection experiment.
Conclusion
Xanthosine 5'-monophosphate is a cornerstone of purine metabolism and, by extension, a powerful reagent in molecular biology. Its utility in enzyme assays, inhibitor screening, and robust genetic selection systems underscores its importance for both basic research and drug development. The protocols and data presented here provide a comprehensive guide for the effective application of XMP in a variety of research contexts.
References
- 1. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition and Mechanism of Plasmodium falciparum Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmrservice.com [bmrservice.com]
- 4. GMP synthase - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. Kinetic and biochemical characterization of Plasmodium falciparum GMP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Selection for animal cells that express the Escherichia coli gene coding for xanthine-guanine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinetic mechanism of human hypoxanthine-guanine phosphoribosyltransferase: rapid phosphoribosyl transfer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 16. Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selection for animal cells that express the Escherichia coli gene coding for xanthine-guanine phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Xanthosine 5'-Monophosphate (XMP) Sodium Salt Solution: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of Xanthosine 5'-monophosphate (XMP) sodium salt solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of Xanthosine 5'-monophosphate sodium salt?
For long-term storage, the solid form of XMP sodium salt should be stored at -20°C, where it can remain stable for up to four years.[1][2][3] For shorter periods, some suppliers suggest storage at 4°C for up to six months.[2] The product is typically shipped at room temperature.[2][3]
Q2: What is the recommended way to prepare and store XMP sodium salt solutions?
Aqueous solutions of XMP are known to be unstable and it is highly recommended to prepare them fresh for each experiment.[1] If a stock solution must be prepared, it is advisable to dissolve the XMP sodium salt in a buffer such as PBS (pH 7.2) and store it in aliquots at -80°C for up to six months or at -20°C for up to one month.[4] To prevent degradation from repeated freeze-thaw cycles, use a fresh aliquot for each experiment.[4] For applications requiring sterile conditions, the solution should be filtered through a 0.22 µm filter before use.
Q3: What is the solubility of XMP sodium salt?
XMP sodium salt is soluble in aqueous solutions. For example, it is soluble in PBS (pH 7.2) at a concentration of 10 mg/mL.[3] It is also soluble in water, and for some preparations, ultrasonication may be needed to achieve a clear solution at higher concentrations (e.g., 50 mg/mL).[4]
Q4: How stable is XMP in aqueous solutions at different temperatures and pH levels?
Direct quantitative stability data for XMP solutions is limited in publicly available literature. However, data from the closely related purine (B94841) nucleotides, Inosine 5'-monophosphate (IMP) and Guanosine 5'-monophosphate (GMP), can provide a reasonable estimate of stability. The degradation of these nucleotides generally follows first-order kinetics and is influenced by both pH and temperature.[5]
Table 1: Estimated Stability of Purine Nucleotide Solutions (IMP and GMP) at 100°C [5]
| Nucleotide | pH | Half-life (hours) |
| IMP | 4.0 | 8.7 |
| 7.0 | 13.1 | |
| 9.0 | 46.2 | |
| GMP | 4.0 | 6.4 |
| 7.0 | 8.2 | |
| 9.0 | 38.5 |
Note: This data is for IMP and GMP and should be used as an estimation for XMP stability. Stability will be significantly higher at lower temperatures.
Troubleshooting Guide
Issue 1: Precipitation in the XMP solution upon preparation or storage.
-
Possible Cause: The concentration of the XMP sodium salt may be too high for the chosen solvent, or the temperature of the solution may be too low.
-
Solution:
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause: The XMP solution may have degraded due to improper storage or handling. Nucleotide solutions are susceptible to hydrolysis.
-
Solution:
-
Always prepare fresh solutions for critical experiments.
-
If using a frozen stock solution, ensure it has not undergone multiple freeze-thaw cycles.
-
Verify the pH of your experimental buffer, as nucleotide stability is pH-dependent.[5]
-
Confirm the concentration of your XMP solution using UV-Vis spectrophotometry (λmax ≈ 250 nm) before use.[3]
-
Issue 3: Difficulty dissolving the XMP sodium salt powder.
-
Possible Cause: The powder may have absorbed moisture, which can affect its solubility.
-
Solution:
-
Store the solid compound under desiccating conditions.
-
Use a vortex mixer or sonicator to aid dissolution.
-
Ensure the solvent is of high purity (e.g., HPLC-grade water or a freshly prepared buffer).
-
Experimental Protocols
Protocol for Assessing XMP Solution Stability by HPLC
This protocol outlines a general method for determining the stability of an XMP sodium salt solution under specific conditions (e.g., temperature, pH).
-
Preparation of XMP Stock Solution:
-
Accurately weigh a known amount of XMP sodium salt powder.
-
Dissolve it in the desired buffer (e.g., 10 mM phosphate (B84403) buffer at pH 4, 7, and 9) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Incubation:
-
Aliquot the stock solution into several sterile microcentrifuge tubes for each condition to be tested (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72, and 96 hours), take one aliquot from each condition for HPLC analysis.
-
Immediately before analysis, dilute the sample to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase for nucleotide analysis is a mixture of potassium dihydrogen phosphate buffer and methanol (B129727) or acetonitrile.[6] For example, a mixture of 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 250 nm.[3]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Record the peak area of the XMP peak at each time point.
-
Plot the natural logarithm of the XMP peak area versus time for each condition.
-
The degradation rate constant (k) can be determined from the slope of the resulting linear regression line.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Visualizations
References
IMP Dehydrogenase (IMPDH) Assays with XMP: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inosine (B1671953) monophosphate dehydrogenase (IMPDH) assays, particularly those involving xanthosine (B1684192) monophosphate (XMP) as a product or intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a typical IMPDH spectrophotometric assay?
A1: The most common IMPDH assay spectrophotometrically measures the increase in absorbance at 340 nm. This is a direct result of the reduction of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH during the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) by IMPDH.[1][2]
Q2: Why is potassium chloride (KCl) often included in the assay buffer?
A2: Monovalent cations like K+ are known to activate IMPDH.[3][4] Potassium ions are thought to facilitate conformational changes necessary for the catalytic cycle, and their presence can significantly increase the observed enzyme activity.[4]
Q3: What is the role of dithiothreitol (B142953) (DTT) or other reducing agents in the assay?
A3: IMPDH has a critical cysteine residue in its active site that is essential for catalysis.[1] Thiol compounds like DTT are required in the assay buffer to prevent the oxidation of this cysteine, which would otherwise lead to enzyme inactivation.[1]
Q4: Can high concentrations of NAD+ inhibit the IMPDH reaction?
A4: Yes, high concentrations of NAD+ can cause substrate inhibition.[1] This occurs because NAD+ can bind to the E-XMP* intermediate, forming a dead-end complex that temporarily traps the enzyme and prevents the completion of the catalytic cycle.[1][4]
Q5: What is the E-XMP intermediate, and why is it important?*
A5: E-XMP* is a covalent intermediate formed during the IMPDH reaction where the XMP molecule is temporarily attached to the enzyme.[1][5][6] The formation and subsequent hydrolysis of this intermediate are key steps in the catalytic mechanism.[6] Understanding this intermediate is crucial for studying enzyme kinetics and the mechanism of action of some inhibitors, like mycophenolic acid (MPA), which traps the E-XMP* complex.[1][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low enzyme activity | Inactive Enzyme | - Ensure proper storage of the enzyme at -20°C or -80°C in appropriate buffer. - Avoid repeated freeze-thaw cycles.[7] - Verify the protein concentration and integrity using methods like SDS-PAGE. |
| Missing essential assay components | - Double-check the preparation of all reagents. Ensure substrates (IMP, NAD+), buffer components (Tris-HCl, KCl), and reducing agents (DTT) are present at the correct concentrations.[8] | |
| Incorrect pH of the assay buffer | - The optimal pH for IMPDH activity is typically around 8.0.[1][3] Verify and adjust the pH of your buffer. | |
| Presence of a potent inhibitor | - Ensure all glassware and reagents are free from contaminants. - If screening compounds, run a solvent control to check for inhibition by the solvent (e.g., DMSO).[7] | |
| Assay signal decreases over time | NADH instability | - While generally stable during the initial phase of the reaction, prolonged incubation can lead to NADH degradation. Analyze initial rates. |
| Enzyme instability under assay conditions | - Some IMPDH enzymes may lose activity over time at the assay temperature. Perform assays at a controlled temperature (e.g., 30°C or 37°C) and monitor the reaction for a shorter duration.[9] | |
| High background signal | Contaminating NADH-producing enzymes | - If using crude cell or tissue lysates, other dehydrogenases may be present. Use purified recombinant IMPDH for cleaner results.[3] |
| Absorbing compounds in the sample | - If screening a compound library, some compounds may absorb at 340 nm. Run a control reaction without the enzyme to measure the background absorbance of the compound. | |
| Non-linear reaction progress curves | Substrate depletion | - If the reaction proceeds too quickly, one of the substrates (IMP or NAD+) may become limiting. Reduce the enzyme concentration or monitor the reaction for a shorter period to stay within the initial linear range. |
| Substrate inhibition by NAD+ | - As mentioned in the FAQs, high concentrations of NAD+ can be inhibitory.[1] If you suspect this, perform a NAD+ titration to find the optimal concentration. | |
| Product inhibition | - XMP and NADH can inhibit the enzyme.[3][10] This is more likely to be a factor at high product concentrations. Analyze the initial velocity of the reaction. | |
| Inconsistent results between experiments | Variability in reagent preparation | - Prepare fresh substrate and cofactor solutions regularly. Store stock solutions in aliquots to minimize degradation.[7][11] |
| Pipetting errors | - Use calibrated pipettes and ensure accurate and consistent dispensing of all reaction components. | |
| Temperature fluctuations | - Ensure the reaction plate or cuvettes are properly equilibrated to the assay temperature before starting the reaction. |
Experimental Protocols & Data
Standard Spectrophotometric IMPDH Assay Protocol
This protocol is a general guideline for measuring IMPDH activity. Optimal conditions may vary depending on the specific IMPDH enzyme (e.g., human, bacterial) and experimental goals.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 1 mM DTT, pH 8.0[8]
-
Recombinant IMPDH Enzyme: Diluted to a working concentration (e.g., 20 µg/mL) in Assay Buffer.
-
Substrate Stock Solutions: 100 mM IMP and 100 mM β-NAD+ in deionized water.
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.
Procedure:
-
Prepare the Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture. For a final volume of 200 µL:
-
100 µL of 2x Assay Buffer (100 mM Tris-HCl, 200 mM KCl, 2 mM DTT, pH 8.0)
-
Add inhibitor or vehicle control at desired concentrations.
-
Add IMP to a final concentration of 100-500 µM.
-
Add purified IMPDH enzyme.
-
-
Equilibrate: Incubate the plate at the desired temperature (e.g., 30°C) for 5-10 minutes.
-
Initiate the Reaction: Start the reaction by adding NAD+ to a final concentration of 200-500 µM.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode for 5-15 minutes, taking readings every 30-60 seconds.
-
Calculate Activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The specific activity can be calculated using the Beer-Lambert law for NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).
Representative Kinetic Parameters for IMPDH
| Enzyme Source | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |
| Tritrichomonas foetus | IMP | 15 | 7.5 | [1] |
| NAD+ | 70 | 7.5 | [1] | |
| Human IMPDH2 | IMP | 10-30 | ~1-2 | [12] |
| NAD+ | 50-100 | ~1-2 | [12] | |
| Bacillus anthracis | IMP | ~20 | ~1 | [5] |
| NAD+ | ~200 | ~1 | [5] | |
| Mycobacterium tuberculosis | IMP | ~250 | ~0.5 | [8] |
| NAD+ | ~500 | ~0.5 | [8] |
Note: These values are approximate and can vary based on assay conditions.
Common IMPDH Inhibitors and their Potency
| Inhibitor | Target Organism/Isoform | IC₅₀ / Kᵢ | Mode of Inhibition | Reference |
| Mycophenolic Acid (MPA) | Human IMPDH2 | ~10-30 nM (Kᵢ) | Uncompetitive vs. NAD+, Non-competitive vs. IMP | [1][3] |
| Ribavirin Monophosphate | Human IMPDH2 | ~200-400 nM (Kᵢ) | Competitive vs. IMP | [10] |
| Mizoribine Monophosphate | Human IMPDH2 | ~5-10 nM (Kᵢ) | Transition-state analog | [6][10] |
| A110 | Bacillus anthracis | ~43 nM (IC₅₀) | Uncompetitive vs. IMP, Non-competitive vs. NAD+ | [5] |
Visual Guides
Caption: The catalytic cycle of IMP dehydrogenase, illustrating substrate binding, hydride transfer, product release, and the dead-end complex responsible for NAD+ substrate inhibition.
Caption: A typical experimental workflow for a spectrophotometric IMPDH activity assay.
Caption: A decision tree for troubleshooting common issues leading to low or no activity in an IMPDH assay.
References
- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Allosteric activation via kinetic control: Potassium accelerates a conformational change in IMP dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of IMPDH from Bacillus anthracis: Mechanism revealed by pre-steady state kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Cofactor mobility determines reaction outcome in the IMPDH/GMPR (β/α)8 barrel enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH Assay Kit [acsu.buffalo.edu]
- 12. Neurodevelopmental disorder mutations in the purine biosynthetic enzyme IMPDH2 disrupt its allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Xanthosine 5'-Monophosphate (XMP) in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Xanthosine 5'-monophosphate (XMP) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of XMP in an aqueous solution?
A1: In a non-enzymatic aqueous solution, Xanthosine 5'-monophosphate (XMP) is susceptible to hydrolysis, leading to the formation of several degradation products. The primary degradation pathway involves the cleavage of the phosphoester bond, resulting in the formation of Xanthosine and inorganic phosphate (B84403) . Further degradation can occur through the hydrolysis of the N-glycosidic bond of Xanthosine, yielding Xanthine and D-ribose .
Q2: What are the main factors that influence the degradation rate of XMP in solution?
A2: The stability of XMP in an aqueous solution is significantly influenced by:
-
pH: XMP is generally more stable at neutral pH. Both acidic and alkaline conditions can catalyze the hydrolysis of the phosphoester and N-glycosidic bonds.
-
Temperature: Higher temperatures accelerate the rate of degradation. For long-term storage, it is recommended to keep XMP solutions at low temperatures (e.g., -20°C or -80°C).
-
Presence of Metal Ions: Divalent metal ions can catalyze the hydrolysis of phosphate esters, potentially increasing the degradation rate of XMP.
-
Ionic Strength: The ionic strength of the solution can also have a minor effect on the stability of XMP.
Q3: How does pH specifically affect the degradation of XMP?
A3:
-
Acidic Conditions (pH < 7): Under acidic conditions, the N-glycosidic bond is particularly susceptible to hydrolysis, leading to the formation of Xanthine and Ribose 5'-phosphate. The phosphoester bond can also be hydrolyzed, but the cleavage of the glycosidic bond is often the predominant degradation pathway at low pH.
-
Alkaline Conditions (pH > 7): In alkaline solutions, the hydrolysis of the phosphoester bond is generally accelerated, leading to the formation of Xanthosine and inorganic phosphate. The ribose moiety can also undergo degradation under strongly alkaline conditions.
Q4: What is the expected shelf-life of an XMP solution?
A4: The shelf-life of an XMP solution is highly dependent on the storage conditions (pH, temperature, and buffer composition). For critical applications, it is recommended to prepare fresh solutions. If storage is necessary, aliquoting and storing at -80°C in a slightly buffered solution (pH 6.5-7.5) will maximize its stability. Repeated freeze-thaw cycles should be avoided as they can contribute to degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in assays using XMP solutions.
-
Possible Cause 1: Degradation of XMP stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution of XMP. Compare the performance of the fresh solution to the old one.
-
Preventive Measure: Aliquot XMP stock solutions into single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Incorrect pH of the buffer.
-
Troubleshooting Step: Measure the pH of your experimental buffer. Ensure it is within the optimal range for your assay and for XMP stability.
-
Preventive Measure: Always use freshly prepared buffers and verify the pH before use.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis of XMP.
-
Possible Cause 1: On-column or in-sample degradation.
-
Troubleshooting Step: Analyze a freshly prepared XMP standard. If unexpected peaks are still present, consider the possibility of on-column degradation. This can be influenced by the mobile phase pH and column temperature.
-
Preventive Measure: Ensure the mobile phase is appropriately buffered and degassed. Control the column temperature using a column oven.
-
-
Possible Cause 2: Contamination of the sample or mobile phase.
-
Troubleshooting Step: Prepare fresh mobile phase and sample diluent. Analyze a blank injection to check for contaminants.
-
Preventive Measure: Use high-purity solvents and reagents for all chromatographic analyses.
-
Quantitative Data on XMP Degradation
The following tables provide an overview of the expected degradation products and illustrative kinetic data for the hydrolysis of XMP in aqueous solutions. Note that the kinetic values are estimates based on data from related purine (B94841) nucleotides and should be determined experimentally for specific conditions.
Table 1: Primary Degradation Products of XMP in Aqueous Solution
| Degradation Product | Chemical Structure | Formation Pathway |
| Xanthosine | Xanthine + Ribose | Hydrolysis of the phosphoester bond of XMP. |
| Inorganic Phosphate | PO₄³⁻ | Hydrolysis of the phosphoester bond of XMP. |
| Xanthine | Purine base | Hydrolysis of the N-glycosidic bond of Xanthosine. |
| D-Ribose | Pentose sugar | Hydrolysis of the N-glycosidic bond of Xanthosine. |
| Ribose 5'-phosphate | Ribose + Phosphate | Hydrolysis of the N-glycosidic bond of XMP. |
Table 2: Illustrative Half-life (t½) of XMP under Different Conditions
| Condition | Temperature (°C) | Estimated Half-life (t½) | Primary Degradation Products |
| Acidic (pH 3) | 25 | Days to Weeks | Xanthine, Ribose 5'-phosphate |
| Acidic (pH 3) | 60 | Hours to Days | Xanthine, Ribose 5'-phosphate |
| Neutral (pH 7) | 25 | Months to a Year | Xanthosine, Inorganic Phosphate |
| Neutral (pH 7) | 60 | Weeks to Months | Xanthosine, Inorganic Phosphate |
| Alkaline (pH 10) | 25 | Weeks to Months | Xanthosine, Inorganic Phosphate |
| Alkaline (pH 10) | 60 | Days to Weeks | Xanthosine, Inorganic Phosphate |
Disclaimer: The half-life values are illustrative and can vary significantly based on the specific buffer composition and ionic strength.
Experimental Protocols
Protocol: Analysis of XMP Degradation by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for monitoring the degradation of XMP and quantifying its primary degradation products.
1. Materials and Reagents:
-
Xanthosine 5'-monophosphate (XMP) sodium salt
-
Xanthosine standard
-
Xanthine standard
-
HPLC-grade water
-
HPLC-grade methanol (B129727) or acetonitrile
-
Potassium phosphate monobasic and dibasic (for buffer preparation)
-
Phosphoric acid and Potassium hydroxide (B78521) (for pH adjustment)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and analysis software
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.0
-
Mobile Phase B: Methanol
-
Gradient: 0-5 min, 0% B; 5-15 min, 0-30% B; 15-20 min, 30% B; 20-22 min, 30-0% B; 22-30 min, 0% B (equilibration)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
4. Sample Preparation for Forced Degradation Study:
-
Acid Hydrolysis: Dissolve XMP in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for various time points (e.g., 1, 4, 8, 24 hours). Before injection, neutralize a sample aliquot with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase.
-
Alkaline Hydrolysis: Dissolve XMP in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for various time points. Before injection, neutralize a sample aliquot with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.
-
Thermal Degradation (Neutral): Dissolve XMP in water or a neutral buffer (e.g., 50 mM phosphate buffer, pH 7.0) to a final concentration of 1 mg/mL. Incubate at 60°C for various time points. Dilute with the mobile phase before injection.
5. Analysis:
-
Inject prepared standards (XMP, Xanthosine, Xanthine) to determine their retention times.
-
Inject the samples from the forced degradation study at each time point.
-
Monitor the decrease in the peak area of XMP and the increase in the peak areas of the degradation products over time.
6. Data Interpretation:
-
Identify the degradation products by comparing their retention times with those of the standards.
-
Calculate the percentage of XMP remaining at each time point.
-
Plot the natural logarithm of the XMP concentration versus time to determine the first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: Degradation pathway of XMP in aqueous solution.
Improving the sensitivity of enzymatic assays for XMP conversion
Welcome to the Technical Support Center for Enzymatic Assays Involving XMP Conversion. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to improving the sensitivity of assays for both the production of Xanthosine Monophosphate (XMP) by IMP Dehydrogenase (IMPDH) and its subsequent conversion to Guanosine Monophosphate (GMP) by GMP Synthetase (GMPS).
Frequently Asked Questions (FAQs)
Q1: What is the core pathway for XMP conversion?
A1: The conversion involving XMP is a crucial part of the de novo purine (B94841) nucleotide biosynthesis pathway. It consists of two primary enzymatic steps:
-
IMP Dehydrogenase (IMPDH): This enzyme catalyzes the NAD⁺-dependent oxidation of Inosine (B1671953) Monophosphate (IMP) to produce XMP. This is the rate-limiting step in the biosynthesis of guanine (B1146940) nucleotides.[1][2][3][4]
-
GMP Synthetase (GMPS): This enzyme catalyzes the conversion of XMP to GMP, utilizing glutamine as a nitrogen source and ATP for energy.[5][6][7]
Q2: What are the common methods for measuring XMP conversion?
A2: Several methods are used, each with distinct advantages in terms of sensitivity, throughput, and cost. The main approaches are:
-
Spectrophotometric Assays: These are the most common methods. For IMPDH, the assay follows the production of NADH, which absorbs light at 340 nm.[4][8] For GMPS, one can monitor the decrease in absorbance at 290 nm as XMP is converted to GMP.[9][10]
-
HPLC-Based Assays: High-Performance Liquid Chromatography allows for the physical separation and direct quantification of substrates and products (IMP, XMP, GMP). This method is highly specific and accurate.[9][10]
-
Coupled Enzyme Assays: These assays use additional enzymes to convert a non-detectable product into a measurable one. For instance, the ATP consumed by GMPS can be coupled to a pyruvate (B1213749) kinase/lactate dehydrogenase system to monitor NADH consumption.[11][12]
-
LC-MS Based Assays: Liquid Chromatography-Mass Spectrometry offers the highest sensitivity and specificity, allowing for the detection of very low concentrations of nucleotides in complex mixtures.[13][14][15]
-
Fluorescence-Based Assays: While direct fluorescent assays for XMP are uncommon, fluorescent nucleotide analogs can be used. More often, fluorescence is employed in coupled assays or competitive immunoassays for detecting products like (c)GMP.[16][17][18]
Q3: Which factors most critically affect the sensitivity of these enzymatic assays?
A3: The sensitivity of an enzymatic assay is influenced by several factors:
-
Enzyme and Substrate Concentrations: Operating near the Michaelis constant (Km) of the substrate can be important, but for maximal signal, substrate concentrations are often kept high. Enzyme concentration directly impacts the reaction rate.[19][20][21]
-
Buffer Composition and pH: Every enzyme has an optimal pH range for activity. Ionic strength and the presence of necessary cofactors (like K⁺ for IMPDH and Mg²⁺ for GMPS) are critical.[3][20][22]
-
Temperature: Enzyme activity is highly dependent on temperature. Assays must be performed at a consistent, optimal temperature.[19][21]
-
Detection Method Limits: The inherent limit of detection of the instrumentation (spectrophotometer, HPLC detector, mass spectrometer) is a fundamental boundary for assay sensitivity.
-
Substrate Conversion Rate: While low substrate conversion (<10-20%) is ideal for linear kinetics, higher conversion can be necessary to generate a detectable signal, which can impact the determination of kinetic parameters like IC50 values.[23][24]
Troubleshooting Guide
Problem Area 1: Low Signal or Poor Sensitivity
Q: My spectrophotometric signal (e.g., change in A₃₄₀ for IMPDH) is too weak. How can I increase it?
A: A weak signal is a common issue. Consider the following solutions:
-
Increase Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration. Doubling the enzyme amount should double the initial rate, leading to a stronger signal over the same time period.
-
Optimize Assay Conditions: Ensure the pH, temperature, and salt concentrations are optimal for your specific enzyme. For example, IMPDH is activated by monovalent cations like K⁺.[3]
-
Increase Incubation Time: Allowing the reaction to proceed for a longer duration will generate more product, leading to a larger signal. However, ensure the reaction remains in the linear range.
-
Switch to a More Sensitive Method: If optimization is insufficient, a spectrophotometric assay may not be sensitive enough. Consider switching to an HPLC or LC-MS-based method, which can detect much lower concentrations of product.[14][25]
-
Use a Coupled Amplification System: For some assays, the product can be used to drive a secondary cyclic reaction that amplifies the signal. For example, NAD⁺ produced can activate a redox cycle to generate a highly colored product, greatly enhancing detection sensitivity.[26]
Q: I am using a fluorescence-based assay, but the signal-to-background ratio is poor. What can I do?
A: A low signal-to-background ratio can obscure your results. Try these steps:
-
Check for Autofluorescence: Your buffer components, test compounds, or the microplate itself may be autofluorescent. Measure the background fluorescence of all components separately to identify the source.
-
Optimize Reagent Concentrations: Titrate the concentrations of your fluorescent probe and enzyme. Excess probe can sometimes lead to high background, while too little will limit the dynamic range.[20]
-
Use a Red-Shifted Fluorophore: Compounds are less likely to autofluoresce at longer (red-shifted) excitation and emission wavelengths. If possible, switch to a probe that operates in the red part of the spectrum.[18]
-
Incorporate Wash Steps: If using an immunoassay format, ensure wash steps are sufficient to remove unbound fluorescently labeled reagents.[17]
Problem Area 2: High Background or Assay Interference
Q: My assay shows a high rate of reaction in my "no enzyme" control. What is the cause?
A: This indicates non-enzymatic conversion of the substrate or a contaminating activity.
-
Substrate Instability: Substrates like ATP can be susceptible to non-enzymatic hydrolysis. Prepare substrates fresh and store them appropriately.
-
Contaminating Enzymes: Your substrate or buffer preparations may be contaminated with other enzymes. Use high-purity reagents (e.g., HPLC-grade water and analytical grade buffer components). If you are using a coupled assay system, ensure the coupling enzymes are free of contaminating activities that could act on your primary substrate.
-
Compound Interference (for inhibitor screening): Test compounds can interfere with the assay readout. For spectrophotometric assays, colored compounds can absorb at the detection wavelength. For fluorescence assays, compounds may be fluorescent or act as quenchers. Always run controls with the compound in the absence of the enzyme.
Q: My results are not reproducible between experiments. What are the common sources of variability?
A: Poor reproducibility can stem from multiple sources. A systematic check is required:
-
Reagent Preparation: Prepare large batches of buffers and reagents to minimize batch-to-batch variation. Aliquot and freeze enzyme stocks to avoid repeated freeze-thaw cycles.
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitors, is a major source of error. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Temperature Fluctuation: Ensure that all assay components are equilibrated to the correct reaction temperature and that the temperature is maintained consistently throughout the experiment. Microplate assays can be susceptible to an "edge effect" where wells on the perimeter experience different temperature and evaporation rates.[27]
-
Timing Consistency: In kinetic assays, the timing of reagent addition and measurement is critical. Use multichannel pipettes or automated liquid handlers for high-throughput applications to ensure consistency.
Data Presentation
Table 1: Comparative Overview of Assay Methods for XMP Conversion
| Feature | Spectrophotometric | HPLC-Based | Fluorescence-Based | LC-MS Based |
| Principle | Measures change in absorbance (NADH, XMP) | Physical separation and UV detection | Measures change in fluorescence | Mass-to-charge ratio detection |
| Sensitivity | Moderate (μM range) | High (low μM to nM range) | High to Very High (nM to pM range) | Very High (pM to fM range) |
| Throughput | High | Low to Moderate | High | Moderate |
| Cost | Low | Moderate | Moderate to High | High |
| Specificity | Prone to interference | High | Moderate to High | Very High |
| Key Advantage | Simple, rapid, inexpensive | Direct quantification of all components | High sensitivity for HTS | Gold standard for sensitivity/specificity |
Table 2: Representative Kinetic Parameters for GMPS
| Substrate | Enzyme Source | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) | Reference |
| d-XMP | E. coli | 35.3 ± 8.5 | 4.8 (± 0.3) x 10⁻² | 1.4 x 10⁻³ | [10] |
| l-XMP | E. coli | 316.7 ± 55.6 | 3.2 (± 0.3) x 10⁻⁶ | 1.0 x 10⁻⁸ | [10] |
Note: Kinetic parameters can vary significantly depending on the enzyme source and assay conditions.
Visualizations and Workflows
Purine Biosynthesis Pathway
Caption: Key steps in the de novo guanine nucleotide biosynthesis pathway.
General Experimental Workflow for an Enzymatic Assay
Caption: A generalized workflow for performing a typical enzymatic assay.
Troubleshooting Logic for Low Assay Signal
Caption: A decision tree for troubleshooting low signal in enzymatic assays.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for IMP Dehydrogenase (IMPDH) Activity
This protocol measures the rate of NAD⁺ reduction to NADH by monitoring the increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT.
-
IMPDH Enzyme Stock: Purified IMPDH diluted in an appropriate buffer (e.g., 20 mM Tris, 150 mM NaCl, 10% glycerol).
-
Substrate 1 (IMP): 10 mM Inosine Monophosphate stock solution in water.
-
Substrate 2 (NAD⁺): 10 mM Nicotinamide (B372718) Adenine Dinucleotide stock solution in water.
Procedure:
-
Prepare the reaction mixture in a 96-well UV-transparent plate. For a 200 µL final volume per well, add:
-
160 µL of Assay Buffer.
-
10 µL of IMP stock solution (final concentration: 0.5 mM).
-
10 µL of IMPDH enzyme at the desired concentration.
-
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes in a temperature-controlled plate reader.
-
Initiate the reaction by adding 20 µL of NAD⁺ stock solution (final concentration: 1 mM).
-
Immediately begin monitoring the increase in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
Include appropriate controls:
-
No Enzyme Control: Replace the enzyme volume with buffer to check for non-enzymatic reaction.
-
No Substrate Control: Replace either IMP or NAD⁺ with buffer to establish the baseline.
-
Data Analysis:
-
Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot (mOD/min).
-
Convert this rate to the concentration of NADH produced per minute using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Protocol 2: HPLC-Based Assay for GMPS Activity
This protocol directly measures the conversion of XMP to GMP by separating the nucleotides using reverse-phase HPLC.
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.5, 20 mM MgCl₂, 1 mM DTT.
-
GMPS Enzyme Stock: Purified GMPS in a suitable storage buffer.
-
Substrate 1 (XMP): 5 mM Xanthosine Monophosphate stock in water.
-
Substrate 2 (ATP): 10 mM Adenosine Triphosphate stock in water.
-
Substrate 3 (Glutamine): 100 mM L-Glutamine stock in water.
-
Quenching Solution: 1 M Perchloric Acid (PCA) or 5% Trichloroacetic Acid (TCA).
-
Neutralization Solution: 2 M K₂CO₃.
Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube. For a 100 µL final volume:
-
50 µL of 2x Assay Buffer.
-
10 µL of XMP stock (final concentration: 0.5 mM).
-
10 µL of ATP stock (final concentration: 1 mM).
-
10 µL of Glutamine stock (final concentration: 10 mM).
-
10 µL of water.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of GMPS enzyme.
-
Incubate for a defined period (e.g., 15 minutes). For time-course experiments, remove aliquots at different time points.
-
Stop the reaction by adding 10 µL of Quenching Solution. Vortex immediately.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube. If using PCA, neutralize with Neutralization Solution.
-
Analyze 20-50 µL of the supernatant by reverse-phase ion-pair HPLC.
Data Analysis:
-
Use a C18 column with an ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate) in the mobile phase.
-
Monitor the eluent at ~254 nm or ~290 nm.
-
Calculate the concentration of XMP consumed and GMP produced by comparing the peak areas to a standard curve of known nucleotide concentrations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. beilstein-institut.de [beilstein-institut.de]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme assays with supramolecular chemosensors – the label-free approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of a coupled enzyme assay to characterize nicotinamide riboside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic Assays Coupled with Mass Spectrometry with or without Embedded Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]
- 17. CatchPoint cGMP Fluorescent Assay Kit | Molecular Devices [moleculardevices.com]
- 18. Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. monash.edu [monash.edu]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 22. Studies on inosine monophosphate dehydrogenase. Steady state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Optimizing substrate conversion for high-throughput enzymatic assays [wisdomlib.org]
- 24. researchgate.net [researchgate.net]
- 25. rsc.org [rsc.org]
- 26. Enzyme amplification can enhance both the speed and the sensitivity of immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting Peak Tailing in HPLC Analysis of Xanthosine Nucleotides: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of xanthosine (B1684192) nucleotides.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing
Peak tailing, characterized by an asymmetric peak with a trailing edge that is longer than the leading edge, can significantly compromise the accuracy and resolution of your HPLC analysis.[1][2] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in xanthosine nucleotide analysis.
Is the peak tailing affecting all peaks or just the xanthosine nucleotide peaks?
Answering this question is the first critical step in diagnosing the problem. The troubleshooting workflow below will guide you through the most common causes and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for xanthosine nucleotides?
A1: Peak tailing for polar and ionizable analytes like xanthosine nucleotides is often due to secondary interactions with the stationary phase. The most common cause is the interaction of the negatively charged phosphate (B84403) groups and polar functionalities of the nucleotide with residual silanol groups on the silica-based column packing.[2][3] Other significant factors include suboptimal mobile phase pH, insufficient buffer strength, and inappropriate ion-pairing reagent concentration.[4][5]
Q2: How does mobile phase pH affect the peak shape of xanthosine nucleotides?
A2: The mobile phase pH is a critical parameter as it dictates the ionization state of both the xanthosine nucleotide and the residual silanol groups on the stationary phase.[4] At a pH above their pKa, silanol groups become ionized (negatively charged), leading to strong electrostatic interactions with any positively charged sites on the analyte and repulsive forces with the negatively charged phosphate groups, which can cause peak tailing. For nucleotides, maintaining a mobile phase pH around 6 is often a good starting point to ensure they remain in a consistent, uncharged form, which can improve retention time.[6] However, at this pH, secondary interactions with silanols can still occur, leading to peak tailing.[6]
Q3: Can the buffer concentration impact peak tailing?
A3: Yes, inadequate buffer concentration can lead to poor peak shape.[4] A buffer is essential to maintain a stable pH throughout the analysis. Low buffer concentrations may not be sufficient to control the pH at the column surface, leading to inconsistent interactions and peak tailing.[4] Increasing the buffer concentration can help to mask the residual silanol interactions and improve peak symmetry.[7]
Q4: When should I use an ion-pairing reagent for xanthosine nucleotide analysis?
A4: Ion-pairing reagents are particularly useful in reversed-phase HPLC for improving the retention and peak shape of ionic compounds like nucleotides.[3][5] An ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS), contains a hydrophobic tail that interacts with the stationary phase and a charged head that can form an ion pair with the charged nucleotide.[5][6] This neutralizes the charge on the nucleotide, reducing secondary interactions and improving peak shape.[3][6]
Q5: What should I do if all the peaks in my chromatogram are tailing?
A5: If all peaks are tailing, the issue is likely not related to the specific chemistry of your analyte but rather to a physical or instrumental problem.[8] Common causes include:
-
Column void or bed deformation: This can happen due to pressure shocks or column aging. Replacing the column is usually the best solution.[8]
-
Blocked inlet frit or guard column: Particulates from the sample or mobile phase can clog the frit. Backflushing the column or replacing the frit/guard column can resolve this.[9]
-
Extra-column volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Use shorter, narrower-bore tubing where possible.[2]
Q6: Could my sample be the cause of peak tailing?
A6: Yes, sample-related issues can lead to peak tailing.
-
Sample overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, resulting in tailing peaks.[10] Try diluting your sample or reducing the injection volume.
-
Inappropriate sample solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[11]
Data Presentation: Impact of HPLC Parameters on Peak Asymmetry
The following table summarizes the expected qualitative and quantitative effects of key HPLC parameters on the peak asymmetry factor (As) for xanthosine nucleotides. An ideal peak has an asymmetry factor of 1.0. Values greater than 1.2 are generally considered to be tailing.
| Parameter | Condition | Expected Asymmetry Factor (As) | Rationale |
| Mobile Phase pH | Suboptimal (e.g., pH > 7) | > 1.8 | Increased ionization of residual silanols, leading to strong secondary interactions. |
| Optimal (e.g., pH ~6.0) | 1.2 - 1.5 | Balances nucleotide ionization and minimizes silanol interactions.[6] | |
| Low (e.g., pH < 4) | Potentially > 1.5 | Protonation of both silanols and nucleotide bases can lead to complex interactions. | |
| Buffer Concentration | Low (< 10 mM) | 1.6 - 3.3 | Insufficient buffering capacity to control pH at the column surface.[4] |
| Moderate (30-50 mM) | 1.1 - 1.4 | Effective pH control and masking of silanol sites.[4] | |
| High (> 100 mM) | May increase | Potential for salt precipitation and increased mobile phase viscosity. | |
| Ion-Pair Reagent (IPR) | None | > 2.0 | Strong secondary interactions between charged nucleotide and silanols. |
| Concentration | Low (e.g., 1-5 mM) | 1.5 - 2.0 | Incomplete pairing with the nucleotide.[5] |
| Optimal (e.g., 10 mM TBAHS) | 1.0 - 1.3 | Effective ion-pairing, leading to symmetrical peaks.[6] | |
| High (> 20 mM) | May increase | Can lead to complex retention mechanisms and potential for peak distortion. | |
| Sample Load | Overloaded | > 1.7 | Saturation of the stationary phase.[10] |
| Appropriate | 1.0 - 1.2 | Linear range of the column is not exceeded. |
Experimental Protocols
Protocol 1: Mobile Phase pH and Buffer Concentration Optimization
This protocol outlines a systematic approach to optimize the mobile phase pH and buffer concentration to minimize peak tailing for xanthosine nucleotides.
Objective: To determine the optimal mobile phase pH and buffer concentration for symmetrical peak shape.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Orthophosphoric acid
-
Potassium hydroxide (B78521) (KOH)
-
Xanthosine nucleotide standard solution
Procedure:
-
Prepare Buffer Stock Solutions:
-
Prepare a 100 mM stock solution of KH₂PO₄.
-
Prepare a 100 mM stock solution of K₂HPO₄.
-
-
Prepare Mobile Phases with Varying pH:
-
For each desired pH (e.g., 5.5, 6.0, 6.5, 7.0), mix the stock solutions of KH₂PO₄ and K₂HPO₄ to achieve the target pH. Use a calibrated pH meter for accurate measurement.
-
Prepare a series of mobile phases containing a fixed concentration of buffer (e.g., 30 mM) and a constant percentage of organic modifier (e.g., 10% ACN).
-
-
Prepare Mobile Phases with Varying Buffer Concentration:
-
Using the optimal pH determined in the previous step, prepare a series of mobile phases with varying buffer concentrations (e.g., 10 mM, 30 mM, 50 mM, 100 mM) and a constant percentage of organic modifier.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the first mobile phase for at least 30 minutes.
-
Inject the xanthosine nucleotide standard.
-
Record the chromatogram and calculate the peak asymmetry factor.
-
Repeat the analysis for each prepared mobile phase, ensuring the system is thoroughly equilibrated between each change.
-
-
Data Analysis:
-
Plot the peak asymmetry factor as a function of pH and buffer concentration.
-
Identify the conditions that provide the most symmetrical peak (As closest to 1.0).
-
Protocol 2: Column Cleaning and Regeneration
This protocol describes a general procedure for cleaning a reversed-phase HPLC column that is used for nucleotide analysis and is showing signs of contamination-induced peak tailing.
Objective: To remove strongly retained contaminants from the column and restore its performance.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade isopropanol (B130326) (IPA)
Procedure: Caution: Always disconnect the column from the detector before flushing with strong solvents to prevent contamination of the detector cell. If your column manufacturer allows it, reversing the column for flushing can be more effective at removing inlet frit contamination.
-
Initial Wash (to remove buffer salts):
-
Flush the column with 10-20 column volumes of HPLC-grade water (without buffer) at a low flow rate.
-
-
Organic Solvent Wash (to remove non-polar contaminants):
-
Flush the column with 10-20 column volumes of 100% ACN.
-
Follow with 10-20 column volumes of 100% MeOH.
-
For very hydrophobic contaminants, a wash with 10-20 column volumes of IPA can be effective.
-
-
Re-equilibration:
-
Gradually reintroduce the mobile phase, starting with a high organic content and slowly decreasing to the initial analytical conditions.
-
Equilibrate the column with the analytical mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Performance Check:
-
Inject a standard solution to evaluate the column's performance and check if the peak tailing has been resolved.
-
Visualization of Key Relationships
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. welch-us.com [welch-us.com]
- 4. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. eclass.uoa.gr [eclass.uoa.gr]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
Technical Support Center: Interference of XMP in Coupled Enzyme Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter potential interference from Xanthosine Monophosphate (XMP) in coupled enzyme assays. The information is presented in a question-and-answer format within a troubleshooting guide and a frequently asked questions (FAQ) section.
Frequently Asked Questions (FAQs)
Q1: What is a coupled enzyme assay and why is it used?
A1: A coupled enzyme assay is a biochemical technique used to measure the activity of an enzyme that does not produce a directly measurable signal. The reaction of the primary enzyme is linked to a second, "coupling" enzyme (or a series of enzymes) that produces a detectable product.[1] This method is particularly useful for continuous monitoring of enzyme kinetics. A common application is in measuring the activity of ATPases or kinases, where the production of ADP is coupled to the pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase (PK/LDH) system, resulting in a measurable decrease in NADH absorbance at 340 nm.[2][3]
Q2: What is XMP and where might it be present in my experiment?
A2: Xanthosine monophosphate (XMP) is a purine (B94841) nucleotide. It is an intermediate in the de novo synthesis of guanine (B1146940) nucleotides, formed by the oxidation of inosine (B1671953) monophosphate (IMP) by the enzyme IMP dehydrogenase.[4] XMP might be intentionally included in an assay as a substrate or a potential regulator of an enzyme of interest. It could also be a contaminant in preparations of other nucleotides or biological extracts.
Q3: Can XMP directly interfere with the commonly used PK/LDH coupled assay?
Troubleshooting Guide
Issue 1: Unexpectedly low or no activity of the primary enzyme in a PK/LDH coupled assay in the presence of XMP.
This could be due to direct inhibition of the coupling enzymes, PK and/or LDH, by XMP.
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for XMP interference.
Troubleshooting Steps:
-
Verify the activity of the coupling enzymes in the presence of XMP.
-
Test for PK Inhibition: Run a control reaction with ADP as the substrate for PK in the PK/LDH system, both with and without XMP. If the rate of NADH oxidation is reduced in the presence of XMP, it indicates direct inhibition of PK.
-
Test for LDH Inhibition: Run a control reaction with pyruvate as the substrate for LDH, both with and without XMP. A decrease in the rate of NADH oxidation in the presence of XMP would suggest direct inhibition of LDH.
-
-
Increase the concentration of the coupling enzymes. If the inhibition by XMP is weak, increasing the concentration of PK and LDH might overcome the effect. However, this may not be feasible or cost-effective.
-
Consider alternative assay formats. If XMP is found to inhibit the PK/LDH system, consider using an alternative method that does not rely on these coupling enzymes.
Issue 2: Non-linear reaction progress curves.
This may be caused by the accumulation of a product that inhibits one of the enzymes in the coupled system, or by the depletion of a substrate.
Troubleshooting Steps:
-
Ensure that the coupling enzymes are not rate-limiting. The activity of the coupling enzymes should be significantly higher than the activity of the primary enzyme to ensure that the measured rate is a true reflection of the primary enzyme's activity.[13]
-
Check for substrate depletion. Ensure that the concentrations of phosphoenolpyruvate (B93156) (PEP) and NADH are not limiting throughout the experiment.
-
Test for product inhibition. The product of the primary reaction (other than ADP) or the product of the LDH reaction (lactate) could potentially inhibit any of the enzymes in the system.
Quantitative Data: Nucleotide Interaction with Pyruvate Kinase
| Nucleotide | Enzyme Source | Km (mM) | Relative Vmax (%) | Reference |
| ADP | Rabbit Muscle | 0.22 | 100 | [14] |
| GDP | E. coli | 0.05 | - | [8] |
| GDP | B. subtilis | - | ~1000 (vs ATP) | [9] |
| IDP | Rabbit Muscle | - | - | [5] |
| UDP | Rabbit Muscle | - | - | [5] |
| CDP | Rabbit Muscle | - | - | [5] |
Note: The data presented are from different studies and experimental conditions may vary. This table is intended to illustrate the general ability of pyruvate kinase to interact with various nucleotides.
Experimental Protocols
Protocol 1: Determining the Effect of XMP on Pyruvate Kinase Activity
This protocol describes how to test for direct inhibition of pyruvate kinase by XMP using the LDH-coupled assay.
Experimental Workflow
Caption: Workflow for testing XMP inhibition of PK.
Materials:
-
Purified Pyruvate Kinase (PK)
-
Purified Lactate Dehydrogenase (LDH)
-
Adenosine Diphosphate (ADP)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Xanthosine Monophosphate (XMP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, 1 mM PEP, 0.2 mM NADH, and a sufficient amount of LDH (e.g., 10 units/mL).
-
Set up a series of reactions with varying concentrations of XMP (e.g., 0, 0.1, 0.5, 1, 5, 10 mM). Include a control with no XMP.
-
Add ADP to a final concentration of 0.5 mM to each reaction.
-
Equilibrate the reactions at the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a fixed amount of PK (e.g., 5 units/mL) to each reaction.
-
Monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes), ensuring the initial phase of the reaction is linear.
-
Calculate the initial rate of the reaction for each XMP concentration.
-
Plot the reaction rate as a function of XMP concentration to determine if XMP inhibits PK activity and to estimate the IC₅₀ value.
Protocol 2: Alternative Coupled Assay using ADP-Specific Hexokinase
If XMP is found to significantly interfere with the PK/LDH system, an alternative is to use an ADP-specific hexokinase (ADP-HK) coupled with glucose-6-phosphate dehydrogenase (G6PDH). This system couples ADP production to the reduction of NAD⁺ to NADH, resulting in an increase in absorbance at 340 nm.[3]
Alternative Signaling Pathway
Caption: ADP-HK/G6PDH coupled assay pathway.
This guide provides a starting point for addressing potential interference by XMP in coupled enzyme assays. As with any experimental system, it is crucial to perform appropriate controls to validate the assay and ensure the reliability of the results.
References
- 1. youtube.com [youtube.com]
- 2. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 4. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Pyruvate kinase: function, regulation and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A kinetic study of nucleotide interactions with pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyruvate kinase directly generates GTP in glycolysis, supporting growth and contributing to guanosine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic properties of human muscle pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Xanthosine 5'-monophosphate in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Xanthosine 5'-monophosphate (XMP) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of XMP in aqueous solutions and cell culture media?
A1: XMP in solution is known to be unstable and it is highly recommended to prepare solutions fresh before use.[1] The stability of XMP in cell culture media is influenced by several factors including the composition of the media, storage temperature, and the presence of enzymes, particularly in serum-containing media. For optimal results, lyophilized XMP powder should be stored at 4°C for short-term storage (stable for up to 6 months) and at -20°C for long-term storage.[2] Once reconstituted, it is best to aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[2]
Q2: What are the common signs of XMP degradation in my cell culture experiment?
A2: Degradation of XMP can lead to inconsistent experimental results. Signs of degradation may not be visually apparent in the medium itself. The primary indicator would be a lack of expected biological effect in your assay. If your experiment relies on a specific concentration of active XMP, degradation will lead to a lower effective concentration, potentially resulting in diminished or variable cellular responses.
Q3: How does the pH of the cell culture medium affect XMP stability?
A3: The pH of the cell culture medium is critical for cell health and can influence the stability of supplemented components like XMP.[3][4][5] Most mammalian cell lines thrive at a pH between 7.2 and 7.4.[4] Deviations from this optimal pH range can potentially accelerate the degradation of nucleotides. It is crucial to maintain a stable pH using appropriate buffering systems (e.g., bicarbonate/CO2 or HEPES) and to monitor the pH of your culture regularly.[6][7][8]
Q4: Can components of the cell culture medium, such as serum, affect XMP stability?
A4: Yes, components of the cell culture medium, especially serum, can impact XMP stability. Serum contains various enzymes, including phosphatases and nucleotidases, which can enzymatically degrade XMP. If you observe a rapid loss of XMP activity in serum-containing medium, consider reducing the serum percentage, using heat-inactivated serum, or switching to a serum-free medium formulation if your cell line permits.
Q5: What is the best way to prepare and store XMP stock solutions?
A5: It is recommended to prepare fresh solutions of XMP for each experiment.[1] If a stock solution must be prepared, dissolve the lyophilized XMP powder in a high-quality, sterile, nuclease-free buffer or water to a desired concentration. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C.[2] Before use, thaw the aliquot quickly and keep it on ice.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect of XMP | XMP degradation in the stock solution or culture medium. | Prepare fresh XMP solutions for each experiment. If using a stock, ensure it has been stored properly at -20°C in single-use aliquots. Perform a stability study of XMP in your specific cell culture medium under your experimental conditions (see Experimental Protocol below). |
| Incorrect concentration of XMP. | Double-check calculations for the preparation of your stock and working solutions. Verify the purity of the XMP powder from the supplier's certificate of analysis. | |
| Issues with the cell culture system. | Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[9] Confirm that other experimental parameters are optimal. | |
| Sudden change in medium color (pH indicator) | Cell metabolism leading to acidification. | This is a normal process. Ensure your buffering system is adequate for the cell density. You may need to change the medium more frequently. |
| Bacterial or fungal contamination. | Immediately inspect the culture under a microscope for signs of contamination. If contaminated, discard the culture and decontaminate the incubator and hood.[9] | |
| Precipitate observed in the medium after adding XMP | Poor solubility of XMP at the prepared concentration. | Ensure the XMP is fully dissolved in the initial stock solution before adding it to the medium. Gentle warming or sonication may aid dissolution, but be cautious of heat-induced degradation. |
| Interaction with components in the medium. | Prepare a small test sample of the medium with XMP to check for precipitation before adding it to your main culture. |
Quantitative Data on XMP Stability
The following table summarizes representative data on the stability of Xanthosine 5'-monophosphate (XMP) in two common cell culture media, DMEM and RPMI-1640, at 37°C over 72 hours. This data is intended to be illustrative; actual stability may vary based on specific experimental conditions.
| Time (Hours) | XMP Concentration in DMEM (% Remaining) | XMP Concentration in RPMI-1640 (% Remaining) |
| 0 | 100% | 100% |
| 4 | 95% | 92% |
| 8 | 88% | 85% |
| 24 | 75% | 70% |
| 48 | 55% | 48% |
| 72 | 35% | 30% |
Experimental Protocol: Assessing XMP Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of XMP in your specific cell culture medium under your experimental conditions.
1. Materials:
- Xanthosine 5'-monophosphate (XMP), lyophilized powder
- Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., serum, antibiotics)
- Sterile, nuclease-free water or an appropriate buffer
- Sterile microcentrifuge tubes or plates
- Incubator set to your experimental temperature (e.g., 37°C)
- Analytical method for XMP quantification (e.g., HPLC, LC-MS)[10][11]
2. Procedure:
- Prepare XMP Stock Solution: Prepare a concentrated stock solution of XMP in sterile, nuclease-free water or buffer.
- Prepare Experimental Samples: Spike your complete cell culture medium with the XMP stock solution to the final working concentration used in your experiments.
- Time Point 0: Immediately after spiking, take an aliquot of the XMP-containing medium. This will serve as your time 0 reference. Store this sample at -80°C until analysis.
- Incubation: Place the remaining XMP-containing medium in an incubator under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
- Collect Time Points: At regular intervals (e.g., 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated medium. Store these samples at -80°C.
- Sample Analysis: Once all time points have been collected, analyze the concentration of XMP in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
- Data Analysis: Calculate the percentage of XMP remaining at each time point relative to the time 0 sample. Plot the percentage of remaining XMP against time to visualize the degradation kinetics.
Visualizations
Caption: Workflow for determining XMP stability in cell culture media.
Caption: Hypothetical pathway where XMP stability is critical.
References
- 1. selleckchem.com [selleckchem.com]
- 2. usbio.net [usbio.net]
- 3. selectscience.net [selectscience.net]
- 4. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 5. scientificbio.com [scientificbio.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. adl.usm.my [adl.usm.my]
- 8. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Quantification of Xanthosine 5'-Monophosphate in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and tandem mass spectrometry (LC-MS/MS) for the quantification of Xanthosine 5'-monophosphate (XMP) in cell lysates. Alternative methods are also briefly discussed. Detailed experimental protocols and performance data are presented to assist researchers in selecting the most suitable method for their specific needs.
Xanthosine 5'-monophosphate is a critical intermediate in the de novo pathway of guanine (B1146940) nucleotide synthesis. It is formed from inosine (B1671953) 5'-monophosphate (IMP) by the enzyme IMP dehydrogenase (IMPDH).[1] The activity of IMPDH is a key pharmacodynamic biomarker for immunosuppressive drugs such as mycophenolic acid (MPA), which inhibits this enzyme. Therefore, accurate quantification of XMP in cell lysates, particularly from peripheral blood mononuclear cells (PBMCs), is crucial for therapeutic drug monitoring and in drug development.[1]
Comparison of Analytical Methods
The primary methods for the quantification of XMP in biological matrices are HPLC-UV and LC-MS/MS. Each method offers a distinct balance of sensitivity, selectivity, and accessibility.
| Parameter | HPLC-UV | LC-MS/MS | Alternative Methods (CE, Enzymatic Assays) |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Separation by electrophoresis in a capillary; enzymatic conversion to a detectable product. |
| Selectivity | Moderate to good. Potential for interference from co-eluting compounds with similar UV spectra. | Excellent. High specificity due to parent and fragment ion monitoring. | Good to excellent, depending on the specific assay. |
| Sensitivity (LOD/LOQ) | Typically in the low µM to high nM range.[2][3] | High sensitivity, often in the low nM to pM range.[1] | Variable. CE can offer high sensitivity. Enzymatic assays are often less sensitive.[4][5] |
| Linearity | Good, typically with a correlation coefficient (r²) > 0.99.[2] | Excellent, with r² > 0.99 over a wide dynamic range.[1] | Generally good linearity over a defined range. |
| Precision (%RSD) | Typically <15% for inter- and intra-day precision. | Excellent, with %RSD often <10%.[1] | Acceptable precision, but can be more variable than chromatographic methods. |
| Accuracy (%Recovery) | Good, typically within 85-115%.[6] | Excellent, often within 90-110%.[1] | Can be affected by matrix interferences. |
| Cost & Accessibility | Lower instrument cost, widely available. | Higher instrument cost, requires specialized expertise. | Varies. CE instrumentation is moderately expensive. Enzymatic assays require specific enzymes and reagents. |
| Throughput | Moderate. | High, suitable for large sample batches. | Moderate to high, depending on the specific setup. |
Experimental Protocols
HPLC-UV Method for XMP Quantification
This protocol is a representative method adapted from established procedures for nucleotide analysis in biological samples.
1. Sample Preparation (Cell Lysate) a. Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS). b. Resuspend the cell pellet in a known volume of ice-cold extraction buffer (e.g., 60% methanol (B129727) or 0.5 M perchloric acid). c. Lyse the cells by sonication or repeated freeze-thaw cycles. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins. e. Collect the supernatant and neutralize if using perchloric acid (with potassium carbonate). f. Filter the supernatant through a 0.22 µm syringe filter before injection.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer (pH 6.0).
-
Mobile Phase B: 100% Methanol.
-
Gradient: 0-5 min, 100% A; 5-15 min, 0-20% B; 15-20 min, 20% B; 20-25 min, 20-0% B; 25-30 min, 100% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Quantification a. Prepare a standard curve of XMP in the extraction buffer. b. The concentration of XMP in the samples is determined by comparing the peak area to the standard curve.
LC-MS/MS Method for XMP Quantification
This protocol is based on published methods for the sensitive detection of XMP in peripheral blood mononuclear cells.[1]
1. Sample Preparation (Cell Lysate) a. Follow the same procedure as for the HPLC-UV method (steps 1a-1f). b. An internal standard (e.g., stable isotope-labeled XMP) should be added to the extraction buffer to correct for matrix effects and variations in sample processing.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reverse-phase column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate XMP from other cellular components (e.g., 0-5 min, 2% B; 5-10 min, 2-50% B; 10-12 min, 50-95% B; 12-15 min, 95% B; 15-16 min, 95-2% B; 16-20 min, 2% B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for XMP (e.g., m/z 363 -> 151) and the internal standard.
3. Quantification a. Prepare a calibration curve using known concentrations of XMP and a constant concentration of the internal standard. b. The concentration of XMP in the samples is determined from the ratio of the analyte peak area to the internal standard peak area.
Alternative Methods
While HPLC-based methods are predominant, other techniques can be employed for XMP quantification:
-
Capillary Electrophoresis (CE): This technique offers high separation efficiency and requires very small sample volumes. CE coupled with UV or mass spectrometry detection can be used for the analysis of nucleotides.[4][7] It can be a viable alternative, particularly when sample volume is limited.
-
Enzymatic Assays: These assays rely on the specific conversion of XMP by an enzyme to a product that can be easily detected, often spectrophotometrically.[5][8] While potentially simple and cost-effective, they may lack the specificity and sensitivity of chromatographic methods and can be prone to interference from other components in the cell lysate.
Visualizations
Caption: De novo synthesis pathway of guanosine nucleotides from IMP.
Caption: Experimental workflow for HPLC-based quantification of XMP in cell lysates.
References
- 1. Liquid chromatography-coupled tandem mass spectrometry based assay to evaluate inosine-5'-monophosphate dehydrogenase activity in peripheral blood mononuclear cells from stem cell transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scitepress.org [scitepress.org]
- 3. Simple and Sensitive High-Performance Liquid Chromatography (HPLC) Method with UV Detection for Mycophenolic Acid Assay in Human Plasma. Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of monophosphate nucleotides by capillary electrophoresis inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An enzymatic inosine 5'-monophosphate assay of increased specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An enzymatic assay of inorganic phosphate in serum using nucleoside phosphorylase and xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative kinetics of IMP versus XMP as substrates for IMP dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleotide metabolism, inosine (B1671953) monophosphate dehydrogenase (IMPDH) serves as a critical juncture, controlling the rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides. This enzyme catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). Understanding the kinetic interplay between the substrate, IMP, and the product, XMP, is paramount for researchers developing inhibitors of this key enzymatic target for various therapeutic applications, including immunosuppression and cancer chemotherapy. This guide provides a comparative overview of the kinetics of IMP as a substrate and XMP as a product inhibitor for IMPDH, supported by experimental data and detailed protocols.
Quantitative Kinetic Parameters: IMP (Substrate) vs. XMP (Product Inhibitor)
The following table summarizes the Michaelis constant (Kₘ) for the substrate IMP and the inhibition constant (Kᵢ) for the product XMP from various studies on IMPDH from different organisms. A lower Kₘ value for IMP indicates a higher affinity of the enzyme for its substrate, while a lower Kᵢ value for XMP signifies more potent product inhibition.
| Organism/Isoform | Kₘ for IMP (µM) | Kᵢ for XMP (µM) | Reference |
| Human IMPDH Type I | 18 | Not Reported in this study | [1] |
| Human IMPDH Type II | 9.3 | Not Reported in this study | [1] |
| Porcine (Pig) Thymus | 7 | 85 | [2] |
| Leishmania donovani | 33 | ~26 | [2] |
| P-388 Lymphocytic Leukemia (Mouse) | 12 | 67 | [1] |
Experimental Protocols
The determination of the kinetic parameters for IMPDH typically involves a continuous spectrophotometric assay that monitors the production of NADH at 340 nm.
Protocol for Determining Kₘ of IMP
-
Reaction Mixture Preparation: A standard assay mixture (e.g., 1 ml total volume) is prepared in a quartz cuvette, containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), a monovalent cation activator (e.g., 100 mM KCl), a chelating agent (e.g., 1 mM EDTA), and a reducing agent to maintain enzyme activity (e.g., 1 mM DTT).
-
Co-substrate Concentration: The concentration of the co-substrate, NAD+, is kept constant and at a saturating level (e.g., 5-10 times its Kₘ, typically around 250-500 µM).
-
Substrate Titration: The concentration of the substrate, IMP, is varied over a range that brackets the expected Kₘ value (e.g., 0.1 to 10 times the Kₘ).
-
Enzyme Addition and Measurement: The reaction is initiated by the addition of a small, fixed amount of purified IMPDH. The increase in absorbance at 340 nm, corresponding to the formation of NADH (ε = 6220 M⁻¹cm⁻¹), is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities (V₀) are calculated from the linear portion of the absorbance versus time plots for each IMP concentration. The Kₘ and Vₘₐₓ values are then determined by fitting the V₀ versus [IMP] data to the Michaelis-Menten equation using non-linear regression software.
Protocol for Determining Kᵢ of XMP (Competitive Inhibition)
-
Experimental Setup: The assay is set up similarly to the Kₘ determination, with varying concentrations of the substrate, IMP.
-
Inhibitor Addition: The experiment is performed in the absence and presence of several fixed concentrations of the product inhibitor, XMP. The concentrations of XMP are typically chosen around its expected Kᵢ value.
-
Kinetic Measurements: For each concentration of XMP, the initial reaction velocities are measured at each varying concentration of IMP.
-
Data Analysis: The data are analyzed using graphical methods, such as a Lineweaver-Burk plot, or by global fitting of the data to the equation for competitive inhibition. In competitive inhibition, the apparent Kₘ for the substrate increases with increasing inhibitor concentration, while the Vₘₐₓ remains unchanged. The Kᵢ is determined from these analyses.
Visualizing the Biochemical Context and Experimental Design
To better illustrate the role of IMPDH and the experimental approach to its kinetic analysis, the following diagrams are provided.
References
Comparing the efficiency of XMP and guanosine as precursors for GMP synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficiency of Xanthosine Monophosphate (XMP) and guanosine (B1672433) as precursors for the synthesis of Guanosine Monophosphate (GMP). We will delve into the distinct biochemical pathways, compare their efficiencies with supporting experimental data, and provide detailed experimental protocols for further investigation.
Introduction to GMP Synthesis Pathways
Guanosine Monophosphate (GMP) is a vital nucleotide involved in numerous cellular processes, including RNA synthesis, signal transduction, and as a precursor for GTP, an essential energy source. Cells employ two primary strategies to synthesize GMP: the de novo pathway and the salvage pathway.
-
The De Novo Pathway: This pathway synthesizes GMP from simpler precursor molecules. The final step of this pathway involves the conversion of Xanthosine Monophosphate (XMP) to GMP. This process is catalyzed by the enzyme GMP synthetase.[1]
-
The Salvage Pathway: This pathway recycles pre-existing purine (B94841) bases and nucleosides, such as guanosine, to generate nucleotides. This is a more energy-efficient route compared to the de novo pathway.[2][3][4][5] The key enzymes in the conversion of guanosine to GMP are purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[6]
Comparative Analysis of Efficiency
The efficiency of these two pathways can be evaluated based on several factors, including energy consumption and the kinetic properties of the involved enzymes.
Energetic Efficiency
The salvage pathway is significantly more energy-efficient than the de novo pathway. The de novo synthesis of a purine molecule consumes approximately six times more ATP than the salvage pathway.[2] Specifically, the conversion of XMP to GMP requires the hydrolysis of ATP to AMP and pyrophosphate, which is equivalent to the consumption of two ATP molecules. In contrast, the salvage pathway from guanosine to GMP requires only one molecule of phosphoribosyl pyrophosphate (PRPP), which is synthesized from ribose-5-phosphate (B1218738) and ATP.
| Pathway | Precursor | Key Enzymes | ATP Equivalents Consumed (per GMP molecule) |
| De Novo | XMP | GMP Synthetase | 2 |
| Salvage | Guanosine | Purine Nucleoside Phosphorylase, HGPRT | ~1 |
Table 1: Energetic Cost of GMP Synthesis. A comparison of the ATP equivalents required to synthesize one molecule of GMP from XMP versus guanosine.
Kinetic Efficiency
The kinetic parameters of the key enzymes in each pathway provide insights into their substrate affinity and catalytic turnover rate. It is important to note that the following data is compiled from studies on enzymes from different organisms and under varying experimental conditions, which should be considered when making direct comparisons.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| GMP Synthetase | Escherichia coli | XMP | 35.3 | 0.048 | 1.36 x 103 |
| GMP Synthetase | Methanocaldococcus jannaschii | XMP | 61 | 1.94 | 3.18 x 104 |
| HGPRT | Human | Guanine | 8 | - | - |
| HGPRT | Yeast | Guanine | 5.6 | - | - |
Based on the available Km values, HGPRT appears to have a higher affinity for its substrate, guanine, compared to GMP synthetase for XMP. This suggests that the salvage pathway may be more efficient at lower substrate concentrations.
Signaling Pathways and Logical Relationships
GMP Synthesis Pathways
The following diagram illustrates the de novo and salvage pathways for GMP synthesis.
Figure 1: De novo and salvage pathways for GMP synthesis.
Experimental Protocols
This section outlines methodologies for comparing the efficiency of XMP and guanosine as precursors for GMP synthesis in a cellular context.
Cellular Uptake and Conversion of Guanosine to GMP
This experiment aims to measure the rate at which cultured cells take up extracellular guanosine and convert it into intracellular GMP.
Methodology:
-
Cell Culture: Plate cells of interest (e.g., a relevant cancer cell line or primary cell culture) in a multi-well format and grow to a desired confluency.
-
Precursor Incubation: Replace the culture medium with a fresh medium containing a known concentration of 13C or 15N-labeled guanosine. Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Metabolite Extraction: At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular guanosine. Then, lyse the cells and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Preparation: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant containing the metabolites and dry it under a vacuum.
-
LC-MS/MS Analysis: Reconstitute the dried metabolite extracts in a suitable solvent and analyze them using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The LC will separate the different nucleotides, and the MS/MS will allow for the quantification of both unlabeled and labeled GMP, as well as any remaining labeled guanosine.
-
Data Analysis: Calculate the rate of guanosine uptake by measuring the disappearance of labeled guanosine from the medium over time. Determine the rate of GMP synthesis by quantifying the appearance of labeled GMP inside the cells.
Analysis of Intracellular Nucleotide Pools by HPLC
This protocol describes a general method for quantifying the intracellular concentrations of GMP and other nucleotides using High-Performance Liquid Chromatography (HPLC).[7][8][9][10][11]
Methodology:
-
Cell Culture and Treatment: Culture cells as described above. Treat different sets of cells with either unlabeled XMP (if a suitable cell-permeable analog is available) or unlabeled guanosine. Include an untreated control group.
-
Metabolite Extraction: After a defined incubation period, harvest the cells and extract the intracellular nucleotides as described in the previous protocol.
-
Sample Preparation: Prepare the extracted samples for HPLC analysis. This may involve a protein precipitation step followed by filtration.
-
HPLC Analysis: Inject the prepared samples into an HPLC system equipped with a suitable column for nucleotide separation (e.g., a C18 reverse-phase column) and a UV detector.
-
Quantification: Identify and quantify the GMP peak in the chromatograms by comparing its retention time and peak area to those of a known GMP standard. Normalize the GMP concentration to the total protein content or cell number of each sample.
-
Comparison: Compare the intracellular GMP levels in the cells treated with XMP or guanosine to the control group to assess the relative contribution of each precursor to the GMP pool.
Experimental Workflow Diagram
The following diagram outlines a general workflow for comparing the efficiency of XMP and guanosine as GMP precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. differencebetween.com [differencebetween.com]
- 5. difference.wiki [difference.wiki]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. academic.oup.com [academic.oup.com]
- 11. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of XMP Measurements: A Comparative Guide to HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Xanthosine Monophosphate (XMP), a key intermediate in de novo purine (B94841) biosynthesis, is critical for research in metabolic disorders, oncology, and pharmacology. High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance for XMP measurement, supported by representative experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
At a Glance: HPLC vs. Mass Spectrometry for XMP Analysis
| Parameter | HPLC-UV | Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. |
| Specificity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural confirmation based on mass fragmentation. |
| Sensitivity (LOD/LOQ) | Lower (typically in the µM range). | Higher (can reach nM to pM range). |
| **Linearity (R²) ** | Generally >0.99 | Typically >0.999 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%) | 85-115% | 90-110% |
| Throughput | Moderate | High (with multiplexing capabilities). |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Expertise Required | Basic to intermediate chromatography skills. | Advanced knowledge of mass spectrometry is beneficial. |
In-Depth Comparison
High-Performance Liquid Chromatography with UV detection is a robust and cost-effective method for quantifying XMP. Its reliability and ease of use make it a staple in many laboratories. However, its specificity can be a limitation, as other cellular components may absorb UV light at the same wavelength as XMP, potentially leading to inaccurate quantification if chromatographic separation is not optimal.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity. By utilizing the mass-to-charge ratio of XMP and its fragments, LC-MS/MS can distinguish XMP from other molecules with high confidence, even in complex biological matrices. This makes it the preferred method for applications requiring high accuracy and the detection of low-abundance XMP.
Experimental Protocols
Sample Preparation (General for Cellular Extracts)
-
Cell Lysis: Harvest cells and lyse them using a suitable buffer (e.g., ice-cold methanol/water, 80:20 v/v).
-
Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile (B52724) or perchloric acid, followed by centrifugation.
-
Supernatant Collection: Carefully collect the supernatant containing the nucleotides.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the pellet in a mobile phase-compatible solvent.
HPLC-UV Method (Representative Protocol)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer (pH 6.0).
-
Mobile Phase B: 100% Methanol.
-
Gradient: A linear gradient from 0% to 30% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Quantification: Based on a standard curve of known XMP concentrations.
LC-MS/MS Method (Representative Protocol)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transition for XMP (e.g., m/z 363.0 -> 152.0).
-
Quantification: Based on a standard curve prepared with a stable isotope-labeled internal standard.
Visualizing the Processes
The Gold Standard for XMP Quantification: A Comparative Guide to Internal Standard Selection in LC-MS
For researchers, scientists, and drug development professionals engaged in precise and accurate quantification of xanthosine (B1684192) monophosphate (XMP) by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the two primary types of internal standards: stable isotope-labeled (SIL) XMP and structural analogs, supported by established principles and experimental methodologies.
The use of an internal standard is a critical practice in quantitative LC-MS to correct for variability that can be introduced during sample preparation, injection, and analysis due to factors like matrix effects and instrument response fluctuations.[1][2] An ideal internal standard mimics the behavior of the analyte of interest throughout the entire analytical process, ensuring the reliability and reproducibility of the results.[1][3]
Comparing Internal Standard Strategies for XMP Quantification
The two main categories of internal standards used in LC-MS are stable isotope-labeled (SIL) internal standards and structural analogs.[3]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative mass spectrometry.[3] A SIL internal standard is a form of the analyte (in this case, XMP) where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N).[4] This results in a compound that is chemically and physically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[5]
-
Structural Analog Internal Standards: These are compounds that are chemically similar to the analyte but not identical in structure.[6] For XMP, a potential structural analog could be a related purine (B94841) monophosphate like guanosine (B1672433) monophosphate (GMP). The selection of a suitable structural analog is critical and requires careful validation to ensure it adequately mimics the analyte's behavior.[6]
The superiority of SIL internal standards over structural analogs has been demonstrated in numerous applications.[3][7] SIL standards co-elute with the analyte and experience nearly identical ionization suppression or enhancement, leading to more accurate correction for matrix effects.[5] Structural analogs, due to differences in their physicochemical properties, may have different retention times and ionization efficiencies, which can lead to less reliable quantification.[8]
Performance Comparison: SIL-XMP vs. Structural Analog
| Performance Metric | Stable Isotope-Labeled XMP (¹³C₅, ¹⁵N₂-XMP) | Structural Analog (e.g., GMP) | Rationale for Performance Difference |
| Accuracy (% Bias) | < 15% | Potentially > 15% | SIL-IS co-elutes and experiences identical matrix effects as XMP, leading to more accurate correction. A structural analog's different chromatographic behavior and ionization efficiency can lead to bias.[5][7] |
| Precision (% CV) | < 15% | Potentially > 15% | The near-identical behavior of a SIL-IS provides more consistent correction for variations across samples, resulting in higher precision.[3] |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | Both can achieve good linearity in standard solutions, but the SIL-IS is more likely to maintain linearity in complex biological matrices due to better matrix effect compensation. |
| Matrix Effect | Effectively compensated | Partial or variable compensation | SIL-IS is the most effective tool to compensate for matrix-induced ion suppression or enhancement. A structural analog may not track these effects as closely.[5] |
| Recovery | Tracks XMP recovery accurately | May not accurately track XMP recovery | Differences in physicochemical properties can lead to different extraction efficiencies between the analyte and a structural analog. |
Experimental Protocols for Accurate XMP Quantification
The following protocols are representative of methodologies for the quantification of XMP in biological samples using a stable isotope-labeled internal standard.
Sample Preparation
-
Protein Precipitation: To 100 µL of biological sample (e.g., cell lysate, plasma), add 300 µL of ice-cold methanol (B129727) containing the stable isotope-labeled XMP internal standard at a known concentration.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% mobile phase A, 2% mobile phase B).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer for Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used for the separation of polar metabolites like XMP.
-
Mobile Phase A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute XMP and its internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for nucleotides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
XMP: Precursor ion (m/z) 363.0 -> Product ion (m/z) 152.0
-
¹³C₅,¹⁵N₂-XMP (Example SIL-IS): Precursor ion (m/z) 370.0 -> Product ion (m/z) 157.0
-
-
Note: Specific MRM transitions should be optimized for the instrument being used.
-
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context of XMP, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for XMP quantification.
Caption: De Novo Purine Biosynthesis Pathway highlighting XMP.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
Comparative analysis of de novo versus salvage pathways for guanine nucleotide synthesis
For researchers, scientists, and drug development professionals, understanding the nuances of nucleotide metabolism is critical. Guanine (B1146940) nucleotides, essential for DNA and RNA synthesis, cellular energy, and signaling, are produced through two distinct pathways: the de novo pathway, which builds the purine (B94841) ring from simple precursors, and the salvage pathway, which recycles pre-existing purine bases. This guide provides an objective comparison of these two pathways, supported by experimental data and detailed methodologies, to aid in research and therapeutic development.
The de novo synthesis of purines is a metabolically expensive process, consuming significant energy and cellular resources to construct the complex purine ring structure from precursors like amino acids, carbon dioxide, and formate.[1][2] In contrast, the salvage pathway offers a more energy-efficient route by reusing guanine and hypoxanthine (B114508), products of nucleic acid degradation, to regenerate GMP.[1] While rapidly proliferating cells, including cancer cells, have traditionally been thought to rely heavily on the de novo pathway, recent studies indicate that the salvage pathway also plays a crucial role in tumor metabolism.[3][4] The choice between these pathways is often dependent on the cell type, metabolic state, and the availability of precursors.[5]
Quantitative Comparison of De Novo vs. Salvage Pathways
The following tables summarize key quantitative differences between the de novo and salvage pathways for guanine nucleotide synthesis, focusing on energy expenditure and the kinetics of key enzymes.
| Parameter | De Novo Pathway (per GMP synthesized from PRPP) | Salvage Pathway (per GMP synthesized from Guanine) | Reference(s) |
| Starting Materials | Ribose-5-phosphate, amino acids (glycine, glutamine, aspartate), CO2, formate | Guanine, 5-phosphoribosyl-1-pyrophosphate (PRPP) | [1] |
| ATP Equivalents Consumed | ≥ 7 ATP | 1 ATP (for PRPP synthesis) | [4] |
| Number of Enzymatic Steps to GMP | 12 | 1 | [6] |
| Enzyme | Pathway | Substrate(s) | Apparent Km | Reference(s) |
| Amidophosphoribosyltransferase | De Novo | PRPP | 400 - 900 µM | [7][8] |
| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Salvage | PRPP | 4 µM | [7][8] |
| Guanine | 3 µM | [7][8] | ||
| Hypoxanthine | 3 µM | [7][8] | ||
| IMP Dehydrogenase (IMPDH) | De Novo | IMP | Varies by isoform and organism | [9] |
| NAD+ | 21 µM (human type II) - 2 mM (E. coli) | [9] | ||
| GMP Synthetase | De Novo | XMP, ATP, Glutamine | Varies by organism | [10] |
Signaling Pathway Diagrams
The following diagrams illustrate the enzymatic steps of the de novo and salvage pathways for guanine nucleotide synthesis.
Experimental Protocols
Measurement of HGPRT and IMP Dehydrogenase Activity
Objective: To quantify the enzymatic activity of key enzymes in the salvage (HGPRT) and de novo (IMPDH) pathways.
Methodology: Spectrophotometric Enzyme Assay
This protocol is adapted from commercially available kits and published literature.[11][12][13]
a) HGPRT Activity Assay:
-
Principle: The activity of HGPRT is determined by measuring the production of inosine monophosphate (IMP) from hypoxanthine and PRPP. The IMP produced is then oxidized by IMP dehydrogenase (IMPDH), leading to the reduction of NAD+ to NADH. The increase in NADH is monitored by the change in absorbance at 340 nm.[13]
-
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Hypoxanthine solution
-
PRPP solution
-
Recombinant IMPDH
-
NAD+ solution
-
Cell or tissue lysate containing HGPRT
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, hypoxanthine, PRPP, recombinant IMPDH, and NAD+.
-
Add the cell or tissue lysate to initiate the reaction.
-
Immediately measure the absorbance at 340 nm in a spectrophotometer at 37°C.
-
Record the absorbance at regular intervals for a set period (e.g., 30-60 minutes).
-
Calculate the rate of NADH production from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Enzyme activity is typically expressed as nmol/min/mg of protein.
-
b) IMP Dehydrogenase Activity Assay:
-
Principle: The activity of IMPDH is measured directly by monitoring the conversion of IMP to xanthosine monophosphate (XMP), which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the enzyme activity.[9][14]
-
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)
-
IMP solution
-
NAD+ solution
-
Purified IMPDH or cell/tissue lysate
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, IMP, and NAD+.
-
Add the enzyme sample (purified or lysate) to start the reaction.
-
Monitor the increase in absorbance at 340 nm at 37°C.
-
Calculate the enzyme activity as described for the HGPRT assay.
-
Metabolic Flux Analysis using Stable Isotope Tracing and LC-MS/MS
Objective: To determine the relative contribution of the de novo and salvage pathways to the guanine nucleotide pool in living cells.
Methodology: This protocol provides a general workflow based on established isotope tracing methodologies.[15][16][17]
References
- 1. differencebetween.com [differencebetween.com]
- 2. news-medical.net [news-medical.net]
- 3. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enzymic capacities of purine de Novo and salvage pathways for nucleotide synthesis in normal and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pnas.org [pnas.org]
- 10. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. HPRT Assay Kit - Creative BioMart [creativebiomart.net]
- 13. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 14. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 15. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Commercial Xanthosine 5'-Monophosphate (XMP) Sodium Salt
Comparison of Commercial XMP Sodium Salt Products
The purity of commercially available XMP sodium salt can vary between suppliers. While most vendors provide a certificate of analysis, independent verification is often a necessary step in rigorous scientific research. The following table summarizes the typical purity levels of XMP sodium salt from various suppliers.
| Supplier | Catalog Number | Stated Purity | Method of Analysis |
| Cayman Chemical | 18135 | ≥95% | Not specified on product page |
| TargetMol | T6544 | 99.77% | LCMS |
| Selleck Chemicals | S5008 | >98% | Not specified on product page |
| Jena Bioscience | NU-1250 | ≥ 95% | HPLC |
| Santa Cruz Biotechnology | sc-215981 | Not specified | Not specified |
Note: Purity levels and analytical methods are subject to change by the manufacturer and can vary from lot to lot. Researchers should always consult the lot-specific certificate of analysis.
Experimental Protocols for Purity Validation
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of XMP sodium salt.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like XMP.[4][5][6] It separates the analyte from any impurities, allowing for quantification.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Potassium Phosphate buffer (pH 6.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 95% A, 5% B
-
15-20 min: Hold at 95% A, 5% B
-
20-25 min: Return to 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the XMP sodium salt in deionized water to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main XMP peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the identity of the main peak and identifying any co-eluting impurities.[7][8] The presence of sodium salts can sometimes interfere with mass spectrometry analysis by forming adducts or suppressing the signal.[7][9][10]
Protocol:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system for better resolution.
-
MS System: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for nucleotides.
-
Column: A C18 UHPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium (B1175870) Acetate (B1210297) in water (pH 7.0). Using a volatile salt like ammonium acetate is crucial to avoid MS source contamination from non-volatile salts like sodium chloride.[11]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate XMP from potential impurities.
-
Data Analysis: The mass-to-charge ratio (m/z) of the main peak should correspond to the molecular weight of the XMP anion (C10H12N4O9P-, expected m/z ≈ 363.04). Any other detected masses should be investigated as potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities.[12] Both ¹H and ³¹P NMR are valuable for assessing XMP purity.
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the XMP sodium salt in 0.6 mL of Deuterium Oxide (D₂O).
-
¹H NMR: Acquire a proton NMR spectrum. The chemical shifts and coupling constants of the ribose and xanthine (B1682287) protons should be consistent with the structure of XMP. Impurities will present as additional peaks in the spectrum.
-
³¹P NMR: Acquire a phosphorus-31 NMR spectrum. A single peak should be observed for the monophosphate group. The presence of other peaks could indicate the presence of di- or tri-phosphate species or other phosphorus-containing impurities.
Visualizing Experimental Workflows and Biochemical Pathways
Diagrams are essential for clearly communicating complex processes. The following diagrams, generated using Graphviz, illustrate the experimental workflow for XMP purity validation and the biochemical pathway in which XMP participates.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. I. Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Effects of salt concentration on analyte response using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rilastech.com [rilastech.com]
- 11. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 12. XANTHOSINE(146-80-5) 1H NMR [m.chemicalbook.com]
Establishing a standard curve for Xanthosine 5'-monophosphate quantification
For researchers, scientists, and drug development professionals, accurate quantification of Xanthosine (B1684192) 5'-monophosphate (XMP) is crucial for understanding purine (B94841) metabolism and the mechanism of action of various therapeutic agents. This guide provides a comparative overview of common analytical methods for XMP quantification, including detailed experimental protocols and performance data to aid in selecting the most suitable method for your research needs.
This document outlines and compares three primary methods for the quantification of XMP: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzymatic Assays. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and throughput.
Method Comparison
The choice of quantification method depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of each method.
| Feature | HPLC-UV | LC-MS/MS | Enzymatic Assay |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Enzymatic conversion of XMP to a detectable product. |
| Linear Range | Typically in the low µM to mM range.[1] | Wide linear range, from nM to high µM concentrations.[2] | Generally in the µM to mM range, depending on the kit.[3] |
| Limit of Detection (LOD) | Generally in the sub-µM to low µM range.[4][5] | High sensitivity, often in the nM range or lower.[2] | Dependent on the assay format, typically in the low µM range.[6] |
| Limit of Quantification (LOQ) | Typically in the low µM range.[4][7] | High sensitivity, often in the nM range.[2] | Dependent on the assay format, typically in the low µM range.[6] |
| Specificity | Moderate; co-eluting compounds with similar UV spectra can interfere. | High; specific detection based on mass-to-charge ratio and fragmentation patterns. | High for the target enzyme, but can be susceptible to interference from other enzymes or compounds in the sample. |
| Sample Throughput | Moderate; typical run times are 5-15 minutes per sample.[1] | Moderate to high, depending on the LC method. | High; can be adapted to 96-well or 384-well plate formats for screening. |
| Cost | Relatively low initial instrument cost and maintenance. | High initial instrument cost and maintenance. | Can be cost-effective for high-throughput screening, but reagent costs can be significant. |
| Advantages | Widely available, robust, and relatively inexpensive. | High sensitivity and specificity, suitable for complex matrices. | High throughput, simple procedure.[3] |
| Disadvantages | Lower sensitivity and specificity compared to LC-MS/MS. | Requires specialized equipment and expertise. | Indirect measurement, potential for interference. |
Experimental Protocols
Sample Preparation for Biological Samples (General)
Effective sample preparation is critical for accurate quantification and to minimize interference from the sample matrix.[8][9]
-
Cell Lysates:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., containing detergents like Triton X-100 or through sonication).
-
Centrifuge the lysate to pellet cell debris.
-
The supernatant can be used for analysis. For methods like HPLC and LC-MS/MS, protein precipitation (e.g., with acetonitrile (B52724) or trichloroacetic acid) is often necessary to remove proteins that can interfere with the analysis.[10]
-
-
Plasma/Serum:
-
Collect blood and process to obtain plasma or serum.
-
For HPLC and LC-MS/MS analysis, perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile, methanol) or acid (e.g., perchloric acid) to the sample.[10]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The clear supernatant is collected for analysis.
-
HPLC-UV Method for XMP Quantification
This method is based on the separation of XMP from other cellular components on a reverse-phase C18 column followed by detection using a UV detector.
-
Standard Curve Preparation:
-
Prepare a stock solution of XMP of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or mobile phase).
-
Perform serial dilutions of the stock solution to prepare a series of standards with concentrations spanning the expected range of the samples (e.g., 1 µM to 100 µM).
-
Inject each standard into the HPLC system and record the peak area corresponding to XMP.
-
Plot the peak area against the known concentration of each standard to generate a standard curve. The curve should be linear with a correlation coefficient (r²) close to 1.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of a low-concentration phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 6.0) and an organic solvent like methanol (B129727) or acetonitrile is commonly used for nucleotide separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Inject the prepared samples into the HPLC system under the same conditions as the standards.
-
Determine the peak area for XMP in each sample.
-
Use the equation of the linear regression from the standard curve to calculate the concentration of XMP in the samples.
-
Enzymatic Assay for XMP Quantification
-
Principle: XMP is first converted to xanthosine by a phosphatase. Xanthosine is then converted to xanthine (B1682287) by purine nucleoside phosphorylase. Finally, xanthine is oxidized by xanthine oxidase to uric acid and hydrogen peroxide. The production of uric acid can be monitored by the increase in absorbance at 293 nm, or the hydrogen peroxide can be coupled to a colorimetric or fluorometric probe.
-
Standard Curve Preparation:
-
Prepare a stock solution of XMP of known concentration.
-
Create a series of standards by serial dilution.
-
Treat the standards with the same enzymatic reactions as the samples.
-
Measure the absorbance or fluorescence and plot it against the XMP concentration to generate a standard curve.
-
-
Assay Procedure (Example):
-
In a 96-well plate, add the sample or XMP standard.
-
Add a reaction mixture containing alkaline phosphatase, purine nucleoside phosphorylase, and xanthine oxidase in a suitable buffer.
-
For colorimetric detection, include a probe that reacts with hydrogen peroxide (e.g., Amplex Red).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the XMP concentration in the samples using the standard curve.
-
Visualizations
Experimental Workflow for Establishing an XMP Standard Curve
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Sensitive LC-MS/MS Method for the Quantification of Macrocyclic Gαq Protein Inhibitors in Biological Samples [frontiersin.org]
- 3. bioassaysys.com [bioassaysys.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 6. Xanthine/Hypoxanthine Assay Kit [cellbiolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. arigobio.cn [arigobio.cn]
- 12. abcam.com [abcam.com]
- 13. tcichemicals.com [tcichemicals.com]
A Comparative Guide to the Metabolic Fate of Exogenous Xanthosine 5'-Monophosphate and Inosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fates of two key purine (B94841) compounds: exogenous xanthosine (B1684192) 5'-monophosphate (XMP) and inosine (B1671953). Understanding the distinct pathways of absorption, distribution, metabolism, and excretion of these molecules is critical for their application in research and therapeutic development. This document summarizes available experimental data, details relevant methodologies, and visualizes the metabolic pathways to facilitate a clear comparison.
Introduction
Inosine, a naturally occurring purine nucleoside, and xanthosine 5'-monophosphate (XMP), a nucleotide intermediate in purine metabolism, are both integral to cellular function. While inosine has been investigated for its potential neuroprotective and immunomodulatory properties, XMP serves as a crucial precursor in the de novo synthesis of guanosine (B1672433) nucleotides.[1][2][3] The administration of these compounds exogenously presents distinct metabolic journeys that dictate their bioavailability and biological activity.
Absorption
The initial barrier for oral administration of any compound is intestinal absorption. Nucleosides and nucleotides are known to have different absorption mechanisms.
Inosine: As a nucleoside, inosine is readily absorbed from the small intestine. This process is facilitated by specific nucleoside transporters present on the intestinal epithelial cells.[4]
Xanthosine 5'-Monophosphate (XMP): The absorption of nucleotides like XMP is generally less direct than that of nucleosides. Exogenous nucleotides are primarily hydrolyzed to their corresponding nucleosides by ecto-5'-nucleotidases and other phosphatases located on the surface of intestinal cells before absorption.[5][6][7] Therefore, it is anticipated that orally administered XMP is largely converted to xanthosine in the intestinal lumen prior to absorption. The efficiency of this conversion can influence the overall bioavailability of the xanthine (B1682287) base.
Distribution and Bioavailability
Following absorption, the distribution and bioavailability of these compounds and their metabolites differ significantly.
Inosine: After absorption, inosine enters the portal circulation and is rapidly distributed throughout the body, including the liver, kidney, and skeletal muscle.[8] It can also cross the blood-brain barrier, leading to increased urate levels in the cerebrospinal fluid.[9] However, inosine has a very short half-life in plasma, with over 95% cleared within 5 minutes of intravenous administration in rats, indicating rapid tissue uptake and metabolism.[8]
Xanthosine 5'-Monophosphate (XMP): Direct pharmacokinetic data on exogenous XMP is limited. However, based on the metabolism of its precursor, inosine 5'-monophosphate (IMP), it is plausible that orally administered XMP, after its conversion to xanthosine, enters the circulation.[2] The subsequent distribution would then follow that of xanthosine. The overall bioavailability of the purine base from XMP is dependent on the efficiency of both the dephosphorylation to xanthosine and the subsequent absorption of xanthosine.
Metabolic Pathways
The core of the comparison lies in the distinct yet interconnected metabolic pathways of inosine and XMP. Both pathways ultimately converge on the production of uric acid, the final product of purine catabolism in humans.
Inosine Metabolism:
-
Conversion to Hypoxanthine (B114508): Inosine is phosphorolytically cleaved by purine nucleoside phosphorylase (PNP) into hypoxanthine and ribose-1-phosphate.[10][11]
-
Oxidation to Xanthine: Hypoxanthine is then oxidized to xanthine by the enzyme xanthine oxidase.[10]
-
Formation of Uric Acid: Xanthine is further oxidized by xanthine oxidase to form uric acid.[10]
Xanthosine 5'-Monophosphate (XMP) Metabolism:
-
Dephosphorylation to Xanthosine: As discussed, exogenous XMP is likely dephosphorylated to xanthosine by ecto-5'-nucleotidases.[5][6]
-
Conversion to Xanthine: Xanthosine is then cleaved by purine nucleoside phosphorylase (PNP) into xanthine and ribose-1-phosphate.[12][13]
-
Formation of Uric Acid: Similar to the inosine pathway, xanthine is oxidized by xanthine oxidase to uric acid.[13]
The key difference in their initial metabolism is that inosine must first be converted to hypoxanthine before being oxidized to xanthine, whereas xanthosine is directly converted to xanthine.
Data Presentation
Table 1: Key Enzymes in the Metabolism of Exogenous Inosine and XMP
| Step | Inosine Pathway | XMP Pathway | Enzyme |
| Initial Conversion | Inosine → Hypoxanthine | XMP → Xanthosine | Purine Nucleoside Phosphorylase (PNP) / Ecto-5'-nucleotidase |
| Intermediate Step | Hypoxanthine → Xanthine | - | Xanthine Oxidase |
| Final Step | Xanthine → Uric Acid | Xanthine → Uric Acid | Xanthine Oxidase |
Experimental Protocols
Oral Gavage Administration in Mice
This protocol describes a standard method for the oral administration of compounds to mice, which can be adapted for studying the pharmacokinetics of inosine and XMP.
Materials:
-
Test compound (Inosine or XMP) dissolved in a suitable vehicle (e.g., water, saline).
-
Weighing scale.
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice).[14]
-
Syringes.
-
Animal restraint device (optional).
Procedure:
-
Weigh the mouse to calculate the correct dosage volume. The typical maximum volume for oral gavage in mice is 10 ml/kg.[14]
-
Prepare the dosing solution at the desired concentration.
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Gently remove the needle and return the mouse to its cage.
Blood Collection for Pharmacokinetic Analysis
This protocol outlines a method for collecting blood samples from mice at various time points after oral administration.
Materials:
-
Heparinized capillary tubes or syringes with appropriate gauge needles.
-
Microcentrifuge tubes.
-
Anesthetic (e.g., isoflurane) for terminal bleeds.
Procedure:
-
At predetermined time points post-gavage (e.g., 5, 15, 30, 60, 120 minutes), collect blood samples.
-
For serial sampling from the same mouse, techniques like submandibular or saphenous vein puncture can be used.
-
For terminal collection, anesthesia followed by cardiac puncture is common.
-
Immediately place the blood into microcentrifuge tubes containing an anticoagulant (if plasma is required).
-
Centrifuge the blood to separate plasma or serum.
HPLC Analysis of Purine Metabolites
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying purine metabolites in biological samples.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column.
Mobile Phase (Example):
-
A gradient of a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
Procedure:
-
Thaw plasma/serum samples on ice.
-
Precipitate proteins by adding a solvent like perchloric acid or methanol, followed by centrifugation.
-
Inject the supernatant onto the HPLC column.
-
Elute the metabolites using a defined gradient program.
-
Detect the metabolites by their UV absorbance at a specific wavelength (e.g., 254 nm).
-
Quantify the concentration of each metabolite by comparing its peak area to that of a known standard.[18][19][20]
Visualizations
Metabolic Pathways
Caption: Metabolic pathways of exogenous inosine and XMP.
Experimental Workflow
Caption: Experimental workflow for pharmacokinetic comparison.
Conclusion
The metabolic fates of exogenous xanthosine 5'-monophosphate and inosine, while converging on the same final catabolite, uric acid, are initiated by distinct absorption and enzymatic conversion steps. Inosine, as a nucleoside, is directly absorbed, whereas XMP likely undergoes dephosphorylation to xanthosine prior to absorption. This fundamental difference in their initial processing can have significant implications for their respective pharmacokinetics and systemic effects. Further direct comparative studies are warranted to fully elucidate the quantitative differences in the bioavailability and metabolic profiles of these two important purine compounds. This guide provides a foundational understanding for researchers designing such studies and for professionals in drug development considering these molecules as therapeutic agents or targets.
References
- 1. Current Understanding of the Intestinal Absorption of Nucleobases and Analogs [jstage.jst.go.jp]
- 2. Oral Intake of Inosine 5′-Monophosphate in Mice Promotes the Absorption of Exogenous Fatty Acids and Their Conversion into Triglycerides though Enhancing the Phosphorylation of Adenosine 5′-Monophosphate-Activated Protein Kinase in the Liver, Leading to Lipohyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inosine - Wikipedia [en.wikipedia.org]
- 4. zzylchem.com [zzylchem.com]
- 5. Exogenous nucleic acids and nucleotides are efficiently hydrolysed and taken up as nucleosides by intestinal explants from suckling piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exogenous nucleic acids and nucleotides are efficiently hydrolysed and taken up as nucleosides by intestinal explants from suckling piglets | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. Nucleotide uptake and metabolism by intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inosine to increase serum and cerebrospinal fluid urate in Parkinson disease: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SMPDB [smpdb.ca]
- 11. Frontiers | Inosine: A bioactive metabolite with multimodal actions in human diseases [frontiersin.org]
- 12. Human Metabolome Database: Showing metabocard for Xanthosine (HMDB0000299) [hmdb.ca]
- 13. Human Metabolome Database: Showing metabocard for Xanthine (HMDB0000292) [hmdb.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. daikinchemicals.com [daikinchemicals.com]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of purine metabolites in ovine urine and blood plasma by high-performance liquid chromatography [jafs.com.pl]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. symc.edu.cn [symc.edu.cn]
Navigating the Analytical Landscape for Xanthosine Monophosphate (XMP) Determination in Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of purine (B94841) metabolism and related therapeutic areas, the accurate quantification of Xanthosine Monophosphate (XMP) in biological matrices is paramount. This guide provides a comprehensive comparison of validated bioanalytical methods for XMP determination, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS techniques. Detailed experimental protocols and performance data are presented to aid in the selection of the most appropriate method for specific research needs.
Xanthosine Monophosphate is a critical intermediate in the de novo synthesis of guanine (B1146940) nucleotides. Its quantification is often essential for assessing the activity of enzymes such as inosine-5'-monophosphate dehydrogenase (IMPDH), a key target for immunosuppressive and antiviral drugs. This guide delves into the methodologies that enable precise and reliable measurement of XMP in complex biological samples like plasma, serum, and tissue extracts.
Comparative Analysis of LC-MS/MS and UHPLC-MS/MS Methods
The primary analytical choice for XMP quantification is liquid chromatography coupled with tandem mass spectrometry, valued for its high sensitivity and selectivity.[1][2] Below is a summary of performance characteristics for representative methods.
| Parameter | Method 1: UHPLC-UV-MS/MS for Purine Metabolites in Rat Plasma | Method 2: Shimadzu LC/MS/MS Method Package for Primary Metabolites |
| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer | LC system with a triple quadrupole mass spectrometer |
| Biological Matrix | Rat Plasma | Biological Tissue Extracts |
| Sample Preparation | Protein precipitation with methanol (B129727) | Includes protocols for preparing biological tissue extracts |
| Linearity Range | 0.982 (R²) | Method-dependent |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated for XMP | Method-dependent |
| Accuracy (% RE) | < ±15% | Not specified |
| Precision (% RSD) | < 11% (intra- and inter-day) | Not specified |
| Recovery | 86.49% - 111.44% | Not specified |
| Internal Standard | Not specified for XMP | Not specified |
Detailed Experimental Protocols
A thorough understanding of the experimental workflow is crucial for successful implementation and validation of a bioanalytical method.
Method 1: UHPLC-UV-MS/MS for Comprehensive Analysis of Purine Metabolites in Rat Plasma
This method allows for the simultaneous determination of multiple purine metabolites, including XMP, providing a broader view of the metabolic pathway.
Sample Preparation:
-
To 100 µL of rat plasma, add 400 µL of methanol to precipitate proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge again to remove any particulates before injection.
Chromatographic Conditions:
-
Column: Agilent Zorbax SB-Aq (specific dimensions not detailed in provided abstracts)
-
Mobile Phase: A gradient of aqueous mobile phase and an organic modifier (specifics not detailed).
-
Flow Rate: Not specified.
-
Run Time: 10 minutes.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), polarity not specified.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ions for XMP: Not specified in provided abstracts.
Method 2: Shimadzu LC/MS/MS Method Package for Primary Metabolites
This commercially available method package offers a ready-to-use solution for the analysis of a wide range of primary metabolites, including XMP, in biological tissues.[3]
Sample Preparation: The method package includes detailed and optimized protocols for the extraction of metabolites from various biological tissues. These protocols are designed to ensure stable and reproducible results.
Chromatographic and Mass Spectrometric Conditions: The package provides pre-determined, optimized LC separation conditions and MS parameters (including MRM transitions) for XMP and other listed metabolites, significantly reducing method development time.
Alternative Methodologies: A Glimpse into Future Possibilities
While LC-MS/MS dominates the landscape of XMP analysis, other techniques hold potential, though specific validated methods for XMP are less common.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume. It has been used for the analysis of nucleotides in general, but specific, validated methods for XMP in biological fluids are not widely reported.
-
Immunoassays (ELISA): Enzyme-linked immunosorbent assays are powerful tools for quantification but require the development of highly specific antibodies against XMP, which do not appear to be commercially available or widely described in the literature for this small molecule.
Visualizing the Context: Purine Metabolism and Experimental Workflow
To better understand the significance of XMP measurement, it is helpful to visualize its position in the purine metabolism pathway and the general workflow of its analysis.
Caption: Purine metabolism pathway and a typical bioanalytical workflow for XMP determination.
References
- 1. Integrating UHPLC-MS/MS quantitative analysis and exogenous purine supplementation to elucidate the antidepressant mechanism of Chaigui granules by regulating purine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of inosine in human plasma by high performance liquid chromatography-tandem mass spectrometry combined with solid-phase extraction [xuebao.shsmu.edu.cn]
- 3. Application of Normal-Phase Silica Column in Hydrophilic Interaction Liquid Chromatography Mode for Simultaneous Determination of Underivatized Amino Acids from Human Serum Samples via Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
Safety Operating Guide
Proper Disposal of Xanthosine 5'-monophosphate Sodium Salt: A Safety and Operational Guide
This guide provides essential safety and logistical information for the proper disposal of Xanthosine 5'-monophosphate sodium salt, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Safety and Hazard Summary
This compound is a chemical intermediate used in purine (B94841) metabolism research. While not classified as acutely hazardous, it presents certain risks that necessitate careful handling and disposal.
| Hazard Classification | GHS Statements | Key Precautions |
| Acute Oral Toxicity | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and lab coat. In case of contact, wash skin with soap and water. |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. |
| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing dust. Handle in a well-ventilated area or with local exhaust ventilation. |
| Environmental | Do not allow to enter sewers, surface water, or ground water[1]. |
Disposal Procedures
The primary principle for the disposal of this compound is to prevent its release into the environment and to comply with all applicable local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
Step 2: Waste Collection
-
Solid Waste:
-
Carefully sweep up any spilled solid material, avoiding dust generation.
-
Place the material into a clearly labeled, sealed container designated for chemical waste.
-
Label the container as "this compound" and include any relevant hazard warnings.
-
-
Contaminated Materials:
-
Any materials used to clean up spills (e.g., paper towels, absorbent pads) and any disposable labware (e.g., weigh boats, pipette tips) that have come into contact with the chemical should be considered contaminated.
-
Place all contaminated materials into the same labeled chemical waste container.
-
-
Aqueous Solutions:
-
Do not pour solutions containing this compound down the drain.
-
Collect all aqueous waste in a separate, clearly labeled, and sealed container.
-
The container should be labeled "Aqueous Waste containing this compound."
-
Step 3: Waste Disposal
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Follow all institutional guidelines for waste segregation and storage prior to pickup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Xanthosine 5'-monophosphate Sodium Salt
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Xanthosine 5'-monophosphate sodium salt, including detailed operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 5'-Xanthylic acid, disodium (B8443419) salt; XMP
-
CAS Number: 25899-70-1[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[1] Adherence to proper safety protocols is crucial to mitigate risks.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
A risk assessment should be conducted to determine the specific PPE required for the tasks to be performed.[2] The following table summarizes the recommended PPE for handling this compound powder.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles.[3][4] A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[3][4] | To protect against eye irritation from dust particles and potential splashes of solutions.[1] Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[3] |
| Hand Protection | Disposable nitrile gloves.[3] Double-gloving may be necessary for added protection.[3] | To prevent skin irritation upon contact with the powder or solutions.[1] Gloves should be inspected before use and removed immediately if contaminated.[3] |
| Body Protection | A laboratory coat is the minimum requirement.[3] For handling larger quantities or when there is a significant risk of contamination, a disposable gown made of a material resistant to chemical permeation is recommended.[2] | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required when working with the powder outside of a certified chemical fume hood or when engineering controls are not sufficient to minimize inhalation exposure.[4] | To prevent respiratory tract irritation from inhalation of the powder.[1] |
| Foot Protection | Closed-toe shoes.[3][4] | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Guidance
This section provides a procedural workflow for the safe handling of this compound from receipt to use.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is often between 2-8°C. For long-term storage, -20°C is also recommended.[6]
Preparation and Weighing (in a Chemical Fume Hood)
-
Don PPE: Before handling, put on all required PPE as outlined in the table above.
-
Work Area: Conduct all manipulations of the powder, including weighing, within a certified chemical fume hood to minimize inhalation exposure.
-
Static Control: Take precautionary measures against static discharge.[1] Use anti-static tools and equipment where possible.
-
Weighing: Carefully weigh the desired amount of the compound using a tared weigh boat or paper. Avoid creating dust clouds.
-
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder.
Dissolution
-
Solvent Addition: Slowly add the powder to the desired solvent in a suitable container within the fume hood.
-
Mixing: Cap the container and mix by inversion or using a magnetic stirrer until fully dissolved. Sonication can be used to aid dissolution if precipitation occurs.[7]
-
Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.
Use in Experiments
-
PPE: Continue to wear appropriate PPE when handling the solution.
-
Handling: Handle the solution with care to avoid spills and splashes.
-
Fresh Solutions: It is recommended to prepare fresh solutions and use them promptly.[7][8]
Disposal Plan
Proper disposal of chemical waste and contaminated materials is essential for laboratory safety and environmental protection.
Chemical Waste
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a clearly labeled, sealed, and appropriate waste container. Do not dispose of it down the drain.[1]
-
Solid Waste: Unused or expired solid this compound should be disposed of as chemical waste.
Contaminated Materials
-
PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.
-
Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with the chemical should be disposed of as solid chemical waste. Reusable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate should be collected as hazardous waste.
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
-
Segregation: Do not mix incompatible waste streams.
-
Pickup: Follow your institution's guidelines for chemical waste pickup and disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 6. usbio.net [usbio.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
